molecular formula C14H29NO B1213311 Myristic amide CAS No. 638-58-4

Myristic amide

Cat. No.: B1213311
CAS No.: 638-58-4
M. Wt: 227.39 g/mol
InChI Key: QEALYLRSRQDCRA-UHFFFAOYSA-N
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Description

Myristamide is a fatty amide of myristic acid. It has a role as a human metabolite. It is a primary carboxamide and a primary fatty amide. It is functionally related to a tetradecanoic acid.
Tetradecanamide has been reported in Trypanosoma brucei with data available.

Properties

IUPAC Name

tetradecanamide
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InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)
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InChI Key

QEALYLRSRQDCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H29NO
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DSSTOX Substance ID

DTXSID5060934
Record name Tetradecanamide
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Molecular Weight

227.39 g/mol
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CAS No.

638-58-4
Record name Tetradecanamide
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Foundational & Exploratory

Myristic amide synthesis from myristic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Myristic Amide from Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a saturated 14-carbon fatty acid, is a vital component in various biological processes. Its amide derivatives, myristamides, are of significant interest to the scientific community. In biological systems, the attachment of a myristoyl group to the N-terminal glycine of proteins—a process known as N-myristoylation—is crucial for mediating protein-protein and protein-lipid interactions, influencing cell signaling pathways, and anchoring proteins to membranes.[1][2] The enzyme responsible, N-myristoyltransferase (NMT), is a validated target for the development of novel therapeutics in cancer and infectious diseases.[3] Consequently, the chemical synthesis of this compound and its analogues is fundamental for creating molecular probes, enzyme inhibitors, and potential drug candidates.[3][4]

This technical guide provides a comprehensive overview of the primary synthetic routes for converting myristic acid into this compound. It details key experimental protocols, presents comparative data for different methodologies, and illustrates the underlying chemical workflows.

Core Synthetic Strategies

The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry. The primary challenge is the activation of the carboxylic acid's hydroxyl group, which is a poor leaving group. This is compounded by the propensity of the acidic carboxylic acid and the basic amine to form an unreactive ammonium carboxylate salt.[5] Several strategies have been developed to overcome these hurdles, each with distinct advantages in terms of yield, reaction conditions, and substrate compatibility. The main approaches for synthesizing this compound are:

  • Activation via Myristoyl Chloride : A robust, high-yield, two-step method involving the conversion of myristic acid to its highly reactive acid chloride intermediate.

  • Direct Catalytic Amidation : An atom-economical approach where a catalyst facilitates the direct condensation of myristic acid and an amine, with water as the only byproduct.[6]

  • Coupling Agent-Mediated Synthesis : A reliable method, common in peptide synthesis, that uses stoichiometric activating agents to form the amide bond under mild conditions.[5][6]

  • Solvent-Free Synthesis : An environmentally friendly approach that utilizes thermal or enzymatic methods without a solvent medium.[7][8][9]

Method 1: Synthesis via Myristoyl Chloride Intermediate

This is the most traditional and arguably one of the most reliable methods for preparing amides. The carboxylic acid is first converted to a highly electrophilic acyl chloride, which then readily reacts with an amine to form the amide.

Workflow Overview

G MyristicAcid Myristic Acid CH₃(CH₂)₁₂COOH MyristoylChloride Myristoyl Chloride CH₃(CH₂)₁₂COCl MyristicAcid->MyristoylChloride  Step 1:  Activation ThionylChloride Activating Agent (e.g., SOCl₂) ThionylChloride->MyristoylChloride MyristicAmide This compound CH₃(CH₂)₁₂CONH₂/R MyristoylChloride->MyristicAmide  Step 2:  Amination Amine Amine (e.g., NH₃, RNH₂) Amine->MyristicAmide

Caption: Workflow for the two-step synthesis of this compound via an acid chloride intermediate.

Experimental Protocols

Step 1: Synthesis of Myristoyl Chloride

This protocol is adapted from a high-yield synthesis method.[10][11]

  • Reagents : Myristic Acid (1 eq.), Thionyl Chloride (SOCl₂) (excess, e.g., 5 mL per 1 g of acid), N,N-dimethylformamide (DMF) (catalytic amount, ~2 drops).

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve myristic acid (e.g., 4.38 mmol, 1.0 g) in freshly distilled thionyl chloride (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath to -5 °C.

    • Add two drops of DMF as a catalyst. The addition of DMF accelerates the reaction.[11]

    • Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.

    • Heat the reaction mixture to 70 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the methyl myristate spot.

    • After the reaction is complete, remove the excess thionyl chloride and other low-boiling impurities by vacuum distillation.

    • Collect the target fraction to obtain pure myristoyl chloride as a colorless oily liquid.

Step 2: Synthesis of Myristamide

This protocol is a general method for the amination of an acyl chloride.[12]

  • Reagents : Myristoyl Chloride (1 eq.), Amine (e.g., N,N-dimethylethanolamine, 1.01 eq.), Triethylamine (base, 1.02 eq.), Ethyl Acetate (solvent).

  • Procedure :

    • In a three-necked flask, dissolve the amine (e.g., 0.303 mol) and triethylamine (0.306 mol) in a suitable solvent like ethyl acetate (600 mL).

    • While stirring the solution, add myristoyl chloride (0.299 mol) dropwise. The reaction is exothermic, so a controlled addition rate is recommended.

    • After the addition is complete, heat the mixture to reflux and maintain for approximately 3 hours.

    • Cool the reaction to room temperature. A white solid (triethylamine hydrochloride salt) will precipitate.

    • Filter the solid precipitate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound product.

    • The crude product can be further purified by recrystallization, for example, from petroleum ether.[12]

Method 2: Direct Catalytic Amidation

Direct amidation is a more sustainable "green" chemistry approach that avoids the use of stoichiometric activating agents and the generation of hazardous waste.[6] The reaction involves heating the carboxylic acid and amine in the presence of a catalyst, with continuous removal of the water byproduct to drive the equilibrium towards the product.[9]

Catalytic Cycle Overview

G Catalyst Catalyst (e.g., Boronic Acid) Intermediate Activated Intermediate Catalyst->Intermediate Reacts with Myristic Acid MyristicAcid Myristic Acid MyristicAcid->Intermediate Intermediate->Catalyst Regenerates Catalyst Amide This compound Intermediate->Amide Reacts with Amine Water H₂O Intermediate->Water Releases Water Amine Amine Amine->Amide

Caption: Generalized catalytic cycle for the direct amidation of myristic acid.

Experimental Protocols

Protocol 2a: Boric Acid Catalyzed Solvent-Free Synthesis

This method is simple, environmentally friendly, and efficient, avoiding the use of hazardous solvents.[7][13]

  • Reagents : Myristic Acid (1 eq.), Urea (as amine source), Boric Acid (catalyst).

  • Procedure :

    • In a mortar, combine myristic acid (0.06 mol), urea (e.g., 1.2-2x molar excess), and boric acid (catalytic amount, e.g., 0.5x molar equivalent to acid).

    • Thoroughly mix and triturate the solids with a pestle for 2-5 minutes to create an intimate mixture.[7]

    • Transfer the triturated powder to a beaker or flask.

    • Heat the mixture directly (without solvent) to a temperature of 160–180 °C for approximately 20-30 minutes.[7] The mixture will melt and then re-solidify as the product is formed.

    • Allow the reaction vessel to cool to room temperature.

    • Wash the solid product successively with distilled water to remove any residual boric acid and unreacted urea.

    • Dry the final product at room temperature to afford the myristamide.

Protocol 2b: Enzymatic Solvent-Free Synthesis

This protocol uses a lipase catalyst for a highly specific and green synthesis.

  • Reagents : Myristic Acid (1 eq.), Monoethanolamine (1 eq.), Immobilized Lipase (e.g., Novozym 435).

  • Procedure :

    • Combine myristic acid and the immobilized lipase in a reaction vessel.

    • Heat the mixture to 90 °C to melt the fatty acid.

    • To avoid the formation of a highly viscous and unreactive ion pair, add the monoethanolamine stepwise over the course of the reaction.[8]

    • To achieve high yields (>90%), remove the water byproduct from the reaction, for example, by applying a vacuum or using a Dean-Stark apparatus.[8] Special care must be taken to avoid co-distillation of the amine.[8]

    • Continue the reaction until the desired conversion is reached (can be monitored by GC or titration of remaining acid). The enzyme demonstrates good stability under these conditions.[8]

Method 3: Coupling Agent-Mediated Synthesis

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used to facilitate amide bond formation at room temperature, which is ideal for sensitive substrates.[5] Often, an additive like HOBt (1-Hydroxybenzotriazole) is included to suppress side reactions and minimize racemization in chiral compounds.[14][15]

Logical Flow of EDC/HOBt Coupling

G start Start reagents Combine in Solvent (DMF): - Myristic Acid - Amine - EDC-HCl - HOBt - Base (e.g., DIEA) start->reagents activation Activation Step Myristic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. reagents->activation hobt_reaction HOBt Intervention The O-acylisourea intermediate is trapped by HOBt to form an activated HOBt ester. This suppresses side reactions. activation->hobt_reaction amination Amination The amine nucleophilically attacks the activated ester, forming the tetrahedral intermediate. hobt_reaction->amination product Product Formation The intermediate collapses to form the stable this compound bond. EDC is released as a soluble urea byproduct. amination->product end End: Purified Amide product->end

Caption: Logical flow diagram of the EDC/HOBt mediated coupling reaction for amide synthesis.

Experimental Protocol

This is a general procedure adapted from standard EDC/HOBt coupling reactions.[14]

  • Reagents : Myristic Acid (1 eq.), Amine (1-1.5 eq.), EDC-HCl (1.5 eq.), HOBt (1.5 eq.), Diisopropylethylamine (DIEA, base, 3 eq.), Dimethylformamide (DMF, solvent).

  • Procedure :

    • Dissolve myristic acid (e.g., 0.97 mmol, 222 mg) in DMF (5 mL) in a round-bottom flask.

    • Add DIEA (2.92 mmol, 0.50 mL), HOBt (1.46 mmol, 224 mg), and EDC-HCl (1.46 mmol, 280 mg).

    • Add the amine (1.46 mmol) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Upon completion, quench the reaction by adding water (30 mL).

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the product as needed, typically by silica gel column chromatography.

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic method depends on factors like required purity, scale, cost, and tolerance of functional groups. The following table summarizes quantitative data from the literature for various amidation strategies.

MethodKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Citation(s)
Via Acid Chloride
Step 1: Acid to ChlorideMyristic Acid, SOCl₂, DMF (cat.)None (neat)70498.1[10]
Step 2: Chloride to AmideMyristoyl Chloride, Amine, Et₃NEthyl AcetateReflux3Good[12]
Catalytic Amidation
Boric Acid / UreaMyristic Acid, Urea, Boric AcidNone160-1800.570-89[7]
Enzymatic (Lipase)Myristic Acid, Ethanolamine, Novozym 435None90-75-95**[8]
Borate Ester CatalystPhenylacetic Acid, Benzylamine, B(OCH₂CF₃)₃MeCN801591***[16]
Coupling Agents
EDC / HOBtCarboxylic Acid, Amine, EDC, HOBt, DIEADMFRT12-1670-90[5][14]

*Yields reported for a range of carboxylic acids, expected to be similar for myristic acid. **Yield of 95% is achieved with active water removal. ***Yield reported for a model reaction, not specifically myristic acid, but demonstrates the catalyst's efficacy.

Biological Context: N-Myristoylation

The synthesis of this compound and its derivatives is often driven by the need to study N-myristoylation, a critical lipid modification of proteins. Understanding this biological pathway provides context for the applications of the synthesized molecules in drug development.

G MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Activation (by Acyl-CoA Synthetase) NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes Transfer Protein Substrate Protein (with N-terminal Glycine) Protein->NMT Membrane Cell Membrane MyristoylatedProtein->Membrane Anchoring & Signaling

Caption: The biological pathway of protein N-myristoylation, a key target for drug development.

References

The Enigmatic Signaling Lipid: A Technical Guide to the Natural Sources and Isolation of Myristic Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic amide, also known as N-myristoylethanolamine (NAE 14:0), is a bioactive lipid molecule that belongs to the class of N-acylethanolamines (NAEs). These compounds have garnered significant attention in recent years for their diverse roles in physiological and pathophysiological processes, acting as signaling molecules in both animals and plants. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its isolation and purification, and an overview of its involvement in cellular signaling pathways.

Natural Occurrence of this compound

While myristic acid, the fatty acid precursor of this compound, is abundantly found in various natural sources such as nutmeg, coconut oil, palm kernel oil, and dairy products, the amide form is present in more specific biological contexts.[1][2][3] this compound is not a widespread dietary component but is synthesized endogenously in organisms and has been identified in specific plant and animal tissues.

One of the most well-documented natural sources of this compound is in the plant kingdom, particularly in response to stress. Research has shown a significant accumulation of N-myristoylethanolamine in tobacco (Nicotiana tabacum) leaves following treatment with fungal elicitors.[4][5] This increase can be as much as 10- to 50-fold, suggesting a crucial role for this compound in plant defense signaling.[4]

NAEs, including this compound, are considered part of the endocannabinoid signaling system in animals and are found in various tissues, though often at low concentrations.[1] Their biosynthesis is tightly regulated and occurs "on-demand" from membrane lipid precursors.[6]

Table 1: Quantitative Data on this compound in Natural Sources

Natural SourceConditionAnalyteConcentration/IncreaseReference
Tobacco (Nicotiana tabacum) LeavesTreated with fungal elicitorsN-myristoylethanolamine (NAE 14:0)10- to 50-fold increase[4]
Tobacco (Nicotiana tabacum) Suspension-Cultured CellsUntreatedN-myristoylethanolamine (NAE 14:0)Apparent Kd of 74 nM for binding[4]
Tobacco (Nicotiana tabacum) Leaf MicrosomesUntreatedN-myristoylethanolamine (NAE 14:0)Apparent Kd of 35 nM for binding[4]

Isolation and Purification of this compound

The isolation of this compound from biological samples requires a multi-step process involving extraction, separation, and purification. The low abundance of NAEs necessitates sensitive and efficient protocols to obtain the compound in a pure form for further analysis.

Experimental Protocol: Extraction and Purification of this compound from Plant Tissue

This protocol is a synthesized methodology based on established techniques for N-acylethanolamine extraction from biological materials.

1. Sample Preparation and Homogenization:

  • Flash-freeze fresh plant tissue (e.g., tobacco leaves) in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle. This ensures efficient extraction of lipids.

2. Lipid Extraction (Modified Folch Method):

  • Transfer the powdered tissue to a glass tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol. The volume should be sufficient to immerse the tissue powder completely.

  • Add an appropriate internal standard (e.g., deuterated this compound) for accurate quantification.

  • Homogenize the mixture thoroughly using a mechanical homogenizer.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture vigorously and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

3. Solid-Phase Extraction (SPE) for NAE Enrichment:

  • Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 50% methanol).

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-polarity solvent (e.g., water, followed by 40% methanol) to remove polar impurities.

  • Elute the NAEs, including this compound, with a more non-polar solvent such as acetonitrile or methanol.[6]

  • Evaporate the eluate to dryness.

4. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For obtaining highly pure this compound for biological assays or as a standard, preparative HPLC is the method of choice.[7]

  • Reconstitute the dried eluate from the SPE step in the initial mobile phase for HPLC.

  • Use a reversed-phase column (e.g., C18) for separation.

  • A gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile is typically employed.

  • Monitor the elution using a suitable detector (e.g., UV or mass spectrometer) to collect the fraction corresponding to this compound.

  • The collected fraction can then be dried to yield purified this compound.

5. Analysis and Quantification by LC-MS/MS:

  • The identity and quantity of this compound are confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • This technique offers high sensitivity and specificity for the detection of low-abundance lipids.

  • A C18 reversed-phase column is commonly used for chromatographic separation.

  • Mass spectrometry is typically performed in positive ion mode using electrospray ionization (ESI).

Signaling Pathways Involving this compound

This compound and other NAEs are integral components of a lipid signaling system with functional similarities to the well-characterized endocannabinoid system in animals.[4] The biosynthesis and degradation of these molecules are tightly controlled by specific enzymes.

Biosynthesis and Degradation of N-Acylethanolamines

The primary pathway for the synthesis of NAEs, including this compound, involves the enzymatic modification of a membrane phospholipid, phosphatidylethanolamine (PE).

NAE_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine (PC) NAPE N-Acyl- phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine (PE) NAE N-Acylethanolamine (e.g., this compound) NAPE->NAE NAPE-PLD FA Fatty Acid NAE->FA FAAH EA Ethanolamine

Caption: Biosynthesis and degradation pathway of N-acylethanolamines (NAEs).

The biosynthesis is initiated by an N-acyltransferase that transfers a fatty acyl group from a donor lipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[10] Subsequently, a specific phospholipase D, known as NAPE-PLD , hydrolyzes NAPE to release the N-acylethanolamine.[6]

The signaling action of NAEs is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is the fatty acid amide hydrolase (FAAH) , which breaks down the NAE into a free fatty acid and ethanolamine.[1]

Role in Plant Defense Signaling

In plants, this compound has been implicated as a signaling molecule in the defense response against pathogens. Upon recognition of a pathogen-derived elicitor, such as xylanase, there is a rapid increase in the levels of this compound.[5] This, in turn, leads to the activation of defense-related genes, including Phenylalanine Ammonia-Lyase (PAL) , a key enzyme in the biosynthesis of antimicrobial compounds.[4]

Plant_Defense_Signaling Elicitor Fungal Elicitor (e.g., Xylanase) Receptor Plant Cell Receptor Elicitor->Receptor NAPE_PLD NAPE-PLD Activation Receptor->NAPE_PLD Signal Transduction NAE_Increase Increased N-Myristoylethanolamine (NAE 14:0) NAPE_PLD->NAE_Increase PAL_Activation Phenylalanine Ammonia-Lyase (PAL) Gene Expression NAE_Increase->PAL_Activation Defense_Response Plant Defense Response (e.g., Phytoalexin production) PAL_Activation->Defense_Response

Caption: Role of this compound in Plant Defense Signaling.

Conclusion

This compound is an important signaling lipid with established roles in plant defense and potential functions within the broader endocannabinoid system. While its precursor, myristic acid, is widespread, this compound itself is found in more specific biological contexts, often in response to external stimuli. The isolation and purification of this lipophilic molecule require specialized techniques to overcome the challenges of its low abundance and the complexity of biological matrices. The detailed methodologies and understanding of its signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the modulation of N-acylethanolamine signaling. Further research into the quantitative distribution of this compound across a wider range of natural sources will be crucial for a more complete understanding of its biological significance.

References

The Pivotal Role of Myristic Amide in Cellular Signaling and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristic amide, predominantly encountered in biological systems as the N-terminal myristoyl group attached to proteins via an amide bond, is a critical lipid modification that governs a vast array of cellular processes. This technical guide provides an in-depth exploration of the biological functions of this compound, with a primary focus on its role in protein N-myristoylation. We will delve into the key signaling pathways modulated by this modification, including those central to cancer progression and apoptosis. This document presents a compilation of quantitative data, detailed experimental protocols for studying myristoylation, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction to this compound and N-Myristoylation

Myristic acid is a 14-carbon saturated fatty acid that can be covalently attached to the N-terminal glycine residue of a protein through a stable amide linkage.[1] This co- or post-translational modification, known as N-myristoylation, is catalyzed by the enzyme N-myristoyltransferase (NMT).[2][3] While other fatty acid amides can function as independent signaling molecules, the primary biological significance of this compound in cellular biology is in the context of these protein modifications.[4][5] N-myristoylation plays a crucial role in mediating protein-membrane interactions, protein-protein interactions, and subcellular targeting, thereby influencing a multitude of signal transduction pathways.[1][3]

Core Biological Functions and Therapeutic Potential

The attachment of a myristoyl group to a protein can profoundly alter its function and subcellular localization. This modification is integral to numerous signaling cascades and cellular processes.

Role in Cancer

N-myristoylation is frequently dysregulated in various cancers. Many oncoproteins, including Src family kinases, require myristoylation for their membrane localization and transforming activity.[6] Inhibition of NMT has emerged as a promising anti-cancer strategy.

A notable example of leveraging the myristoyl amide moiety for therapeutic benefit is a myristoyl amide derivative of Doxycycline (Doxy-Myr). This novel compound has been shown to potently and selectively target cancer stem cells (CSCs) by inhibiting their anchorage-independent growth, a critical step in metastasis.[7][8] Doxy-Myr was found to be more than five times more potent than its parent compound, Doxycycline, in a 3D-mammosphere assay using MCF7 breast cancer cells.[8]

Involvement in Apoptosis

N-myristoylation plays a dual role in the regulation of apoptosis (programmed cell death). While many pro-survival proteins are myristoylated, apoptosis can also trigger the post-translational myristoylation of certain proteins.[9] A key example is the pro-apoptotic Bcl-2 family member, Bid. Upon cleavage by caspase-8 during the extrinsic apoptosis pathway, a new N-terminal glycine is exposed on the truncated Bid (tBid). This glycine is then myristoylated, which facilitates the translocation of tBid to the mitochondrial membrane, where it promotes the release of cytochrome c and subsequent apoptotic events.[10]

Modulation of Signal Transduction

N-myristoylation is a fundamental mechanism for regulating the activity of numerous signaling proteins.

  • G-Protein Signaling: The α-subunits of several heterotrimeric G proteins are N-myristoylated.[4] This lipid modification is crucial for their membrane association and their interaction with G-protein coupled receptors (GPCRs) and downstream effectors, thereby modulating a wide range of cellular responses to external stimuli.[11][12]

  • Src Family Kinases: As mentioned, myristoylation of Src family kinases is essential for their localization to the plasma membrane and other cellular compartments.[13] This localization is a prerequisite for their participation in signaling pathways that control cell growth, differentiation, and migration.[14]

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the biological effects of this compound derivatives and the inhibition of N-myristoylation.

Table 1: Inhibitory Activity of Doxycycline and its Myristoyl Amide Derivative (Doxy-Myr) on Cancer Stem Cell Propagation

CompoundCell LineAssayIC50 (μM)Reference
DoxycyclineMCF73D-Mammosphere Formation18.1[8][15]
Doxy-MyrMCF73D-Mammosphere Formation3.46[8][15]

Table 2: Minimum Inhibitory Concentrations (MIC) of Doxycycline and Doxy-Myr against Bacteria

CompoundOrganismMIC (μM)Reference
DoxycyclineE. coli3.125[8]
DoxycyclineS. aureus12.5[8]
Doxy-MyrE. coli>100[8]
Doxy-MyrS. aureus>100[8]

Table 3: Inhibition Constants (Ki) of Myristoyl-CoA Analogues for N-Myristoyltransferase (NMT)

InhibitorEnzyme SourceInhibition TypeKi (nM)Reference
S-(2-oxopentadecyl)-CoABovine Brain NMTCompetitive24[16]
2-hydroxymyristoyl-CoANMTCompetitive45[17]
2-fluoromyristoyl-CoANMTCompetitive200[17]
2-bromomyristoyl-CoANMTCompetitive450[17]

Table 4: IC50 Values of Selected N-Myristoyltransferase (NMT) Inhibitors

InhibitorTargetIC50Reference
DDD85646T. brucei NMT5 nM[18]
DDD85646Human NMT230 μM[18]
Compound 3uNMT0.835 µM[19]
Compound 3mNMT0.863 µM[19]
Myristic AcidNMT4.213 µM[19]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways where this compound plays a crucial role through N-myristoylation.

Src_Kinase_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol Src_inactive Inactive Src (Myristoylated) Membrane_Receptor Membrane Receptor (e.g., RTK, GPCR) Src_inactive->Membrane_Receptor Membrane Targeting Src_active Active Src Downstream Downstream Signaling Src_active->Downstream Membrane_Receptor->Src_active Activation NMT N-Myristoyltransferase (NMT) NMT->Src_inactive N-Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Nascent_Src Nascent Src Polypeptide Nascent_Src->NMT

Caption: N-Myristoylation and Activation of Src Family Kinases.

Apoptosis_Bid_Myristoylation cluster_extrinsic Extrinsic Apoptosis Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage tBid tBid Bid->tBid NMT NMT tBid->NMT Post-translational Myristoylation myr_tBid Myristoylated tBid NMT->myr_tBid Cytochrome_c Cytochrome c myr_tBid->Cytochrome_c Translocation & Induces Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Executioner Caspases Executioner Caspases Apoptosome->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Post-Translational Myristoylation of Bid in Apoptosis.

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-Gβγ (Myristoylated Gα) GPCR->G_protein Activation G_alpha_active Gα(GTP) (Myristoylated) G_protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_active->Effector Modulation G_beta_gamma->Effector Modulation Ligand Ligand Ligand->GPCR Binding

Caption: Role of Myristoylation in G-Protein Signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound functions in cells.

In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based assay for NMT activity.[19][20]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the peptide substrate in the assay buffer.

  • Prepare a stock solution of Myristoyl-CoA in the assay buffer.

  • Prepare a stock solution of CPM in DMSO.

  • In a 96-well black microplate, add the following components in order:

    • Assay buffer

    • NMT enzyme (to a final concentration in the low nM range)

    • CPM (to a final concentration of ~5-10 µM)

  • To initiate the reaction, add the peptide substrate and Myristoyl-CoA to the desired final concentrations.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

  • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm. The rate of fluorescence increase is proportional to the NMT activity, as CPM fluoresces upon reacting with the free Coenzyme A released during the myristoylation reaction.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.

3D-Mammosphere Formation Assay for Cancer Stem Cell Propagation

This protocol is based on methods used to assess the activity of Doxy-Myr on breast cancer stem cells.[8][15]

Materials:

  • MCF7 breast cancer cell line

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

  • Ultra-low attachment 6-well plates or flasks

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Test compounds (e.g., Doxy-Myr) and vehicle control (e.g., DMSO)

Procedure:

  • Culture MCF7 cells in standard 2D culture conditions until they reach 70-80% confluency.

  • Harvest the cells using Trypsin-EDTA and resuspend them in mammosphere culture medium to obtain a single-cell suspension.

  • Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

  • Add the test compounds at various concentrations to the wells. Include a vehicle-only control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days without disturbing them.

  • After the incubation period, count the number of mammospheres (spherical colonies of cells) formed in each well under a microscope. A mammosphere is typically defined as a sphere with a diameter greater than 50 µm.

  • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

  • Determine the IC50 value of the compound by plotting the MFE against the log of the compound concentration.

Mass Spectrometric Identification of N-Myristoylated Proteins

This protocol provides a general workflow for the identification of N-myristoylated proteins using mass spectrometry-based proteomics.[7][21][22]

Materials:

  • Cell culture of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Detergent removal spin columns

  • Trypsin (proteomics grade)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Database search software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Cell Lysis and Protein Extraction: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

  • Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with trypsin overnight at 37°C.

  • Hydrophobic Peptide Enrichment (Optional but Recommended): Due to the hydrophobicity of the myristoyl group, myristoylated peptides can be enriched using techniques like solid-phase extraction with C18 cartridges or liquid-liquid extraction.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Use a database search engine to identify peptides and proteins from the MS/MS data.

    • Search for a variable modification of +210.1987 Da (the mass of the myristoyl group minus the mass of water) on the N-terminal glycine of proteins.

    • Validate the identified myristoylated peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

Conclusion

The this compound linkage, central to the process of N-myristoylation, is a pivotal post-translational modification that dictates the function and localization of a wide array of cellular proteins. Its involvement in critical signaling pathways makes it a compelling target for therapeutic intervention, particularly in oncology. The development of this compound derivatives, such as Doxy-Myr, highlights the potential of leveraging this lipid modification for targeted drug design. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound's role in cellular biology and to develop novel therapeutic strategies. Future research will likely focus on the comprehensive identification of the myristoylated proteome in various disease states and the development of more specific and potent inhibitors of N-myristoyltransferases.

References

The Role of N-Myristoylation in Protein Function and Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs a vast array of cellular processes. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions, subcellular localization, and protein-protein interactions. Dysregulation of N-myristoylation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making NMT a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanisms and functions of N-myristoylation, detailed experimental protocols for its study, and a review of its significance in key signaling pathways.

Introduction to Protein N-Myristoylation

N-myristoylation is a widespread and often essential post-translational modification in eukaryotes.[1] The process involves the irreversible attachment of a myristoyl group, derived from myristoyl-CoA, to the α-amino group of an N-terminal glycine residue via a stable amide bond.[2][3] This modification is catalyzed by N-myristoyltransferase (NMT), an enzyme that is ubiquitous in eukaryotes.[4] In humans, two isoforms of NMT, NMT1 and NMT2, have been identified and share 77% sequence identity.[5]

The primary function of N-myristoylation is to enhance the hydrophobicity of the modified protein, thereby promoting its association with cellular membranes.[1] This membrane targeting is crucial for the proper localization and function of a wide range of proteins involved in signal transduction, including G proteins and non-receptor tyrosine kinases.[1][6] Beyond membrane anchoring, the myristoyl group can also facilitate protein-protein interactions and induce conformational changes that regulate protein activity.[7]

The Enzymatic Mechanism of N-Myristoyltransferase (NMT)

N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a substrate protein in a sequential, ordered Bi-Bi reaction mechanism.[4][8] This mechanism involves the binding of myristoyl-CoA to the enzyme first, followed by the binding of the peptide substrate. After the transfer of the myristoyl group, coenzyme A (CoA) is released, followed by the release of the myristoylated peptide.[4]

The catalytic cycle can be summarized as follows:

  • Myristoyl-CoA Binding: NMT binds to myristoyl-CoA, forming a high-affinity binary complex.[4]

  • Peptide Substrate Binding: The NMT-myristoyl-CoA complex then binds to the N-terminal glycine of the target protein.

  • Catalysis: The enzyme facilitates the nucleophilic attack of the glycine's α-amino group on the thioester bond of myristoyl-CoA, leading to the formation of a stable amide bond.

  • Product Release: Coenzyme A is the first product to be released, followed by the myristoylated protein, regenerating the free enzyme for the next catalytic cycle.[4]

NMT_Mechanism NMT NMT (Apoenzyme) NMT_MyrCoA NMT-Myristoyl-CoA Binary Complex NMT->NMT_MyrCoA NMT_MyrCoA_Peptide NMT-Myristoyl-CoA-Peptide Ternary Complex NMT_MyrCoA->NMT_MyrCoA_Peptide NMT_MyrPeptide_CoA NMT-Myristoylated Peptide-CoA Ternary Complex NMT_MyrCoA_Peptide->NMT_MyrPeptide_CoA Catalysis NMT_MyrPeptide NMT-Myristoylated Peptide Binary Complex NMT_MyrPeptide_CoA->NMT_MyrPeptide CoA CoA NMT_MyrPeptide_CoA->CoA released NMT_MyrPeptide->NMT MyrPeptide Myristoylated Peptide NMT_MyrPeptide->MyrPeptide released MyrCoA Myristoyl-CoA MyrCoA->NMT_MyrCoA binds Peptide Substrate Peptide Peptide->NMT_MyrCoA_Peptide binds

Figure 1. Ordered Bi-Bi reaction mechanism of N-Myristoyltransferase (NMT).

Quantitative Data in N-Myristoylation Research

Quantitative analysis is essential for understanding the efficiency of NMT catalysis, the efficacy of its inhibitors, and the prevalence of myristoylated proteins in the proteome.

Kinetic Parameters of Human N-Myristoyltransferases

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide insights into the substrate affinity and turnover rate of NMTs.

EnzymeSubstrate (Peptide)Km (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human NMT1pp60src (2-9)4N/AN/A[9]
Human NMT1ARF6 peptide150.281.9 x 104[10]
Bovine NMT2pp60src peptide8.3N/AN/A[11]
Bovine NMT2cAMP-dependent protein kinase peptide2.6N/AN/A[11]

Table 1. Kinetic parameters of N-Myristoyltransferases. Note: Kinetic values can vary depending on the specific peptide substrate and assay conditions.

Inhibitors of N-Myristoyltransferases

The development of potent and selective NMT inhibitors is a promising area of drug discovery. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

InhibitorTargetIC50 (nM)Cell-based IC50Reference
Zelenirstat (PCLX-001)Human NMT15Varies by cell line[12]
Human NMT28[12]
DDD85646Human NMT1<10Varies by cell line[3]

Table 2. Potency of selected N-Myristoyltransferase inhibitors.

The Human Myristoylated Proteome

Proteomic studies have identified a growing number of human proteins that are N-myristoylated. This modification is critical for the function of proteins in diverse cellular pathways.

ProteinFunctionCellular LocalizationReference
Src Family Kinases (e.g., c-Src, Fyn, Lck) Signal transduction, cell growth, proliferationPlasma membrane, endosomes[13][14]
Gα subunits (e.g., Gαi, Gαo) G-protein coupled receptor signalingPlasma membrane[6][15]
ADP-ribosylation factor (ARF) family Vesicular traffickingGolgi apparatus, plasma membrane[16]
Calcineurin A Phosphatase, T-cell activationCytoplasm, plasma membrane[17]
HIV-1 Gag Viral assembly and buddingPlasma membrane[18]
BID (BH3 interacting-domain death agonist) ApoptosisMitochondria (after cleavage)[7]
MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) Signal transduction, cytoskeletal regulationPlasma membrane[18]
SAMM50 Mitochondrial protein importMitochondrial outer membrane[19]

Table 3. A selection of human N-myristoylated proteins and their functions.

Signaling Pathways Regulated by N-Myristoylation

N-myristoylation is a key regulator of numerous signaling pathways, primarily by facilitating the localization of signaling proteins to cellular membranes where they can interact with receptors, effectors, and other signaling molecules.

Src Family Kinase Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play central roles in regulating cell proliferation, differentiation, survival, and migration.[13][14] N-myristoylation of the N-terminal glycine is essential for the membrane association of SFKs, a prerequisite for their activation and downstream signaling.[13][14]

Upon activation by upstream signals, such as growth factor receptors, myristoylated Src is recruited to the plasma membrane. This localization facilitates the autophosphorylation of a key tyrosine residue in the activation loop, leading to full kinase activity. Activated Src then phosphorylates a multitude of downstream substrates, triggering cascades such as the Ras-MAPK and PI3K-Akt pathways.

Src_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (Myristoylated) RTK->Src_inactive recruits & activates Src_active Active Src (Myristoylated & Phosphorylated) Src_inactive->Src_active Autophosphorylation Ras_MAPK Ras-MAPK Pathway Src_active->Ras_MAPK phosphorylates & activates PI3K_Akt PI3K-Akt Pathway Src_active->PI3K_Akt phosphorylates & activates Cell_responses Cellular Responses (Proliferation, Migration, Survival) Ras_MAPK->Cell_responses PI3K_Akt->Cell_responses Ligand Growth Factor Ligand->RTK binds

Figure 2. Role of N-myristoylation in Src family kinase signaling.

Experimental Protocols for the Study of N-Myristoylation

A variety of techniques are available to investigate protein N-myristoylation, from identifying novel substrates to characterizing the enzymatic activity of NMTs.

Metabolic Labeling of Myristoylated Proteins with Click Chemistry

This protocol describes the metabolic labeling of myristoylated proteins in cultured cells using a myristic acid analog containing a "clickable" alkyne group, followed by ligation to a reporter tag for detection or enrichment.

Materials:

  • Myristic acid analog with a terminal alkyne (e.g., 13-tetradecynoic acid, YnMyr)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction components:

    • Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for enrichment, Azide-fluorophore for detection)

    • Copper(II) sulfate (CuSO4)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate)

  • SDS-PAGE and Western blotting reagents or streptavidin beads for enrichment

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with medium containing the alkyne-myristic acid analog (typically 25-50 µM).

    • Incubate the cells for 4-18 hours to allow for incorporation of the analog into newly synthesized proteins.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Click Reaction:

    • To the cell lysate, add the azide-reporter tag, CuSO4, and the copper-chelating ligand.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • For detection: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.

    • For enrichment: Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged proteins. Elute the enriched proteins and analyze by Western blotting or mass spectrometry.

In Vitro N-Myristoyltransferase Assay

This protocol outlines a fluorescence-based assay to measure the activity of purified NMT in vitro. The assay detects the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Materials:

  • Purified recombinant NMT

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known myristoylated protein)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin, CPM)

  • 96-well microplate and fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, NMT, and CPM.

  • Initiate Reaction: Start the reaction by adding myristoyl-CoA and the peptide substrate.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation ~390 nm, emission ~470 nm for CPM).

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. This can be used to determine kinetic parameters or to assess the effect of inhibitors.

Proteomic Workflow for Identification of Myristoylated Proteins

This workflow details the steps for the large-scale identification of myristoylated proteins from a complex biological sample using metabolic labeling and mass spectrometry.

Proteomics_Workflow Start Cultured Cells MetabolicLabeling Metabolic Labeling (with Alkyne-Myristate) Start->MetabolicLabeling CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickChemistry Click Chemistry (Azide-Biotin Tag) CellLysis->ClickChemistry Enrichment Streptavidin Affinity Purification ClickChemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Searching & Protein Identification LCMS->DataAnalysis End List of Myristoylated Proteins DataAnalysis->End

Figure 3. Workflow for proteomic identification of N-myristoylated proteins.

N-Myristoylation in Disease and as a Therapeutic Target

The critical roles of myristoylated proteins in cellular signaling make N-myristoylation a key process in the pathogenesis of various diseases. Overexpression of NMTs has been observed in several cancers, and the myristoylation of oncoproteins like Src is essential for their transforming activity.[13][14] In infectious diseases, many viral and parasitic proteins require myristoylation by the host's NMT for their function and replication.[18] Consequently, NMT has emerged as a promising drug target, and the development of small molecule inhibitors of NMT is an active area of research for the treatment of cancer and infectious diseases.[3][12]

Conclusion

N-myristoylation is a fundamental lipid modification that is integral to the regulation of a multitude of cellular processes. The attachment of a myristoyl group to the N-terminus of proteins provides a crucial mechanism for controlling their subcellular localization and activity, thereby orchestrating complex signaling networks. The development of advanced chemical and proteomic tools has greatly expanded our understanding of the myristoylated proteome and its dynamic regulation. As our knowledge of the roles of N-myristoylation in disease continues to grow, the targeted inhibition of N-myristoyltransferases holds significant promise for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the current state of knowledge in the field, offering a valuable resource for researchers and clinicians working to unravel the complexities of N-myristoylation and harness its therapeutic potential.

References

The Crucial Interaction of Myristic Amide and N-Myristoyltransferase: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between myristic amide and its analogs with N-myristoyltransferase (NMT), a critical enzyme in various cellular processes. NMT's role in signal transduction and its validation as a therapeutic target in oncology and infectious diseases have made it a focal point for drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction to N-Myristoyltransferase and Myristoylation

N-myristoylation is an irreversible post-translational modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[1][2] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for protein-membrane interactions, subcellular targeting, and signal transduction.[3][4] The dysregulation of NMT activity and the myristoylation of key proteins are implicated in various diseases, including cancer and infections caused by viruses and protozoa.[4][5] Consequently, NMT has emerged as a promising target for therapeutic intervention. This compound and its derivatives represent a class of inhibitors that compete with the natural substrate, myristoyl-CoA, for binding to NMT.

The N-Myristoyltransferase Catalytic Mechanism

NMT follows an ordered Bi-Bi kinetic mechanism.[6] The catalytic cycle begins with the binding of myristoyl-CoA to the enzyme, which induces a conformational change that opens the peptide-binding site.[7] A substrate protein with an N-terminal glycine is then recruited, and the myristoyl group is transferred from CoA to the glycine's alpha-amino group via a nucleophilic attack, forming a stable amide bond. Finally, the myristoylated protein and Coenzyme A (CoA) are released, and the enzyme returns to its initial state, ready for another catalytic cycle.

NMT_Catalytic_Cycle NMT NMT (Apoenzyme) NMT_MyrCoA NMT-Myristoyl-CoA Complex NMT->NMT_MyrCoA Myristoyl-CoA binds NMT_MyrCoA_Peptide NMT-Myr-CoA-Peptide Ternary Complex NMT_MyrCoA->NMT_MyrCoA_Peptide Peptide substrate binds NMT_MyrPeptide_CoA NMT-Myristoylated Peptide-CoA Complex NMT_MyrCoA_Peptide->NMT_MyrPeptide_CoA Myristoyl transfer NMT_MyrPeptide_CoA->NMT Products release MyrPeptide Myristoylated Peptide NMT_MyrPeptide_CoA->MyrPeptide CoA CoA NMT_MyrPeptide_CoA->CoA

Caption: The ordered Bi-Bi catalytic cycle of N-myristoyltransferase.

Quantitative Data on NMT Inhibitors

The development of potent and selective NMT inhibitors is a key focus of drug discovery efforts. A variety of compounds, including myristic acid analogs and other small molecules, have been characterized. The following tables summarize the quantitative data for several key NMT inhibitors.

Table 1: Myristic Acid Analogs as NMT Inhibitors

CompoundTarget Organism/EnzymeInhibition Constant (Ki) / IC50Notes
Myristic AcidCandida albicans NMTIC50: 4.213 µM[6]Baseline compound for comparison of derivatives.[6]
2-Hydroxymyristoyl-CoANMT (in vitro)Ki: 45 nM[8]Potent inhibitor after metabolic activation to its CoA thioester.[8][9]
2-Bromomyristoyl-CoANMT (in vitro)Ki: 450 nM[8]Demonstrates the effect of substitution at the 2-position.[8]
2-Fluoromyristoyl-CoANMT (in vitro)Ki: 200 nM[8]Also acts as a substrate for NMT.[8]
Compound 3u (Myristic acid derivative)Candida albicans NMTIC50: 0.835 µM[6]A novel synthetic derivative with improved potency.[6]
Compound 3m (Myristic acid derivative)Candida albicans NMTIC50: 0.863 µM[6]Another potent synthetic myristic acid derivative.[6]

Table 2: Potent Small Molecule NMT Inhibitors

CompoundTarget Enzyme(s)IC50Binding Affinity (Kd)
DDD85646 (IMP-366)Trypanosoma brucei NMT2 nM[10][11]-
Human NMT1/24 nM[10][11]-
IMP-1088Human NMT1<1 nM[12][13]<210 pM[12][14]
Human NMT2<1 nM[12][13]-

Note: 2-Hydroxymyristic acid itself is a weak inhibitor in vitro, but its metabolically activated form, 2-hydroxymyristoyl-CoA, is a potent inhibitor.[8] However, subsequent studies have questioned the utility of 2-hydroxymyristic acid as a specific NMT probe in cellular contexts due to off-target effects.[15]

Signaling Pathways Modulated by N-Myristoylation: The TLR4 Pathway

N-myristoylation is a key regulator of signal transduction cascades. A prominent example is its role in the Toll-like receptor 4 (TLR4) signaling pathway, which is essential for the innate immune response to bacterial lipopolysaccharide (LPS). The adaptor protein, TRIF-related adaptor molecule (TRAM), requires N-myristoylation for its localization to the plasma membrane and subsequent interaction with TLR4.[16][17] This localization is critical for initiating the downstream signaling cascade that leads to the production of type I interferons and inflammatory cytokines.[3][17]

TLR4_Signaling cluster_membrane Plasma Membrane TLR4 TLR4 TRAM Myr-TRAM TLR4->TRAM recruits TRIF TRIF TRAM->TRIF recruits LPS LPS LPS->TLR4 binds IRF3 IRF3 Activation TRIF->IRF3 NFkB NF-κB Activation TRIF->NFkB Cytokines Type I IFN & Inflammatory Cytokine Production IRF3->Cytokines NFkB->Cytokines NMT_inhibition NMT Inhibition TRAM_unmyr TRAM (unmyristoylated) Cytosolic NMT_inhibition->TRAM_unmyr prevents myristoylation TRAM_unmyr->TRAM membrane localization blocked

Caption: N-myristoylation in TLR4 signaling via the adaptor protein TRAM.

Experimental Protocols

Accurate and reproducible experimental methodologies are paramount for the characterization of NMT inhibitors. The following sections provide detailed protocols for key in vitro and biophysical assays.

Fluorometric NMT Inhibition Assay

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). The increase in fluorescence upon CPM binding to the free thiol of CoA is proportional to NMT activity.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from the N-terminus of c-Src)

  • CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

  • Assay Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in 10% DMSO/water.

  • In a 96-well black microplate, add 10 µL of the diluted test compound or 10% DMSO/water for positive (no inhibitor) and negative (no enzyme) controls.

  • Add 25 µL of myristoyl-CoA solution (final concentration of 4 µM).

  • Add 50 µL of NMT enzyme solution (final concentration of approximately 18.9 nM).

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of a solution containing the peptide substrate (final concentration of 4 µM) and CPM (final concentration of 8 µM).[1]

  • Monitor the increase in fluorescence over time (e.g., for 30 minutes at 1-minute intervals) using a fluorescence plate reader with excitation at ~380 nm and emission at ~470 nm.[1][6]

  • Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding a quenching solution (e.g., 60 µL of 0.1 M sodium acetate, pH 4.75).[1]

  • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials:

  • Purified NMT

  • This compound or other small molecule inhibitor

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified NMT and the inhibitor solution against the same batch of dialysis buffer to minimize buffer mismatch effects.

    • Degas both the NMT and inhibitor solutions to prevent air bubbles in the calorimeter cell and syringe.

    • Accurately determine the concentrations of the NMT and inhibitor solutions. A typical starting concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 100-500 µM (10-fold higher than the protein).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the NMT solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any solution from the syringe tip, which is typically discarded from the data analysis.

    • Carry out a series of small, sequential injections (e.g., 20-30 injections of 2 µL each) of the inhibitor into the NMT solution, with sufficient time between injections for the signal to return to baseline.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to NMT.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Materials:

  • Purified NMT

  • This compound or other small molecule inhibitor

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Immobilize the purified NMT onto the surface of a sensor chip. A common method is amine coupling, where the surface is first activated with a mixture of NHS and EDC, followed by the injection of the NMT solution. Any remaining active sites are then blocked with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized NMT to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject a series of concentrations of the inhibitor (analyte) in running buffer over the NMT-immobilized and reference flow cells at a constant flow rate.

    • The binding of the inhibitor to NMT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • The "association phase" is monitored during the injection of the inhibitor.

    • Following the association phase, switch back to flowing only the running buffer to monitor the "dissociation phase".

  • Surface Regeneration:

    • After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the NMT-inhibitor interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor, preparing the surface for the next injection.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams from the NMT-immobilized flow cell to obtain the specific binding responses.

    • The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The Kd is then calculated as kd/ka.

Experimental Workflow for NMT Inhibitor Characterization

The discovery and development of novel NMT inhibitors typically follow a structured workflow, from initial screening to detailed biophysical and cellular characterization.

Inhibitor_Workflow start Compound Library screening High-Throughput Screening (e.g., Fluorometric Assay) start->screening hit_id Hit Identification screening->hit_id ic50 IC50 Determination hit_id->ic50 Primary Hits biophysical Biophysical Characterization ic50->biophysical itc ITC (Kd, ΔH, ΔS) biophysical->itc spr SPR (ka, kd, Kd) biophysical->spr cellular Cell-Based Assays biophysical->cellular cytotoxicity Cytotoxicity/Viability Assays cellular->cytotoxicity target_engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) cellular->target_engagement lead_opt Lead Optimization cellular->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A general experimental workflow for the characterization of NMT inhibitors.

Conclusion

The interaction between this compound and its analogs with N-myristoyltransferase presents a compelling area for both basic research and therapeutic development. Understanding the quantitative aspects of this interaction, coupled with robust experimental methodologies, is essential for the design of next-generation NMT inhibitors. This guide provides a foundational resource to aid researchers in this endeavor, with the ultimate goal of translating our understanding of N-myristoylation into novel treatments for a range of human diseases.

References

The Biological Activities of Myristic Amide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic amide, also known as N-myristoylethanolamine, is a saturated N-acylethanolamine (NAE) that has garnered increasing interest within the scientific community. As a member of the broader family of bioactive lipids, which includes the well-studied endocannabinoid anandamide, this compound is implicated in a range of physiological processes. This technical guide provides a comprehensive review of the current understanding of the biological activities of this compound, with a focus on its potential as a therapeutic agent. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a structured format that includes quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins involved in cell growth and replication.[1] Inhibition of NMT has emerged as a promising therapeutic strategy, particularly in the development of anticancer and antifungal agents.[1]

While direct quantitative data for the inhibition of NMT by this compound is not extensively available in the public domain, studies on derivatives of myristic acid provide valuable insights into the potential of myristoyl compounds as NMT inhibitors.

Table 1: NMT Inhibition by Myristic Acid Derivatives

CompoundTarget Organism/EnzymeInhibition MetricValueReference
2-hydroxymyristoyl-CoAN-myristoyltransferaseKi45 nM[2]
2-bromomyristoyl-CoAN-myristoyltransferaseKi450 nM[2]
2-fluoromyristoyl-CoAN-myristoyltransferaseKi200 nM[2]
Myristic Acid Derivative 3uCandida albicans NMTIC500.835 µM[3]
Myristic Acid Derivative 3mCandida albicans NMTIC500.863 µM[3]

Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay

A common method to assess NMT inhibition is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Recombinant N-myristoyltransferase (human or from the target organism)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)

  • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 mM EGTA, 1 mM DTT)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the fluorescent probe (CPM).

  • Add the test compound (this compound or its derivatives) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding myristoyl-CoA and the peptide substrate to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~387 nm, emission ~463 nm for CPM). The rate of fluorescence increase is proportional to the NMT activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for NMT Inhibition Assay

NMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, NMT, CPM, Substrates Mix Combine Reagents and Compound in Microplate Reagents->Mix Compound Prepare Serial Dilutions of this compound Compound->Mix Incubate Incubate at 30°C Mix->Incubate Measure Measure Fluorescence (CoA Release) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for a fluorescence-based NMT inhibition assay.

Anticancer and Antifungal Activities

The inhibition of NMT by myristic acid derivatives is a key mechanism underlying their observed anticancer and antifungal properties. By disrupting essential cellular processes in cancer cells and pathogenic fungi, these compounds can induce apoptosis and inhibit proliferation.

Table 2: Antifungal Activity of Myristic Acid Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC50)Reference
Myristic Acid Derivative 3uCandida albicans10.62 µg/mL[3]
Myristic Acid Derivative 3kCandida albicans10.77 µg/mL[3]
Myristic Acid Derivative 3rCandida albicans11.89 µg/mL[3]
Myristic Acid Derivative 3tCandida albicans12.95 µg/mL[3]
Myristic Acid Derivative 3uAspergillus niger14.38 µg/mL[3]
Myristic Acid Derivative 3mAspergillus niger14.68 µg/mL[3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains (Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI-1640)

  • Test compound (this compound or its derivatives)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the fungal strain in the culture medium.

  • Prepare serial dilutions of the test compound in the culture medium in the wells of a 96-well microplate.

  • Add the fungal inoculum to each well. Include a positive control (fungal inoculum without the test compound) and a negative control (culture medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC by visual inspection (the lowest concentration of the compound that causes no visible growth) or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer. The MIC50 is the concentration that inhibits 50% of fungal growth.

Experimental Protocol: Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Logical Workflow for MTT Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with this compound (Various Concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Role in N-Acylethanolamine Signaling Pathways

This compound is a saturated N-acylethanolamine (NAE). The NAE family of lipids, which includes the endocannabinoid anandamide (N-arachidonoylethanolamine), are involved in a wide array of physiological processes, including pain, inflammation, and appetite regulation. The biological effects of NAEs are mediated through various receptors and signaling pathways.

Biosynthesis and Degradation of N-Acylethanolamines

The biosynthesis of NAEs, including this compound, primarily occurs through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a specific phospholipase D, NAPE-PLD.[4] NAPE itself is formed by the transfer of an acyl group from a phospholipid to the head group of phosphatidylethanolamine (PE).

The degradation of NAEs is mainly carried out by two enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6] FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide.

Signaling Pathway for N-Acylethanolamine Biosynthesis and Degradation

NAE_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine NAT N-Acyltransferase PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAT->NAPE Acyl Transfer NAE N-Acylethanolamine (e.g., this compound) FAAH FAAH NAE->FAAH NAAA NAAA NAE->NAAA FA Fatty Acid Ethanolamine Ethanolamine FAAH->FA FAAH->Ethanolamine NAAA->FA NAAA->Ethanolamine NAPE_PLD->NAE Hydrolysis

Caption: Biosynthesis and degradation pathway of N-acylethanolamines.

Interaction with Key Signaling Proteins

While specific quantitative data for this compound is limited, other NAEs have been shown to interact with several key signaling proteins:

  • Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH leads to an increase in the endogenous levels of NAEs, prolonging their signaling effects. While this compound is a potential substrate for FAAH, its inhibitory potency is not well-documented.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Other saturated NAEs, such as palmitoylethanolamide (PEA), are known to be agonists of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[7] Palmitoylethanolamide activates PPAR-alpha with an EC50 of 3.1 +/- 0.4 microM.[7] It is plausible that this compound also interacts with PPARα.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Some NAEs can modulate the activity of TRPV1, a non-selective cation channel involved in pain and inflammation.[8]

  • G protein-coupled receptor 55 (GPR55): GPR55 is an orphan receptor that has been proposed as a cannabinoid receptor, and some NAEs have been shown to interact with it.[9][10]

Experimental Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of a substrate by FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH substrate (e.g., anandamide labeled with a fluorophore or radiolabel)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Test compound (this compound)

  • 96-well plates

  • Detection instrument (fluorometer or scintillation counter)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and FAAH enzyme.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate the plate at 37°C for a specific time.

  • Stop the reaction (e.g., by adding a solvent).

  • Measure the amount of product formed (e.g., fluorescent or radioactive signal).

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound, or N-myristoylethanolamine, is a bioactive lipid with potential therapeutic applications stemming from its role as an N-acylethanolamine. While research on this compound itself is still emerging, the broader understanding of NAEs suggests its involvement in key signaling pathways related to inflammation, pain, and cell proliferation. Its potential as an N-myristoyltransferase inhibitor warrants further investigation for the development of novel anticancer and antifungal agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities of this compound and unlock its full therapeutic potential. Future studies should focus on generating specific quantitative data for this compound's interactions with key molecular targets to build a more complete picture of its pharmacological profile.

References

Myristic amide derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Myristic Amide Derivatives and Their Potential Applications

Executive Summary

This compound derivatives, synthetic compounds derived from the 14-carbon saturated fatty acid myristic acid, are emerging as a significant class of bioactive molecules with broad therapeutic potential. Their structural similarity to myristoyl-CoA allows them to interact with key cellular enzymes, most notably N-myristoyltransferase (NMT) and Fatty Acid Amide Hydrolase (FAAH). By modulating these enzymes, this compound derivatives can disrupt signaling pathways crucial for the survival and proliferation of pathogens and cancer cells. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential applications of these derivatives, with a focus on their roles as antifungal, anticancer, and neuro-modulatory agents. Detailed experimental protocols, quantitative biological activity data, and visual diagrams of key pathways are presented to support researchers and drug development professionals in this promising field.

Introduction

This compound Derivatives: A Profile

This compound derivatives are compounds in which the carboxyl group of myristic acid is replaced by an amide group. The core structure consists of a 14-carbon aliphatic hydrocarbon chain linked via an amide bond to various chemical moieties, often an aromatic ring, to enhance binding affinity to biological targets.[1] This structural design allows them to act as mimics or antagonists of endogenous myristoylated molecules.

The Biological Significance of Protein Myristoylation

Protein N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches myristic acid to the N-terminal glycine residue of a wide range of cellular and viral proteins.[2] This irreversible modification is vital for mediating protein-protein and protein-membrane interactions, which are essential for a multitude of signaling pathways involved in cell proliferation, differentiation, and survival.[2][3] Targeting NMT presents a therapeutic window, as its inhibition can disrupt processes fundamental to cancer cells, fungi, and viruses.[3][4][5]

Synthesis of this compound Derivatives

General Synthetic Route

The most common method for synthesizing this compound derivatives involves a two-step process. First, myristic acid is converted into its more reactive acid chloride form, myristoyl chloride. This is typically achieved by reacting myristic acid with thionyl chloride.[6] Subsequently, the myristoyl chloride is coupled with a selected aryl amine to yield the final myristic acid amide derivative.[6]

Detailed Experimental Protocol: Synthesis from Myristic Acid

This protocol is adapted from the methodology described by Javid et al. (2023).[6]

Step 1: Synthesis of Myristoyl Chloride (2)

  • Place myristic acid (1 equivalent) into a double-necked round-bottom flask and melt it by heating to 45 °C.

  • Slowly add a solution of thionyl chloride (4 equivalents) in toluene (30 mL) dropwise over a period of 30 minutes.

  • Stir the reaction mixture at 45 °C for approximately 3 hours, monitoring the reaction's completion using thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain myristoyl chloride (2) as a crude product.

Step 2: Synthesis of this compound Derivatives (3a-v)

  • Dissolve the crude myristoyl chloride (2) (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • In a separate flask, dissolve the desired substituted aryl amine (1 equivalent) and a base like triethylamine (TEA) (1.5 equivalents) in DCM.

  • Slowly add the myristoyl chloride solution to the amine solution at 0 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress with TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

Key Molecular Targets and Applications

This compound derivatives have been investigated for their inhibitory effects on several key enzymes, leading to various therapeutic applications.

N-Myristoyltransferase (NMT) Inhibition

NMT is a primary target for this compound derivatives. These compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the myristoylation of substrate proteins.[1][7] This inhibition disrupts downstream signaling, leading to cytotoxic effects in cancer cells and arresting the growth of fungal pathogens.[8][9]

Several novel this compound derivatives have demonstrated potent antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger.[1][9] Their efficacy is often superior to standard antifungal drugs such as fluconazole.[9]

Table 1: NMT Inhibition and Antifungal Activity of Selected this compound Derivatives

Compound ID NMT IC50 (µM)[1] Antifungal MIC50 (µg/mL) vs C. albicans[9] Antifungal MIC50 (µg/mL) vs A. niger[9]
3u 0.835 10.62 >50
3m 0.863 29.87 15.65
3t 1.003 12.95 39.87
3k 1.293 10.77 45.65
3r 1.464 11.89 19.87
Myristic Acid 4.213 - -

| Fluconazole | - | 17.76 | 29.95 |

The reliance of many oncoproteins on N-myristoylation for their function makes NMT an attractive target in oncology.[5] NMT inhibitors have been shown to inhibit the viability and growth of cancers, particularly B-cell lymphomas.[8] Furthermore, highly potent and selective NMT inhibitors are being developed as novel payloads for Antibody-Drug Conjugates (ADCs), which promise targeted delivery to tumor cells, enhancing efficacy and reducing systemic toxicity.[3][8]

Metabolic activation of 2-substituted myristic acid derivatives into their acyl-CoA thioesters results in potent competitive inhibitors of NMT.[7]

Table 2: Inhibitory Constants (Ki) of 2-Substituted Myristoyl-CoA Analogues against NMT

Compound Ki (nM)[4][7][10]
2-hydroxymyristoyl-CoA 45
2-fluoromyristoyl-CoA 200
2-bromomyristoyl-CoA 450

| S-(2-oxopentadecyl)-CoA | 24[11] |

This protocol is based on the fluorescence-based assay described by Javid et al. (2023).[1][6]

  • The assay measures the production of Coenzyme A (CoA), a byproduct of the NMT enzymatic reaction.

  • Prepare a reaction mixture containing NMT enzyme, a peptide substrate, and myristoyl-CoA in a suitable buffer.

  • Add varying concentrations of the test this compound derivatives to the reaction wells.

  • Initiate the enzymatic reaction and incubate at a controlled temperature.

  • Stop the reaction and add a reagent that reacts with the free thiol group of CoA to produce a fluorescent signal.

  • Measure the fluorescence intensity using an excitation wavelength of 380 nm and an emission wavelength of 470 nm.

  • The inhibitory activity is determined by the decrease in fluorescence signal compared to a control without the inhibitor.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NMT activity by 50%.

Targeting Cancer Stem Cells (CSCs)

A novel application for this compound derivatives is in the selective targeting of cancer stem cells (CSCs), which are responsible for tumor recurrence and metastasis.

A myristoyl amide derivative of the FDA-approved antibiotic Doxycycline, named Doxy-Myr, was synthesized by covalently attaching myristic acid to 9-amino-Doxycycline.[12][13] This modification significantly enhanced the drug's ability to target and inhibit the growth of breast CSCs.[12][14]

Table 3: Potency of Doxy-Myr against Cancer Stem Cells

Compound IC50 (3D-Mammosphere Assay)[12][13] Selectivity
Doxy-Myr ~2 µM >5-fold more potent than Doxycycline

| Doxycycline | ~10-12.5 µM | - |

Notably, Doxy-Myr showed high selectivity for CSCs, with no significant toxicity to the general cancer cell population or normal fibroblasts.[13] It also potently inhibited tumor cell metastasis in vivo without retaining the antibiotic activity of its parent compound, thereby reducing the risk of antibiotic resistance.[12][13]

This assay assesses the ability of compounds to inhibit the anchorage-independent growth of CSCs, a key characteristic of their stem-like nature.[12][14]

  • Culture cancer cells (e.g., MCF7) in serum-free mammosphere medium in ultra-low attachment plates.

  • Treat the cells with various concentrations of the test compound (e.g., Doxy-Myr).

  • Incubate for 5-7 days to allow for the formation of 3D spherical colonies (mammospheres), which are enriched in CSCs.

  • Quantify the number and size of the mammospheres formed in each treatment group.

  • The reduction in mammosphere formation relative to an untreated control indicates inhibition of CSC propagation.

  • Calculate the IC50 value based on the dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades a class of endogenous signaling lipids known as fatty acid amides (FAAs), including the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[15][16] By inhibiting FAAH, the levels of these bioactive lipids are elevated, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[17]

The ability of FAAH inhibitors to modulate the endocannabinoid system makes them attractive therapeutic candidates for pain and neurodegenerative disorders.[17] Pharmacological inhibition of FAAH has been shown to alleviate disease progression in mouse models of Alzheimer's disease by reducing neuroinflammation and suppressing β-amyloid production.[18] While specific this compound derivatives as FAAH inhibitors are less explored in the literature compared to NMT inhibitors, the enzyme's function in degrading this compound itself suggests a potential area for future drug design.[19]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes related to this compound derivatives.

G MyristicAcid Myristic Acid MyristoylChloride Myristoyl Chloride MyristicAcid->MyristoylChloride Step 1: Activation ThionylChloride Thionyl Chloride (SOCl₂) FinalProduct This compound Derivative MyristoylChloride->FinalProduct Step 2: Amide Coupling ArylAmine Aryl Amine (R-NH₂)

Caption: General workflow for the synthesis of this compound derivatives.

G NMT_free NMT (Free Enzyme) NMT_MyrCoA NMT-Myr-CoA Complex NMT_free->NMT_MyrCoA Binds MyrCoA Myristoyl-CoA MyrCoA->NMT_MyrCoA Ternary_Complex NMT-Myr-CoA-Protein (Ternary Complex) NMT_MyrCoA->Ternary_Complex Binds Protein_Sub Protein Substrate (N-terminal Glycine) Protein_Sub->Ternary_Complex Ternary_Complex->NMT_free Releases Products Myr_Protein Myristoylated Protein Ternary_Complex->Myr_Protein CoA CoA Ternary_Complex->CoA

Caption: Simplified sequential Bi-Bi mechanism of N-Myristoyltransferase (NMT).

G FAAH FAAH Enzyme (Ser-Ser-Lys Catalytic Triad) Hydrolysis Hydrolysis FAAH->Hydrolysis Catalyzes FAA Fatty Acid Amide (e.g., Anandamide) FAA->Hydrolysis FattyAcid Fatty Acid (e.g., Arachidonic Acid) Hydrolysis->FattyAcid Product 1 Amine Amine/Ethanolamine Hydrolysis->Amine Product 2

Caption: Catalytic action of Fatty Acid Amide Hydrolase (FAAH).

G NMT NMT Active Site Binding Binding Blocked NMT->Binding Occupied Inhibitor This compound Derivative (Inhibitor) Inhibitor->NMT Binds Competitively Substrate Myristoyl-CoA Substrate->Binding Myristoylation Protein Myristoylation Binding->Myristoylation Inhibited Signaling Downstream Signaling (e.g., Cell Proliferation) Myristoylation->Signaling Disruption Pathway Disrupted Signaling->Disruption Inhibited

References

An In-depth Technical Guide to the Physical Properties of Tetradecanamide (Myristic Amide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanamide, also known as myristamide, is a fatty acid amide derived from myristic acid.[1] Its chemical formula is C₁₄H₂₉NO.[1][2] This document provides a comprehensive overview of the core physical properties of tetradecanamide, outlines experimental protocols for their determination, and presents a logical workflow for its physical characterization. This technical guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.

Molecular and Physical Properties

Tetradecanamide is a saturated long-chain fatty acid amide.[2] Its structure consists of a 14-carbon alkyl chain attached to an amide functional group.[1] This amphiphilic nature, possessing both a long hydrophobic hydrocarbon tail and a hydrophilic amide head, contributes significantly to its physical and biological characteristics.[2] It is known to exhibit antimicrobial and cytotoxic effects.[1]

Quantitative Physical Data

The key physical properties of tetradecanamide are summarized in the table below for easy reference and comparison.

PropertyValueUnitReferences
Molecular Weight 227.39 g/mol [2][3]
Melting Point 104 - 107°C[2][4]
Boiling Point 364.2°C at 760 mmHg[5]
Density 0.873 - 0.9035g/cm³[2][5]
Appearance White crystalline solid-[1][2]
Solubility Sparingly soluble in water; Soluble in nonpolar solvents like chloroform and hexane.-[1]
Odor No information available-[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of tetradecanamide are crucial for reproducible research. The following sections describe standard experimental protocols.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]

Methodology:

  • Sample Preparation: A small amount of dry, powdered tetradecanamide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6]

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure accurate determination.[6]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[6]

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential applications in different formulations.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, chloroform, hexane).

  • Sample Preparation: A precisely weighed amount of tetradecanamide (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Mixing: The test tubes are vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The samples are visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved or only partially dissolves, it is classified as sparingly soluble or insoluble.

  • Quantitative Analysis (Optional): For a more precise determination of solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved tetradecanamide in the filtrate can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of an organic compound such as tetradecanamide.

A Obtain Pure Sample of Tetradecanamide B Visual Inspection (Appearance, Color, Form) A->B C Melting Point Determination B->C F Density Measurement B->F D Solubility Testing (in various solvents) C->D H Compile Physical Property Data Sheet C->H E Spectroscopic Analysis (FTIR, NMR, Mass Spec) D->E D->H E->H G Boiling Point Determination (if applicable) F->G F->H G->H

Physical Characterization Workflow for Tetradecanamide

Chemical Reactions and Stability

Conclusion

This technical guide provides a detailed summary of the key physical properties of tetradecanamide, along with standardized protocols for their determination. The presented data and methodologies are essential for researchers, scientists, and professionals in drug development for the accurate characterization and utilization of this compound in their respective fields. The logical workflow for physical characterization offers a systematic approach to ensure comprehensive data collection.

References

Navigating the Solubility Landscape of Myristic Amide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic amide, also known as tetradecanamide, is a fatty acid amide with a 14-carbon aliphatic chain. Its solubility characteristics are crucial for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, outlines experimental protocols for solubility determination, and presents logical frameworks for understanding its behavior.

Core Concepts in this compound Solubility

This compound's structure, characterized by a long, nonpolar hydrocarbon tail and a polar amide headgroup, dictates its solubility based on the principle of "like dissolves like." This means it will exhibit greater solubility in solvents with similar polarity. The long alkyl chain makes the molecule predominantly nonpolar.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and information derived from synthesis and purification processes provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information for this compound.

Solvent ClassSolventSolubilityTemperature (°C)Source
Nitriles Acetonitrile0.2 g / 100 g solution10[1]
0.6 g / 100 g solution30[1]
Chlorinated Solvents ChloroformSolubleNot Specified[2]
Aromatic Hydrocarbons TolueneUsed as a solvent in synthesisReaction Temperature[3]
BenzeneUsed as a solvent in synthesisReaction Temperature[3]
Alkanes HexaneSolubleNot Specified[2]
Alcohols EthanolUsed for recrystallization (implies solubility at elevated temperatures)Not Specified[2]
Ketones AcetoneUsed for recrystallization (implies solubility at elevated temperatures)Not Specified[2]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Mentioned as a solvent for cell-based assaysNot Specified[2]

Experimental Protocols for Solubility Determination

A precise experimental protocol for determining the quantitative solubility of this compound in a specific organic solvent would typically involve the following steps. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of the organic solvent in a sealed vessel A->B C Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium B->C D Allow the solution to settle C->D E Carefully withdraw a known volume of the supernatant (saturated solution) using a filtered syringe D->E F Evaporate the solvent from the aliquot E->F G Weigh the remaining solid this compound F->G H Calculate the solubility (e.g., in g/100 mL) G->H

Caption: Workflow for determining the quantitative solubility of this compound.

Logical Relationships in Solubility

The solubility of this compound is fundamentally governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the expected solubility trends based on solvent polarity.

G cluster_solute This compound Structure cluster_solvents Solvent Polarity Spectrum Solute Long Nonpolar Alkyl Chain + Polar Amide Headgroup Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform) Solute->Nonpolar High Solubility ('Like dissolves like') PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic Moderate to Low Solubility (Depends on specific interactions) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) Solute->PolarProtic Low Solubility (Hydrogen bonding of solvent with itself is stronger)

Caption: Relationship between this compound structure and solvent polarity.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Myristic Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristic amide, or tetradecanamide, is a fatty acid amide with significant roles in biological systems and as a synthetic precursor. It is structurally related to N-myristoylated proteins, which are crucial in cellular signaling pathways. This document provides detailed protocols for the laboratory synthesis of this compound, a summary of quantitative data for different synthetic routes, and an overview of its relevance in the context of N-myristoylation, particularly in Src kinase signaling.

Introduction

This compound is the amide derivative of myristic acid, a common 14-carbon saturated fatty acid. In biological contexts, the myristoyl group is covalently attached to the N-terminal glycine of a variety of proteins in a process called N-myristoylation. This lipid modification is critical for membrane targeting and the function of numerous proteins involved in signal transduction, including the Src family of tyrosine kinases.[1][2] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer, making the study of myristoylated proteins and related compounds like this compound a key area of research.

The laboratory synthesis of this compound can be achieved through several methods, each with distinct advantages regarding yield, purity, and reaction conditions. This application note details the most common and effective protocols for its preparation.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₂₉NO
Molecular Weight 227.39 g/mol
Appearance White solid
Melting Point 102-104 °C
Solubility Insoluble in water, soluble in hot ethanol and other organic solvents.

Synthesis Protocols

Several synthetic strategies can be employed for the preparation of this compound. The most common methods involve the reaction of a myristic acid derivative with an amine source. Below are detailed protocols for selected methods.

Method 1: Ammonolysis of Myristoyl Chloride

This is a widely used and efficient method for the synthesis of primary amides. The high reactivity of the acyl chloride with ammonia typically leads to good yields.

Reaction:

Materials:

  • Myristoyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ethanol (for recrystallization)

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve myristoyl chloride in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add an excess of cold, concentrated aqueous ammonia to the solution. A white precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification (Recrystallization):

  • Dissolve the crude this compound in a minimum amount of hot ethanol.[3]

  • Allow the solution to cool slowly to room temperature to induce crystallization.[4][5]

  • Further cool the mixture in an ice bath to maximize crystal formation.[6]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Method 2: Direct Amidation of Myristic Acid with Urea

This method provides a greener alternative, avoiding the use of harsh reagents like thionyl chloride to prepare the acyl chloride. Microwave irradiation can be used to accelerate the reaction.

Reaction:

Materials:

  • Myristic acid

  • Urea

  • Catalyst (e.g., boric acid or a Lewis acid, optional)

  • Microwave reactor or conventional heating setup with a condenser

  • Ethanol (for recrystallization)

Procedure:

  • Grind myristic acid and urea together in a mortar and pestle.

  • If using a catalyst, add it to the mixture.

  • Place the solid mixture in a microwave-safe reaction vessel.

  • Heat the mixture using microwave irradiation (e.g., 150-180°C for 10-30 minutes) or conventional heating.[7][8]

  • After cooling, dissolve the crude product in a suitable organic solvent.

  • Wash with water to remove any unreacted urea and catalyst.

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude product by recrystallization from ethanol as described in Method 1.

Method 3: Enzymatic Synthesis

Lipases can be used to catalyze the amidation of myristic acid, offering a mild and highly selective synthetic route.

Reaction:

Materials:

  • Myristic acid

  • Ammonia source (e.g., ammonium carbamate or urea)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves (to remove water)

  • Shaking incubator or stirred reactor

Procedure:

  • In a reaction vessel, dissolve myristic acid in the organic solvent.

  • Add the ammonia source and immobilized lipase.

  • Add molecular sieves to the mixture to drive the equilibrium towards product formation.

  • Incubate the reaction at a suitable temperature (e.g., 40-60°C) with constant shaking or stirring for 24-48 hours.[9]

  • After the reaction, filter off the immobilized enzyme for reuse.

  • Evaporate the solvent and purify the product by recrystallization.

Data Presentation

The following table summarizes quantitative data from various synthesis methods for this compound and its close analogs.

Synthesis MethodStarting MaterialsProductYield (%)Purity (%)Reference
Ammonolysis of Acyl ChlorideMyristoyl chloride, N,N-dimethyl-1,3-propanediamineN-(3-(dimethylamino)propyl)myristamide77.4>99[10]
Direct Amidation with Urea (Microwave)Erucic acid, UreaErucamide92-[7]
Enzymatic SynthesisPalm olein, UreaFatty amides96-[9]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (102-104 °C) indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including N-H stretching (around 3350 and 3180 cm⁻¹) and C=O stretching (around 1640 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the terminal methyl group (~0.88 ppm), a broad multiplet for the methylene chain (~1.25 ppm), a triplet for the methylene group alpha to the carbonyl (~2.20 ppm), and broad signals for the amide protons (~5.5-6.5 ppm).[11][12]

    • ¹³C NMR: The spectrum will show a characteristic peak for the carbonyl carbon around 175 ppm, along with a series of signals for the carbons of the alkyl chain.[13][14]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (227.39 g/mol ).

Signaling Pathway and Experimental Workflow Diagrams

N-Myristoylation of Src Family Kinases

N-myristoylation is a crucial lipid modification for the proper localization and function of many signaling proteins, including the Src family of non-receptor tyrosine kinases.[1] The myristoyl group, attached to the N-terminal glycine, acts as a hydrophobic anchor that facilitates membrane association.[2] This membrane localization is essential for Src to interact with its upstream activators and downstream targets, thereby regulating cellular processes like proliferation, differentiation, and migration.[15] Inhibition of N-myristoyltransferase (NMT), the enzyme responsible for this modification, can disrupt Src signaling and is being explored as a therapeutic strategy in cancer.[15]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Nascent_Src Nascent Src Polypeptide (with N-terminal Glycine) Nascent_Src->NMT Substrate Myristoylated_Src_inactive Myristoylated Src (inactive) NMT->Myristoylated_Src_inactive Catalyzes Myristoylation Myristoylated_Src_active Membrane-Associated Src (active) Myristoylated_Src_inactive->Myristoylated_Src_active Membrane Tethering Downstream Downstream Signaling (e.g., MAPK, FAK) Myristoylated_Src_active->Downstream Activates G Start Start: Myristoyl Chloride & Ammonia Reaction Ammonolysis Reaction (DCM, 0-5°C, 1-2h) Start->Reaction Workup Aqueous Workup (Separatory Funnel) Reaction->Workup Drying Drying & Concentration (Na2SO4, Rotary Evaporator) Workup->Drying Crude Crude this compound Drying->Crude Purification Recrystallization (Hot Ethanol) Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization (MP, IR, NMR, MS) Pure->Analysis

References

Application Notes and Protocols for N-myristoyltransferase (NMT) Assays Using Peptide Amide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group from myristoyl-coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a substrate protein.[1] This modification is vital for protein localization, signal transduction, and protein-protein interactions.[1] Dysregulation of NMT activity has been implicated in various diseases, including cancer, and fungal and viral infections, making NMT a promising therapeutic target.[1][2]

These application notes provide detailed protocols for in vitro NMT assays using synthetic peptide amides as substrates. These assays are fundamental for studying NMT kinetics, substrate specificity, and for high-throughput screening of potential NMT inhibitors.

Principle of NMT Assays

The core principle of in vitro NMT assays is to measure the enzymatic transfer of a myristoyl group from myristoyl-CoA to a specific peptide substrate with an N-terminal glycine. The peptide substrates are often synthesized with a C-terminal amide to enhance stability and better mimic the natural protein structure. The activity of NMT is quantified by detecting either the depletion of a substrate or the formation of the myristoylated peptide amide product. Various detection methods, including fluorescence, radioactivity, and enzyme-linked immunosorbent assay (ELISA), can be employed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMT catalytic cycle and a general workflow for an NMT inhibitor screening assay.

NMT_Signaling_Pathway cluster_0 cluster_1 Myristoyl_CoA Myristoyl-CoA NMT_enzyme NMT Myristoyl_CoA->NMT_enzyme 1. Binding NMT_Myristoyl_CoA NMT-Myristoyl-CoA Complex Peptide_Substrate Peptide Substrate (N-terminal Glycine) Ternary_Complex Ternary Complex Myristoylated_Peptide Myristoylated Peptide Amide Product CoA Coenzyme A NMT_Myristoyl_CoA->Ternary_Complex 2. Peptide Binding Ternary_Complex->NMT_enzyme 4. Product Release Ternary_Complex->Myristoylated_Peptide 3. Catalysis Ternary_Complex->CoA

NMT Catalytic Cycle

NMT_Assay_Workflow start Start prepare_reagents Prepare Reagents: NMT Enzyme, Peptide Substrate, Myristoyl-CoA, Assay Buffer start->prepare_reagents dispense_inhibitors Dispense Test Compounds (Potential Inhibitors) prepare_reagents->dispense_inhibitors add_enzyme Add NMT Enzyme dispense_inhibitors->add_enzyme pre_incubate Pre-incubation (Enzyme-Inhibitor Binding) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Myristoyl-CoA & Peptide) pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection (e.g., Fluorescence, Radioactivity) stop_reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

NMT Inhibitor Screening Workflow

Data Presentation: Kinetic Parameters of Human NMTs

The following table summarizes the Michaelis-Menten constants (Km) for human NMT1 and NMT2 with a commonly used peptide substrate and myristoyl-CoA. This data is essential for designing kinetic experiments and for understanding the enzyme's affinity for its substrates.

EnzymeSubstrateKm (µM)
Human NMT1 Hs pp60src (2-9) peptide2.76 ± 0.21
Myristoyl-CoA8.24 ± 0.62
Human NMT2 Hs pp60src (2-9) peptide2.77 ± 0.14
Myristoyl-CoA7.24 ± 0.79

Data derived from a fluorescence-based assay.

Experimental Protocols

Protocol 1: Fluorescence-Based NMT Assay

This assay measures the production of Coenzyme A (CoA), a product of the NMT reaction, using a thiol-reactive fluorescent probe such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).[1]

Materials and Reagents:

  • Recombinant human NMT1 or NMT2

  • Peptide substrate with an N-terminal glycine (e.g., H-Gly-Asn-Ala-Ala-Ser-Ala-Arg-Arg-NH2)

  • Myristoyl-CoA

  • CPM dye

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide substrate in the assay buffer.

    • Prepare a stock solution of Myristoyl-CoA in the assay buffer.

    • Prepare a stock solution of CPM in DMSO.

    • Dilute the NMT enzyme to the desired concentration in the assay buffer.

  • Assay Protocol:

    • To each well of a 384-well plate, add 1 µL of the test compound or DMSO (for control).

    • Add 20 µL of the NMT enzyme solution to each well and mix.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a substrate mix containing the peptide substrate and Myristoyl-CoA.

    • Immediately after adding the substrate mix, add 10 µL of the CPM solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the control wells.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Protocol 2: Radioisotope-Based NMT Assay

This classic method measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into the peptide substrate.

Materials and Reagents:

  • Recombinant human NMT1 or NMT2

  • Peptide substrate with an N-terminal glycine

  • [³H]myristoyl-CoA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT

  • Stop Solution: 10% Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, NMT enzyme, and peptide substrate.

    • Add the test compound or DMSO.

    • Initiate the reaction by adding [³H]myristoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 10 minutes to precipitate the myristoylated peptide.

    • Spot the reaction mixture onto a glass fiber filter.

    • Wash the filter multiple times with cold 5% TCA to remove unincorporated [³H]myristoyl-CoA.

  • Detection:

    • Dry the filter and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of incorporated radioactivity and calculate the enzyme activity.

    • Calculate the percent inhibition for test compounds and determine IC50 values.

Protocol 3: ELISA-Based NMT Assay

This modern, non-radioactive method utilizes a modified myristoyl-CoA analog with a tag (e.g., biotin or an azide group) for detection.

Materials and Reagents:

  • Recombinant human NMT1 or NMT2

  • Biotinylated peptide substrate with an N-terminal glycine

  • Azido-myristoyl-CoA

  • Streptavidin-coated microplate

  • Detection reagent (e.g., HRP-conjugated antibody against the azide tag)

  • Substrate for HRP (e.g., TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H₂SO₄)

Procedure:

  • Enzymatic Reaction:

    • Perform the NMT reaction in a microcentrifuge tube by incubating the NMT enzyme, biotinylated peptide substrate, and azido-myristoyl-CoA. Include test compounds as needed.

    • Incubate at 30°C for 60 minutes.

  • Capture and Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated peptide (both myristoylated and unmyristoylated).

    • Wash the plate to remove unbound reagents.

    • Add the HRP-conjugated detection antibody that specifically binds to the incorporated azido-myristoyl group.

    • Wash the plate to remove the unbound antibody.

    • Add the HRP substrate and incubate until a color change is observed.

  • Measurement and Analysis:

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is proportional to the amount of myristoylated peptide. Calculate percent inhibition and IC50 values for test compounds.

Conclusion

The choice of NMT assay depends on the specific research needs, available equipment, and desired throughput. The fluorescence-based assay is well-suited for high-throughput screening of inhibitors due to its simplicity and sensitivity. The radioisotope-based assay, while highly sensitive and direct, requires specialized handling and disposal of radioactive materials. The ELISA-based method offers a non-radioactive alternative with high specificity. By utilizing these detailed protocols, researchers can effectively measure NMT activity and screen for novel therapeutic agents targeting this important enzyme.

References

Application of Myristic Amide in Antifungal Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic amide and its derivatives have emerged as a promising class of compounds in the ongoing search for novel antifungal agents. Their primary mechanism of action involves the inhibition of N-myristoyltransferase (NMT), an essential enzyme in many pathogenic fungi. This document provides detailed application notes, experimental protocols, and supporting data to guide researchers in the exploration and utilization of myristic amides for antifungal drug discovery.

Introduction to this compound and its Antifungal Potential

Myristic acid, a 14-carbon saturated fatty acid, can be chemically modified to form various derivatives, including myristic amides. These compounds have garnered significant interest due to their ability to selectively target fungal NMT. N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of a protein, is a critical post-translational modification that governs the function and subcellular localization of numerous proteins involved in vital cellular processes, including signal transduction and virulence.[1] By inhibiting NMT, myristic amides disrupt these essential pathways, leading to fungal cell death or growth inhibition. This targeted approach offers the potential for high efficacy and selectivity, making myristic amides attractive candidates for further development.

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the quantitative antifungal activity of various this compound and related derivatives against pathogenic fungi. These data highlight the potential of these compounds as antifungal leads.

Table 1: Minimum Inhibitory Concentration (MIC) of Myristoylated Peptides against Candida spp.

CompoundC. albicans MIC90 (µg/mL)C. tropicalis MIC90 (µg/mL)C. auris MIC90 (µg/mL)
Pep-A (non-myristoylated)>128>128>128
Myr-A (Myristoylated)6464>128
Pep-B (non-myristoylated)>128>128>128
Myr-B (Myristoylated)323264
Pep-C (non-myristoylated)>128>128>128
Myr-C (Myristoylated)646464

Data extracted from a study on myristoylated peptides, demonstrating the enhanced antifungal activity upon myristoylation.[2]

Table 2: In Vitro Activity of Myristic Acid Amide Derivatives against Fungal Pathogens

Compound IDFungal StrainMIC50 (µg/mL)
3kCandida albicans10.77
3rCandida albicans11.89
3tCandida albicans12.95
3uCandida albicans10.62
3mAspergillus niger14.68
3rAspergillus niger15.42
3uAspergillus niger13.25
Fluconazole (Standard)Candida albicans17.76

This table showcases the promising antifungal activity of synthesized myristic acid amide derivatives compared to the standard antifungal drug, fluconazole.[3]

Table 3: NMT Inhibition and Antifungal Activity of Peptidomimetic this compound Analogs

Compound IDC. albicans NMT IC50 (µM)C. albicans EC50 (µM)
SC-593831.45 ± 0.0851 ± 17
SC-582720.056 ± 0.01>200 (no growth inhibition)
SC-59840 (enantiomer)>1000>200 (no growth inhibition)

This table illustrates the correlation between the in vitro inhibition of C. albicans NMT and the in vivo antifungal activity for peptidomimetic inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of this compound's antifungal properties.

Protocol 1: Synthesis of this compound Derivatives

A general protocol for the synthesis of this compound derivatives involves a two-step process.

Step 1: Synthesis of Myristoyl Chloride

  • In a round-bottom flask, dissolve myristic acid in a suitable solvent such as toluene.

  • Slowly add thionyl chloride (SOCl₂) to the solution (typically a 2:1 molar ratio of SOCl₂ to myristic acid).

  • Heat the reaction mixture at a controlled temperature (e.g., 45°C) and stir for a specified time (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain myristoyl chloride.

Step 2: Coupling of Myristoyl Chloride with an Amine

  • Dissolve the desired amine in a suitable solvent (e.g., toluene) in a separate flask.

  • Add a base, such as diisopropylethylamine (DIPEA), to the amine solution.

  • Slowly add the myristoyl chloride solution dropwise to the amine solution while stirring.

  • Continue stirring the reaction mixture at room temperature for an extended period (e.g., 12 hours).

  • Monitor the reaction progress using TLC.

  • Upon completion, neutralize the reaction mixture and perform an appropriate workup, which may include extraction with an organic solvent and washing with brine.

  • Purify the resulting this compound derivative using column chromatography.

  • Characterize the final product using techniques such as FTIR, NMR, and mass spectrometry.[3]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antifungal (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 3: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This assay measures the activity of NMT by detecting the production of Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

  • Recombinant fungal NMT (e.g., from C. albicans)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of ADP-ribosylation factor)

  • This compound inhibitor

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), a fluorescent probe that reacts with the free thiol group of CoA.[5][6]

  • Quenching solution (e.g., a solution that stops the enzymatic reaction and stabilizes the fluorescent signal)

  • Black 96-well microplates

  • Fluorometer

Procedure:

  • Assay Setup:

    • In a black 96-well plate, add the assay buffer.

    • Add varying concentrations of the this compound inhibitor.

    • Add the recombinant NMT enzyme.

    • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate. Final concentrations for substrates can be optimized, for example, 4 µM for the peptide and 4 µM for myristoyl-CoA.[5]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).[5]

  • Quenching and Fluorescence Detection:

    • Stop the reaction by adding the quenching solution.

    • Add the CPM fluorescent probe.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 470 nm.[3]

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of CoA produced and therefore reflects the NMT activity.

    • Calculate the percentage of inhibition for each concentration of the this compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NMT activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in this compound antifungal research.

Myristic_Amide_MOA cluster_synthesis This compound cluster_fungal_cell Fungal Cell Myristic_Amide This compound (NMT Inhibitor) NMT N-Myristoyltransferase (NMT) Myristic_Amide->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein_Substrate Protein Substrate (e.g., Arf, Gα) Protein_Substrate->NMT Cell_Membrane Cell Membrane Myristoylated_Protein->Cell_Membrane Anchors to Signaling_Cascade Signal Transduction (e.g., Vesicular Trafficking, Filamentous Growth) Myristoylated_Protein->Signaling_Cascade Activates Fungal_Virulence Fungal Virulence & Survival Signaling_Cascade->Fungal_Virulence Inhibition->Myristoylated_Protein Blocks Formation Antifungal_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antifungal Evaluation cluster_followup Lead Optimization Synthesis Synthesize Myristic Amide Derivatives Characterization Characterize Structure (NMR, MS, FTIR) Synthesis->Characterization Susceptibility_Testing Broth Microdilution Assay (Determine MIC) Characterization->Susceptibility_Testing NMT_Assay In Vitro NMT Inhibition Assay (IC50) Characterization->NMT_Assay Data_Analysis Analyze Data & Identify Hits Susceptibility_Testing->Data_Analysis NMT_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Toxicity_Testing In Vitro/In Vivo Toxicity Studies Toxicity_Testing->Lead_Optimization Arf_Signaling_Pathway cluster_NMT N-Myristoylation cluster_membrane Membrane Trafficking & Signaling NMT N-Myristoyltransferase (NMT) Myristoylated_Arf Myristoylated Arf NMT->Myristoylated_Arf Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Arf_precursor Arf Protein (Precursor) Arf_precursor->NMT Golgi Golgi Apparatus Myristoylated_Arf->Golgi Localizes to Myristic_Amide This compound Myristic_Amide->NMT Inhibits Vesicle_Budding Vesicle Budding Golgi->Vesicle_Budding Mediates Vesicle_Transport Vesicle Transport Vesicle_Budding->Vesicle_Transport Polarized_Growth Polarized Growth (Hyphal Formation) Vesicle_Transport->Polarized_Growth Virulence Fungal Virulence Polarized_Growth->Virulence

References

Application Notes and Protocols for the Experimental Use of Myristic Amide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoylation is a critical lipid modification process where the 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine of a target protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper localization and function of numerous proteins involved in key cellular processes, including signal transduction.[1][2] Aberrant myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.[3][4]

Myristic amides and their derivatives are compounds designed to modulate protein myristoylation, primarily by inhibiting NMT. By doing so, they can disrupt the signaling pathways that are dependent on myristoylated proteins, leading to downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation and metastasis.[5][6]

These application notes provide a comprehensive overview of the experimental use of myristic amide derivatives in cell culture, with a focus on NMT inhibitors. Detailed protocols for key assays, quantitative data on the effects of specific compounds, and visualizations of the affected signaling pathways are presented to guide researchers in their studies.

Key Applications in Cell Culture

The experimental use of this compound derivatives in cell culture primarily revolves around the inhibition of N-myristoyltransferase (NMT) to study its downstream consequences. Key applications include:

  • Cancer Biology:

    • Investigating the role of protein myristoylation in cancer cell proliferation, survival, and metastasis.[2][7]

    • Evaluating the efficacy of NMT inhibitors as potential anti-cancer agents.[4][8]

    • Studying the impact of NMT inhibition on oncogenic signaling pathways, such as those mediated by Src family kinases.[2][6]

  • Drug Discovery and Development:

    • Screening and characterizing novel NMT inhibitors.[9][10]

    • Determining the IC50 and EC50 values of this compound derivatives in various cell lines.[1][11]

  • Cellular Biology:

    • Elucidating the specific roles of myristoylated proteins in various cellular processes.

    • Investigating the cellular response to the disruption of protein myristoylation, such as the induction of endoplasmic reticulum (ER) stress and apoptosis.[5][12]

Quantitative Data on this compound Derivatives (NMT Inhibitors)

The following tables summarize the inhibitory concentrations of various this compound derivatives and NMT inhibitors in different assays and cell lines.

Table 1: In Vitro N-Myristoyltransferase (NMT) Enzyme Inhibition

CompoundTargetIC50 (nM)Source
Doxy-MyrNot specifiedNot specified
DDD85646 (IMP-366)Human NMT117[9]
Human NMT222[9]
Trypanosoma brucei NMT2[1]
IMP-1088Human NMT1<1[10][13]
Human NMT2<1[10][13]
PCLX-001Human NMT15[14]
Human NMT28[14]

Table 2: Cellular Activity of NMT Inhibitors in 2D Cell Culture

CompoundCell LineAssayIC50 / EC50Source
DoxycyclineMultiple Cancer Cell LinesMTT Assay (48h)0.91 - 34.54 µM[15]
DDD85646 (Inhibitor 1)HeLaMTS Assay (prolonged)~0.2 µM (EC50)[5]
MDA-MB-231MTS Assay (prolonged)-[5]
HCT-116MTS Assay (prolonged)-[5]
MCF-7MTS Assay (prolonged)-[5]
IMP-1088HeLa (Rhinovirus-infected)CPE Assay17 nM (IC50)[11]
HepG2Cytotoxicity (48h)>20 µM[16]
PCLX-001Hematologic Cancer Cell LinesViability ScreensHighly sensitive[7]

Table 3: Cellular Activity of Doxy-Myr in 3D Mammosphere Culture

CompoundCell LineAssayIC50 (µM)Source
Doxy-MyrMCF73D Mammosphere Formation3.46[17]
DoxycyclineMCF73D Mammosphere Formation18.1[17]

Experimental Protocols

Preparation of this compound Derivatives for Cell Culture

Note: The solubility of specific this compound derivatives may vary. It is crucial to consult the manufacturer's instructions or perform solubility tests. For many non-polar compounds, DMSO is a common solvent.

Materials:

  • This compound derivative (e.g., Doxy-Myr, DDD85646, IMP-1088)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of the this compound derivative in DMSO. For example, a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or as recommended by the manufacturer.

  • On the day of the experiment, thaw the stock solution at room temperature.

  • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound derivatives on cell viability.

Materials:

  • Cells of interest (e.g., MCF7, MDA-MB-231)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound derivative working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the this compound derivative or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2][3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Protein Expression by Western Blotting

This protocol allows for the investigation of changes in protein expression and post-translational modifications following treatment with this compound derivatives.

Materials:

  • Cells of interest cultured in appropriate plates or flasks

  • This compound derivative working solutions

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src (Tyr416), anti-c-Src, anti-BiP, anti-CHOP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with the this compound derivative for the desired time points.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify changes in protein expression relative to a loading control (e.g., β-actin).

3D Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem-like cells and is particularly relevant for compounds like Doxy-Myr that target this cell population.[17]

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Ultra-low attachment plates

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound derivative working solutions

  • Trypsin-EDTA

  • Cell strainer

Procedure:

  • Culture breast cancer cells to 70-80% confluency.

  • Harvest cells and prepare a single-cell suspension.[19]

  • Seed cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing the this compound derivative or vehicle control.[20]

  • Incubate the plates for 5-10 days to allow for mammosphere formation.[19]

  • Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • The mammosphere formation efficiency (MFE) can be calculated as (Number of mammospheres / Number of cells seeded) x 100%.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by NMT Inhibition

dot

NMT_Inhibition_Signaling cluster_pathways Downstream Effects of NMT Inhibition NMT_Inhibitor This compound (NMT Inhibitor) NMT N-Myristoyltransferase (NMT) NMT_Inhibitor->NMT Inhibits Myristoylation Protein Myristoylation NMT_Inhibitor->Myristoylation NMT->Myristoylation Catalyzes Src Src Family Kinases Myristoylation->Src Required for membrane localization Proliferation Cell Proliferation & Survival Myristoylation->Proliferation Inhibition leads to decreased ER_Stress ER Stress Myristoylation->ER_Stress Inhibition induces ARF ARF Proteins Myristoylation->ARF Vesicular_Transport Vesicular Transport Myristoylation->Vesicular_Transport Inhibition disrupts Src_active Active Src (Membrane-associated) Src->Src_active Src_active->Proliferation Promotes UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis ARF->Vesicular_Transport

Caption: Signaling pathways affected by NMT inhibition.

Experimental Workflow for Assessing NMT Inhibitors

dot

Experimental_Workflow Start Start: Select Cell Line and NMT Inhibitor Culture Cell Culture and Treatment Start->Culture Viability Cell Viability Assay (e.g., MTT) Culture->Viability Western Western Blot Analysis Culture->Western Mammosphere 3D Mammosphere Assay Culture->Mammosphere Data Data Analysis: IC50, Protein Expression, MFE Viability->Data Western->Data Mammosphere->Data Conclusion Conclusion: Efficacy and Mechanism of NMT Inhibitor Data->Conclusion

Caption: General experimental workflow for NMT inhibitor evaluation.

Logical Relationship of NMT Inhibition Leading to Apoptosis

dot

NMT_Apoptosis_Pathway NMT_Inhibition NMT Inhibition Myristoylation_Loss Loss of Protein Myristoylation NMT_Inhibition->Myristoylation_Loss Src_Inactivation Src Inactivation Myristoylation_Loss->Src_Inactivation ER_Stress ER Stress Myristoylation_Loss->ER_Stress Proliferation_Signal_Down Decreased Pro-survival Signaling Src_Inactivation->Proliferation_Signal_Down UPR_Activation UPR Activation ER_Stress->UPR_Activation Apoptosis Apoptosis Proliferation_Signal_Down->Apoptosis CHOP_Upregulation CHOP Upregulation UPR_Activation->CHOP_Upregulation Caspase_Activation Caspase Activation CHOP_Upregulation->Caspase_Activation Caspase_Activation->Apoptosis

Caption: NMT inhibition leading to apoptosis.

References

Application Notes and Protocols for the Quantification of Myristic Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic amide, also known as tetradecanamide, is the amide derivative of myristic acid, a 14-carbon saturated fatty acid. In biological systems, myristic acid is a key substrate for N-myristoylation, a crucial lipid modification of proteins. This process, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins. Myristoylation plays a pivotal role in various cellular processes, including signal transduction, protein targeting to membranes, and regulation of protein-protein interactions. Given its involvement in critical signaling pathways, the accurate quantification of this compound and its precursor, myristic acid, is essential for understanding their physiological and pathological roles and for the development of therapeutics targeting these pathways.

This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques.

Analytical Techniques for this compound Quantification

The quantification of this compound in biological matrices presents analytical challenges due to its low endogenous concentrations and the complexity of the biological samples. The most common and reliable methods for the quantification of this compound are based on chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex matrices. It offers high sensitivity, selectivity, and specificity. This compound can be analyzed directly, and the use of stable isotope-labeled internal standards allows for accurate and precise quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for the analysis of fatty acids and their derivatives. However, it typically requires a derivatization step to convert the non-volatile this compound into a more volatile compound, such as a fatty acid methyl ester (FAME), prior to analysis.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Saliva, Sweat) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Extraction Purification Purification (SPE or Protein Precipitation) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Direct Analysis GCMS GC-MS Analysis (with Derivatization) Purification->GCMS Derivatization Integration Peak Integration LCMS->Integration GCMS->Integration Quantification Quantification using Internal Standards Integration->Quantification Report Data Reporting Quantification->Report

General workflow for this compound quantification.
N-Myristoylation Signaling Pathway

Myristic acid is the precursor for N-myristoylation, a key post-translational modification that regulates the function of many signaling proteins, such as the Src family of tyrosine kinases. The diagram below illustrates the role of myristoylation in the activation of a generic signaling protein.

G cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA CoA CoA-SH CoA->MyristoylCoA ATP ATP ATP->MyristoylCoA AMP+PPi AcylCoASynthetase Acyl-CoA Synthetase MyristoylatedProtein Myristoylated Protein MyristoylCoA->MyristoylatedProtein NMT N-Myristoyltransferase (NMT) Protein Nascent Protein (with N-terminal Glycine) Protein->MyristoylatedProtein MembraneProtein Membrane-Associated Signaling Protein MyristoylatedProtein->MembraneProtein Membrane Targeting Downstream Downstream Signaling (e.g., Proliferation, Survival) MembraneProtein->Downstream Activation

N-Myristoylation dependent signal transduction.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS methods for the analysis of this compound and related fatty acids.

Table 1: LC-MS/MS Method Performance

ParameterThis compound in Human Biofluids[1][2]Other Fatty Acid Amides
Linearity (r²) > 0.99> 0.98[3]
Limit of Detection (LOD) 0.3 - 3 ng/mL2 nM[3]
Limit of Quantification (LOQ) Not specified2 nM[3]
Precision (%RSD) Not specified< 15%
Accuracy (% Recovery) 80 - 120%92% - 120%[4]

Table 2: GC-MS Method Performance (as Fatty Acid Methyl Esters)

ParameterFatty Acids in Human Plasma[5][6]Fatty Acids in Bee Products[7]
Linearity (r²) > 0.99> 0.9998
Limit of Detection (LOD) 0.18 - 38.3 fmol (on column)0.21 - 0.54 µg/mL
Limit of Quantification (LOQ) 1.2 - 375.3 pmol/mL0.64 - 1.63 µg/mL
Precision (%RSD) Intra-day: 0.9 - 15.7% Inter-day: 2.5 - 19.9%< 2%
Accuracy (% Recovery) 83.6 - 109.6%98 - 102%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from the methodology for the analysis of primary fatty acid amides in human biofluids.[1][2]

1. Materials and Reagents

  • This compound standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Human plasma (collected in EDTA tubes)

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL this compound-d3 in MeOH).

  • Add 300 µL of ice-cold ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-50% B

    • 10.1-15 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound-d3: Precursor ion > Product ion (specific m/z values to be optimized)

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound / internal standard).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples by GC-MS

This protocol is a general procedure for the analysis of fatty acids by GC-MS and requires derivatization of this compound to its corresponding fatty acid methyl ester (FAME).

1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., Heptadecanoic acid)

  • Methanol with 14% Boron Trifluoride (BF3/MeOH)

  • Hexane, GC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

2. Sample Preparation and Derivatization

  • To a known amount of sample (e.g., lipid extract from tissue), add the internal standard.

  • Add 2 mL of 14% BF3/MeOH.

  • Heat the mixture at 100°C for 30 minutes in a sealed tube.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous Na2SO4.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph

  • Column: Capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp to 240°C at 25°C/min

    • Hold at 240°C for 13.3 min[8]

  • MS System: Mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan

4. Data Analysis

  • Identify the FAME of myristic acid and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas.

  • Calculate the peak area ratio (myristic acid FAME / internal standard FAME).

  • Generate a calibration curve and quantify the amount of myristic acid in the original sample.

Disclaimer: These protocols provide a general guideline. Specific parameters such as MRM transitions, GC oven programs, and sample preparation steps may need to be optimized for specific instruments and sample types.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Myristic Amide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristic amide, also known as tetradecanamide, is a saturated fatty acid amide. Fatty acid amides are a class of lipid molecules with diverse biological activities and industrial applications. Accurate and robust analytical methods are crucial for their quantification in various matrices, from biological samples to industrial products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. This document provides detailed protocols and application notes for the analysis of this compound using reversed-phase HPLC.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. This compound, being a long-chain fatty acid amide, is a relatively nonpolar molecule and is well-retained on reversed-phase columns. Elution is typically achieved using a gradient of an organic solvent (such as acetonitrile or methanol) and water. Detection can be performed using UV spectrophotometry at low wavelengths, an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (MS) for higher sensitivity and specificity.

Data Presentation: Summary of HPLC Methods

The following table summarizes various chromatographic conditions reported for the analysis of fatty acid amides, including this compound.

ParameterMethod 1Method 2Method 3 (Patent)
Chromatography Reversed-Phase HPLCReversed-Phase HPLC[1]Reversed-Phase HPLC[2]
Column Waters XTerra RP18, 5 µm, 150 x 3.9 mmC-18 ODS 2ZORBAX Eclipse XDB-C18
Mobile Phase A Deionized WaterWaterWater with 0.1-5% v/v organic acid (formic, acetic, or trifluoroacetic acid)
Mobile Phase B MethanolAcetonitrile[1]Methanol, Acetonitrile, or THF
Gradient 90% B to 100% B over 20 min, hold at 100% B for 5 minIsocratic 90:10 (Acetonitrile:Water)[1]Isocratic with a volume ratio of water to organic solvent from 80:20 to 50:50
Flow Rate 1.0 mL/min1.0 mL/min[1]0.5 - 1.5 mL/min (preferably 1.0 mL/min)
Detection Not specified, but UV at low wavelength is common for amidesUV at 213 nm[1]UV at 200 - 260 nm (preferably 254 nm)
Column Temperature Not specifiedNot specified25 - 50 °C (preferably 35 °C)
Injection Volume 10 µL20 µL[1]10 - 40 µL

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using a reversed-phase HPLC method with UV detection. This protocol is based on established methods for fatty acid amide analysis.[1][2]

1. Materials and Reagents

  • This compound standard (CAS No. 638-58-4)[3][4][5]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Sample dissolution solvent (e.g., isopropanol, methanol)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or isopropanol) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or the dissolution solvent to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • The sample preparation will depend on the matrix.

    • For pure or formulated products: Dissolve a known amount of the sample in a suitable solvent to achieve a concentration within the calibration range.

    • For biological matrices: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound and remove interfering substances.

5. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B (linear gradient)

    • 15-20 min: 100% B (hold)

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Standard_Prep Prepare Standard Solutions (Stock and Working) Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample->Sample_Prep HPLC HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC Inject Standards Sample_Prep->HPLC Inject Samples Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Chromatography Data_Acq Data Acquisition (Chromatogram) Chromatography->Data_Acq Quant Quantification (Peak Integration, Calibration Curve) Data_Acq->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of HPLC Components

The following diagram illustrates the logical relationship between the key components of the HPLC system used for the analysis.

HPLC_System Mobile_Phase Mobile Phase Reservoir A: Water B: Acetonitrile Pump Gradient Pump Mixes and delivers mobile phase Mobile_Phase->Pump Injector Autosampler/Injector Injects sample plug Pump->Injector Column HPLC Column (C18) Separates analytes Injector->Column Detector UV Detector Detects analytes at 210 nm Column->Detector Waste Waste Detector->Waste Data_System {Data System|Controls system and processes data} Detector->Data_System Data_System->Pump Data_System->Injector

Caption: Logical flow of an HPLC system for this compound analysis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Myristic Amide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic amide, a saturated fatty acid amide, and its metabolites are involved in various physiological processes and are of increasing interest in drug development and biomedical research. Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their roles in health and disease. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites, myristic acid and myristoylglycine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes enzymatic degradation and metabolism, leading to the formation of key bioactive molecules. The primary metabolic pathway involves the hydrolysis of this compound by fatty acid amide hydrolase (FAAH) to yield myristic acid and ammonia[1]. Myristic acid can then be conjugated with glycine by the enzyme glycine N-acyltransferase (GLYAT) to form myristoylglycine[2]. Additionally, myristic acid can be activated to myristoyl-CoA, which serves as a substrate for N-myristoyltransferase (NMT) in the N-myristoylation of proteins[3].

Metabolic Pathway of this compound Metabolic Pathway of this compound MyristicAmide This compound MyristicAcid Myristic Acid MyristicAmide->MyristicAcid FAAH Ammonia Ammonia MyristicAmide->Ammonia Myristoylglycine Myristoylglycine MyristicAcid->Myristoylglycine GLYAT MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase NMyristoylatedProteins N-Myristoylated Proteins MyristoylCoA->NMyristoylatedProteins NMT Glycine Glycine Glycine->Myristoylglycine CoA CoA CoA->MyristoylCoA Protein Protein Protein->NMyristoylatedProteins

Caption: Metabolic pathway of this compound.

Quantitative Analysis by LC-MS/MS

The following tables summarize the mass spectrometry parameters for the quantitative analysis of this compound and its metabolites. Multiple Reaction Monitoring (MRM) is the recommended mode for achieving high sensitivity and selectivity.

Table 1: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Polarity
This compound228.2228.2[4]~12.5Positive
Myristic Acid227.2227.2~10.8Negative
Myristoylglycine286.274.1~9.5Positive

Note: The product ion for this compound and Myristic Acid is the same as the precursor, indicating a Selected Ion Monitoring (SIM) approach can be used if fragmentation is not optimal. The retention times are estimates and will vary based on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound and its metabolites from a plasma matrix.

Materials:

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., deuterated analogs)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Plasma Precipitation: To 500 µL of plasma, add 1.5 mL of ice-cold methanol containing the internal standards. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes with 5 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
2.020
15.095
18.095
18.120
22.020

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted in the following diagram.

Experimental Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (Methanol + Internal Standards) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SPE Solid-Phase Extraction (SPE) SupernatantCollection->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Experimental workflow for this compound analysis.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or experimental conditions. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can compensate for matrix effects and variations in extraction efficiency and instrument response[5]. Calibration curves should be constructed using a series of standards of known concentrations, and the concentration of the analytes in the samples should be determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the robust and sensitive analysis of this compound and its key metabolites by LC-MS/MS. Adherence to these methodologies will enable researchers to obtain reliable quantitative data, contributing to a deeper understanding of the biological significance of these molecules.

References

Application Notes and Protocols: Myristic Amide Incorporation into Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hydrophobic moieties into liposomal bilayers is a key strategy for enhancing the stability, drug retention, and cellular interaction of these versatile drug delivery systems. Myristic amide, the amide derivative of the C14 saturated fatty acid, myristic acid, presents a promising candidate for modifying liposomal characteristics. The amide linkage offers increased stability against hydrolysis compared to ester-linked phospholipids, potentially leading to more robust vesicles with prolonged circulation times and controlled drug release profiles. The myristoyl chain can intercalate into the lipid bilayer, influencing membrane fluidity and permeability. This document provides detailed application notes and protocols for the incorporation of this compound into liposomes for drug delivery applications.

Principle of this compound Incorporation

This compound is an amphiphilic molecule with a hydrophobic 14-carbon tail and a polar amide headgroup. When incorporated into a liposomal formulation, the myristoyl chain integrates within the hydrophobic core of the lipid bilayer, while the amide headgroup can be positioned at the bilayer-water interface. This incorporation can modulate the physicochemical properties of the liposome in several ways:

  • Increased Bilayer Stability: The amide bond is more resistant to chemical and enzymatic hydrolysis than the ester bonds in phospholipids, which can enhance the in vivo stability of the liposomes.[1][2]

  • Modulated Membrane Fluidity: The saturated myristoyl chain can increase the packing density of the lipid bilayer, leading to decreased membrane fluidity and potentially reduced drug leakage.

  • Enhanced Cellular Interaction: The presence of the amide group at the liposome surface can alter its interaction with serum proteins and cell membranes, potentially influencing cellular uptake mechanisms.

Exemplary Physicochemical Characterization Data

The following table summarizes exemplary quantitative data for liposomes with and without this compound. This data is based on typical results for fatty acid-modified liposomes and serves as a guide for expected outcomes.[3][4]

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Control Liposomes (DSPC:Chol) 125 ± 50.15 ± 0.03-15 ± 285 ± 5
This compound Liposomes (DSPC:Chol:MA) 135 ± 70.18 ± 0.04-20 ± 390 ± 4

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; MA: this compound

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from myristic acid.

Materials:

  • Myristic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Round bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a round bottom flask, dissolve myristic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours.

  • Removal of Excess Thionyl Chloride: After reflux, remove the excess thionyl chloride using a rotary evaporator.

  • Amidation: Slowly add the resulting myristoyl chloride to a stirred, ice-cold concentrated ammonia solution. A white precipitate of this compound will form.

  • Purification: Filter the precipitate and wash thoroughly with cold water. Recrystallize the crude this compound from ethanol to obtain the pure product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR and FT-IR spectroscopy.

Protocol 2: Preparation of this compound-Incorporated Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • This compound (MA)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Chol:MA).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C).

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (above the lipid phase transition temperature) aqueous solution (e.g., PBS containing the drug to be encapsulated).

    • Gently rotate the flask to facilitate the hydration process and the formation of multilamellar vesicles (MLVs).

    • The final lipid concentration is typically in the range of 10-20 mg/mL.

  • Size Reduction (Extrusion):

    • For a more uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This process should be performed at a temperature above the lipid phase transition temperature.

    • The resulting suspension will contain large unilamellar vesicles (LUVs) with a defined size.

  • Purification:

    • Remove the unencapsulated drug by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

Protocol 3: Characterization of this compound-Incorporated Liposomes

This protocol outlines the key characterization techniques for the prepared liposomes.

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in PBS and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Encapsulation Efficiency:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography).

    • Lyse the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a spectrophotometer or HPLC.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative drug release as a function of time.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization lipid_mixing Lipid Mixing (DSPC, Chol, MA) film_formation Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration (Drug Solution) film_formation->hydration extrusion Extrusion (Size Reduction) hydration->extrusion purification Purification (Removal of free drug) extrusion->purification size_zeta Size & Zeta Potential (DLS) purification->size_zeta ee Encapsulation Efficiency (HPLC/Spectrophotometry) purification->ee release In Vitro Release (Dialysis) purification->release

Caption: Workflow for the preparation and characterization of this compound-incorporated liposomes.

Cellular Uptake Pathway

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell liposome This compound Liposome endocytosis Endocytosis liposome->endocytosis Binding & Internalization cell_membrane Cell Membrane endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release into Cytoplasm lysosome->drug_release

Caption: General pathway for cellular uptake of functionalized liposomes via endocytosis.

Disclaimer: The application of this compound as a standalone lipid component in liposomal drug delivery systems is an emerging area of research. The protocols and data presented here are based on established principles of liposome formulation and the behavior of related fatty amides. Further experimental validation is required to fully characterize the properties and performance of this compound-incorporated liposomes.

References

Troubleshooting & Optimization

Technical Support Center: Myristic Amide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of myristic amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • From Myristoyl Chloride and Ammonia: This is a common laboratory-scale method involving the reaction of myristoyl chloride with ammonia. It is generally a fast reaction that proceeds at room temperature.

  • From Myristic Acid and Ammonia: This method involves the direct reaction of myristic acid with ammonia, typically at high temperatures and pressures. While it avoids the need to prepare the acyl chloride, the harsh conditions can sometimes lead to side reactions.[1][2]

Q2: What are the typical impurities encountered in this compound synthesis?

A2: Common impurities include unreacted starting materials such as myristic acid or myristoyl chloride, and the ammonia source.[3] Additionally, hydrolysis of the this compound product back to myristic acid can occur, especially if water is present during the reaction or work-up.

Q3: Which purification techniques are most effective for this compound?

A3: The most effective purification techniques for this compound are recrystallization and silica gel column chromatography.[4][5] Recrystallization is often the preferred method as it can be simpler and avoid the use of large volumes of solvents required for chromatography.[5]

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and molecular weight of the compound and any impurities.[3][6]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate this compound from non-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the amide functional group and the absence of carboxylic acid.

Troubleshooting Guides

Synthesis Troubleshooting
Symptom Possible Cause Troubleshooting Steps
Low or no product yield Incomplete reaction.- Ensure the freshness and purity of reagents, especially myristoyl chloride which can hydrolyze over time.- If using the myristic acid method, ensure the reaction temperature and pressure are sufficient.[2]- For the myristoyl chloride method, ensure an adequate excess of ammonia is used to drive the reaction to completion.
Degradation of the product.- Avoid excessive heating during the reaction and work-up to prevent hydrolysis of the amide.
Presence of unreacted myristic acid in the final product Incomplete conversion of the starting material.- Increase the reaction time or temperature (for the myristic acid method).- Use a slight excess of the aminating agent.
Hydrolysis of myristoyl chloride before reaction.- Use freshly prepared or distilled myristoyl chloride.- Conduct the reaction under anhydrous conditions.
Hydrolysis of the amide product during work-up.- Perform aqueous washes with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid and then wash with water to remove salts.[4]
Oily or waxy product instead of a solid Presence of impurities.- The presence of unreacted starting materials or byproducts can lower the melting point of the final product.[8] Proceed with purification steps.
Purification Troubleshooting
Symptom Possible Cause Troubleshooting Steps
Poor crystal formation during recrystallization Incorrect solvent or solvent volume.- Select a solvent where this compound is soluble at high temperatures but poorly soluble at low temperatures. Acetone or ethanol/water mixtures are good starting points.[4][5]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
Solution cooled too quickly.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
Co-elution of product and impurities during column chromatography Inappropriate solvent system.- Optimize the mobile phase. A common system for fatty amides is a gradient of hexane and ethyl acetate. Start with a low polarity (e.g., high hexane percentage) and gradually increase the polarity.[4]
Column overloading.- Reduce the amount of crude material loaded onto the column.
Product is not eluting from the chromatography column Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

Experimental Protocols

Protocol 1: Synthesis of this compound from Myristoyl Chloride

Materials:

  • Myristoyl chloride

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve myristoyl chloride in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Acetone (or a mixture of ethanol and water)

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper, vacuum flask.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of acetone and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[4][5]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.[9]

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column, beakers, test tubes, TLC plates, UV lamp.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar mobile phase, such as 100% hexane.[4]

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 9:1, 4:1 hexane:ethyl acetate).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Myristoyl Chloride + Ammonia reaction Amidation Reaction start->reaction DCM, 0°C to RT workup Aqueous Work-up reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization crude->recrystallization Acetone or Ethanol/Water column Column Chromatography crude->column Hexane/Ethyl Acetate Gradient pure Pure this compound recrystallization->pure column->pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Experiment Outcome low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reagents Check Reagent Purity & Reaction Conditions low_yield->check_reagents Yes optimize_purification Optimize Purification (Recrystallization/Chromatography) impure_product->optimize_purification Yes success Successful Synthesis impure_product->success No check_reagents->impure_product optimize_purification->success

Caption: A logical troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Optimizing Myristic Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Myristic Amide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental conditions and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by forming an amide bond between myristic acid (or its activated derivative) and an amine. The most prevalent methods include:

  • Direct coupling of myristic acid and an amine using a coupling agent: This is the most common laboratory-scale method. Reagents like carbodiimides (DCC, EDC) or phosphonium/aminium salts (HATU, HBTU) are used to activate the carboxylic acid in-situ, facilitating nucleophilic attack by the amine.[1][2][3]

  • Reaction of an activated myristic acid derivative with an amine: This two-step approach involves first converting myristic acid to a more reactive species like an acyl chloride (using SOCl₂ or (COCl)₂) or an activated ester (like an NHS ester).[1][4] This reactive intermediate is then treated with the amine. This method is robust but involves handling harsher reagents.

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases (e.g., Candida antarctica lipase B, CALB) offer a greener alternative, often proceeding under milder conditions.[5][6] These reactions can involve direct amidation or aminolysis of a myristyl ester.[5][6]

Q2: Which coupling reagents are most effective for this compound synthesis?

A2: The choice of coupling reagent depends on the specific amine substrate, desired reaction conditions (temperature, solvent), and tolerance for byproducts. Carbodiimides are widely used and cost-effective. For challenging couplings, such as with sterically hindered amines or to minimize racemization of chiral amines, uronium/aminium salts like HATU are often preferred due to their higher reactivity and efficiency.[3][7][8]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting materials (myristic acid and amine). The disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the amide product indicates reaction progression.

  • LC-MS: This technique provides more definitive evidence by showing the consumption of reactant masses and the appearance of the product's expected mass-to-charge ratio (m/z).

Q4: What are the best practices for purifying the final this compound product?

A4: Purification strategies depend on the reaction byproducts and the physicochemical properties of the synthesized amide.

  • Aqueous Workup: An initial aqueous wash can remove water-soluble byproducts. For reactions using EDC, a mild acid wash (e.g., dilute HCl) can protonate the EDC byproduct (EDU), making it water-soluble and easily removable by extraction.

  • Crystallization: Long-chain fatty amides like this compound are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a highly effective method for purification. Cooling the organic solution can often induce crystallization.[9]

  • Flash Column Chromatography: If byproducts have similar polarity to the product, silica gel chromatography is necessary. A non-polar solvent system, such as hexane/ethyl acetate, is typically used for elution.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low or I'm observing no product formation. What are the potential causes and how can I improve it?

A: Low yields in amide synthesis can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

G start Low / No Yield Observed check_reagents 1. Verify Reagent Quality - Myristic Acid Purity - Amine Purity & Dryness - Solvent Anhydrous? - Coupling Reagent Active? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Problem Found? check_conditions 2. Evaluate Reaction Conditions - Temperature too low? - Reaction time too short? - Stoichiometry correct? reagents_ok->check_conditions No solution_reagents Solution: - Use fresh/purified reagents - Dry solvents (e.g., molecular sieves) - Use fresh coupling agent reagents_ok->solution_reagents Yes conditions_ok Conditions OK check_conditions->conditions_ok Problem Found? check_workup 3. Review Workup/Purification - Product lost during extraction? - pH of aqueous wash correct? - Degradation on silica? conditions_ok->check_workup No solution_conditions Solution: - Increase temperature (e.g., to 40-50°C) - Increase reaction time (monitor by TLC/LCMS) - Optimize reagent equivalents (see Table 1) conditions_ok->solution_conditions Yes solution_workup Solution: - Minimize extractions - Adjust pH carefully - Consider alternative purification (e.g., crystallization) check_workup->solution_workup Problem Found?

Caption: Troubleshooting workflow for low yield in this compound synthesis.
  • Cause 1: Poor Reagent Quality or Conditions. The most common issue is inactive reagents or suboptimal conditions. Carboxylic acids and amines should be pure. Solvents must be anhydrous, as water will hydrolyze activated intermediates and consume coupling reagents. Coupling reagents themselves can degrade over time.

    • Solution: Ensure myristic acid is pure. Use a fresh, high-quality coupling agent. Dry solvents over molecular sieves prior to use. If the amine is provided as a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) must be added to liberate the free amine.[11]

  • Cause 2: Suboptimal Reaction Temperature or Time. Amide couplings, especially with bulky substrates, may be slow at room temperature.[12]

    • Solution: Gentle heating (e.g., 40–60 °C) can significantly increase the reaction rate.[6][12] Monitor the reaction by TLC or LC-MS to determine the optimal time; prolonged reaction times do not always improve yield and can lead to side products.[12] For some direct thermal condensations, temperatures above 160 °C may be required, though this is less common and substrate-dependent.[13]

  • Cause 3: Ineffective Coupling Agent or Stoichiometry. The chosen coupling agent may not be potent enough for the specific substrate combination.

    • Solution: Switch to a more powerful coupling agent like HATU or consider an alternative activation method (e.g., conversion to the acyl chloride). Refer to the comparison table below.

Issue 2: Difficulty in Product Purification

Q: My final product is difficult to purify. How can I remove persistent impurities, especially the coupling agent byproducts?

A: The primary challenge in purification is often the removal of the coupling agent byproduct.

  • Carbodiimide Byproducts (DCC/EDC):

    • DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by filtration.

    • EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, especially under acidic conditions. Washing the reaction mixture with dilute aqueous HCl (e.g., 1M) will protonate the EDU, moving it into the aqueous layer during extraction.[2]

  • HBTU/HATU Byproducts: The byproducts from these reagents are typically removed via standard aqueous workup and flash chromatography.

  • Unreacted Myristic Acid: If starting material remains, it can be removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent Typical Equivalents (vs. Acid) Additive (1.0-1.2 eq.) Typical Solvent Key Byproduct & Removal Advantages/Disadvantages
DCC (Dicyclohexylcarbodiimide) 1.1 - 1.2 HOBt or DMAP DCM, THF Dicyclohexylurea (DCU); Insoluble, removed by filtration. (+): Inexpensive. (-): Byproduct can be hard to filter completely; potent allergen.[2][7]
EDC·HCl (EDCI) 1.2 - 1.5 HOBt or DMAP DCM, DMF Ethyl-dimethylaminopropyl-urea (EDU); Water-soluble, removed by acidic wash. (+): Water-soluble byproduct is easy to remove; good for solution-phase. (-): Can be less reactive than other reagents.[2][14]
HATU 1.1 - 1.2 None required (contains HOAt moiety) DMF, NMP Tetramethylurea; Water-soluble. (+): Very fast, high yielding, low racemization. (-): Expensive.[4][7][8]

| CDI (Carbonyldiimidazole) | 1.1 | None | THF, DCM | Imidazole, CO₂; Volatile/water-soluble. | (+): Byproducts are easily removed. (-): Activated intermediate can be less reactive.[7][15] |

Table 2: Effect of Reaction Parameters on Fatty Amide Synthesis

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Temperature Room Temp (~25 °C) Moderate Heat (50 °C) High Heat (80 °C) Increasing temperature generally increases reaction rate but may also promote side reactions. 50 °C is often a good starting point for optimization.[12][16][17]
Solvent Dichloromethane (DCM) Dimethylformamide (DMF) Toluene DCM is a good general choice. DMF is better for dissolving polar/poorly soluble reactants.[12] Toluene with a Dean-Stark trap can be used for thermal methods to remove water.[13][18]

| Base (for Amine Salts) | Triethylamine (TEA) | DIPEA | Pyridine | DIPEA is often preferred as it is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions.[4] |

Experimental Protocols & Workflows

Protocol: Synthesis of N-benzylmyristamide via EDC Coupling

This protocol describes a general procedure for the synthesis of a this compound using myristic acid, benzylamine, and EDC as the coupling agent.

Materials:

  • Myristic Acid (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • EDC·HCl (1.5 eq.)

  • Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • Diisopropylethylamine (DIPEA) (2.5 eq., if starting with an amine salt, otherwise 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add myristic acid (1.0 eq.) and HOBt (1.2 eq.). Dissolve the solids in anhydrous DCM.

  • Addition of Amine: Add benzylamine (1.1 eq.) to the solution, followed by DIPEA. Stir the mixture for 5 minutes.

  • Activation: Cool the flask in an ice bath (0 °C). Add EDC·HCl (1.5 eq.) to the stirring solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-16 hours).

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) to remove excess base and the EDU byproduct.

    • Saturated NaHCO₃ (2x) to remove HOBt and any unreacted myristic acid.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure N-benzylmyristamide.

Caption: General experimental workflow for this compound synthesis.

References

Preventing degradation of Myristic amide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myristic Amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as tetradecanamide, is the amide derivative of myristic acid, a saturated 14-carbon fatty acid. In research, it is often used as a reference standard in analytical studies of fatty acid amides. Myristic acid itself is a crucial component in biological systems, primarily known for its role in protein N-myristoylation, a lipid modification that influences protein localization and function.[1][2][3] this compound and other fatty acid amides are also studied for their roles in cellular signaling.[4][5]

Q2: What are the main causes of this compound degradation during experiments?

The primary degradation pathway for this compound is hydrolysis of the amide bond, which breaks it down into myristic acid and ammonia. This reaction can be catalyzed by:

  • Acidic or basic conditions: Amide hydrolysis is significantly accelerated at non-neutral pH.[6][7]

  • Elevated temperatures: Higher temperatures increase the rate of hydrolysis.[8][9]

  • Enzymatic activity: In biological samples, enzymes such as Fatty Acid Amide Hydrolase (FAAH) can rapidly degrade fatty acid amides.[5][10][11][12]

  • Photodegradation: Prolonged exposure to light, particularly UV light, can potentially lead to the degradation of amides.[10]

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. A freezer is recommended for long-term storage. For solutions, it is advisable to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents if prolonged storage in solution is required.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh solutions of this compound before each experiment. If using a previously prepared stock, verify its integrity using an analytical technique like GC-MS or LC-MS.
pH instability in the experimental buffer. Ensure your experimental buffer has sufficient buffering capacity to maintain a stable pH, ideally close to neutral (pH 7.0-7.4) to minimize acid or base-catalyzed hydrolysis.
Contamination of reagents or solvents. Use high-purity reagents and solvents. Filter-sterilize aqueous solutions for biological experiments to remove any microbial contamination that could lead to enzymatic degradation.
Issue 2: Low yield or loss of this compound during extraction or purification.
Potential Cause Troubleshooting Step
Hydrolysis during workup. If your experimental workup involves acidic or basic washes, minimize the contact time and perform the steps at a low temperature (e.g., on an ice bath). Neutralize the pH as quickly as possible.
Solubility issues. This compound has low solubility in aqueous solutions.[13][14] During extraction, ensure the use of an appropriate organic solvent in sufficient volume to fully partition the amide.
Adsorption to labware. This compound can be "sticky" and adsorb to glass or plastic surfaces. Silanizing glassware can help to reduce this issue. Rinsing tubes and pipette tips with the solvent after transfer can also help recover adsorbed material.
Issue 3: Suspected enzymatic degradation in biological samples.
Potential Cause Troubleshooting Step
Activity of Fatty Acid Amide Hydrolase (FAAH) or other amidases. If working with cell lysates or tissue homogenates, consider adding a broad-spectrum serine hydrolase inhibitor or a specific FAAH inhibitor to your lysis buffer to prevent enzymatic degradation of this compound.[11][15]
Cellular metabolism. When incubating cells with this compound, be aware that it can be taken up by cells and potentially metabolized. Analyze cell extracts and culture media to account for any changes in concentration.

Data Presentation: Factors Affecting Amide Stability

Condition Effect on Amide Stability Recommendation
Low pH (Acidic) Increased rate of hydrolysis.[6][7]Maintain pH as close to neutral as possible. If acidic conditions are required, keep the temperature low and the exposure time short.
Neutral pH (pH ~7) Amides are generally most stable.Ideal for most experiments and for short-term storage of solutions.
High pH (Basic) Significantly increased rate of hydrolysis.[6][7]Avoid strongly basic conditions. If necessary, use low temperatures and brief exposure times.
Low Temperature Decreased rate of degradation.Perform experiments on ice where possible and store stock solutions at low temperatures.
Elevated Temperature Increased rate of degradation.[8][9]Avoid heating solutions of this compound unless required for a specific protocol, and if so, for the minimum time necessary.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.[16][17][18]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of this compound in a quartz cuvette to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

  • Incubation: Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours). A control sample (this compound in solvent) should be kept under normal conditions.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as GC-MS or LC-MS, to quantify the remaining this compound and identify any degradation products.[19][20][21]

Protocol 2: In Vitro Assay for N-Myristoylation of a Protein

This protocol provides a general workflow to assess the N-myristoylation of a target protein in vitro.[22][23]

  • Reaction Components:

    • Recombinant N-myristoyltransferase (NMT) enzyme.

    • Purified target protein with an N-terminal glycine residue.

    • Myristoyl-CoA (or a clickable analog for detection).

    • Reaction buffer (e.g., HEPES buffer, pH 7.4, containing Triton X-100 and DTT).

  • Reaction Setup: Combine the NMT enzyme, target protein, and Myristoyl-CoA in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Detection of Myristoylation:

    • Radiolabeling: If using [³H]-Myristoyl-CoA, the reaction products can be separated by SDS-PAGE, and the myristoylated protein can be detected by autoradiography.

    • Click Chemistry: If using a Myristoyl-CoA analog with a bioorthogonal handle (e.g., an alkyne), the myristoylated protein can be detected by a subsequent click reaction with a fluorescent azide probe, followed by in-gel fluorescence scanning.

  • Controls: Include negative controls such as reactions without the NMT enzyme, without the target protein, or with a mutant target protein where the N-terminal glycine is replaced with another amino acid.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

N_Myristoylation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds to Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes transfer Nascent_Protein Nascent Protein (with N-terminal Glycine) Nascent_Protein->NMT Binds to Membrane_Targeting Membrane Targeting & Protein-Protein Interactions Myristoylated_Protein->Membrane_Targeting Localizes to

Fig 1. Simplified N-Myristoylation Pathway.

FAAH_Degradation_Pathway Myristic_Amide This compound FAAH Fatty Acid Amide Hydrolase (FAAH) Myristic_Amide->FAAH Substrate Myristic_Acid Myristic Acid FAAH->Myristic_Acid Product 1 Ammonia Ammonia FAAH->Ammonia Product 2

Fig 2. Enzymatic Degradation of this compound by FAAH.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Purity Check Purity of This compound Stock Start->Check_Purity Check_pH Verify pH Stability of Buffer Check_Purity->Check_pH Pure Prepare_Fresh Prepare Fresh Stock Solution Check_Purity->Prepare_Fresh Impure Check_Enzymes Consider Enzymatic Degradation Check_pH->Check_Enzymes Stable Optimize_Buffer Optimize Buffer Composition Check_pH->Optimize_Buffer Unstable Use_Inhibitors Add FAAH/Amidase Inhibitors Check_Enzymes->Use_Inhibitors Biological Sample Re_Run Re-run Experiment Check_Enzymes->Re_Run Non-biological Prepare_Fresh->Re_Run Use_Inhibitors->Re_Run Optimize_Buffer->Re_Run

Fig 3. Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Myristic Amide-Based Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with myristic amide-based enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound-based enzyme inhibition assays?

This compound-based compounds are investigated as inhibitors for a range of enzymes, playing a crucial role in drug discovery. Key enzyme targets include N-myristoyltransferases (NMTs) and Fatty Acid Amide Hydrolase (FAAH). NMT inhibitors are being explored for their potential in treating cancers and infectious diseases, as N-myristoylation is essential for the function of many proteins involved in signal transduction and oncogenesis.[1][2][3] FAAH inhibitors are studied for their therapeutic potential in managing pain, anxiety, and inflammatory disorders by modulating the endocannabinoid system.[4][5][6]

Q2: What are the common detection methods used in these assays?

Fluorescence-based assays are highly common due to their sensitivity and suitability for high-throughput screening (HTS).[7][8] These assays often utilize a substrate that, when cleaved by the enzyme, releases a fluorophore, leading to a measurable increase in fluorescence. For instance, in NMT assays, the release of Coenzyme A (CoA) can be detected using a fluorogenic maleimide dye.[9] Similarly, FAAH activity can be monitored by the hydrolysis of a substrate that liberates a fluorescent product like 7-amino-4-methylcoumarin (AMC).[10][11]

Q3: What are the critical controls to include in my this compound-based enzyme inhibition assay?

To ensure data accuracy and reliability, the following controls are essential:

  • Negative Control (No Enzyme): This control, containing all reaction components except the enzyme, helps to determine the background signal.

  • Positive Control (No Inhibitor): This reaction includes the enzyme, substrate, and vehicle (e.g., DMSO), representing 100% enzyme activity.

  • Inhibitor Control (No Enzyme): This includes the inhibitor and substrate without the enzyme to check for any intrinsic fluorescence or quenching properties of the inhibitor itself.

  • Reference Inhibitor: A known inhibitor of the enzyme should be included to validate the assay's performance and for comparison of potency.

Q4: How does DMSO, a common solvent for this compound inhibitors, affect the assay?

Dimethyl sulfoxide (DMSO) is widely used to dissolve hydrophobic compounds, but it can influence enzyme activity. At high concentrations, DMSO can perturb enzyme conformation, leading to either inhibition or, in some cases, activation.[4][12] For instance, some studies have shown that DMSO can act as a competitive or mixed-type inhibitor for certain enzymes.[4][13] It is crucial to maintain a consistent, and low, final DMSO concentration across all wells (typically ≤1-2%) and to test the enzyme's tolerance to DMSO during assay development.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Autofluorescence of assay components (buffer, substrate, inhibitor).2. Use of unsuitable microplates (e.g., white or clear plates for fluorescence).3. Contaminated reagents.1. Run controls for each component to identify the source of autofluorescence. Consider using red-shifted fluorophores to minimize interference from biological molecules.[1]2. Use black, opaque microplates to reduce background and prevent well-to-well crosstalk.[14]3. Use high-purity reagents and filter-sterilize buffers.[15]
High Variability Between Replicate Wells 1. Pipetting errors, especially with small volumes.2. Incomplete mixing of reagents.3. Temperature gradients across the microplate.4. Evaporation from wells, particularly the outer ones ("edge effect").[16]1. Use calibrated pipettes and consider using a master mix for reagents.[15]2. Ensure thorough mixing after adding each component, but avoid introducing bubbles.[15]3. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction.[15]4. Use plate sealers for long incubations and consider not using the outer wells of the plate.[16]
Low Signal-to-Noise Ratio 1. Suboptimal concentrations of enzyme or substrate.2. Incorrect instrument settings (e.g., gain, excitation/emission wavelengths).3. Enzyme instability.1. Perform enzyme and substrate titration experiments to determine optimal concentrations that provide a robust signal in the linear range of the assay.2. Optimize the plate reader's gain settings and ensure the correct filters for the specific fluorophore are being used.[15]3. Keep the enzyme on ice during preparation and use fresh preparations. Consider adding stabilizing agents like glycerol if compatible.[15]
Non-Linear Reaction Progress Curves 1. Substrate depletion.2. Product inhibition.3. Enzyme instability over the assay duration.1. Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear throughout the measurement period.[17]2. Measure initial velocities where the product concentration is low.3. Check enzyme stability at the assay temperature over the planned incubation time.
False Positives (Apparent Inhibition) 1. Inhibitor precipitation or aggregation at assay concentrations.[18][19]2. The inhibitor quenches the fluorescence of the product.3. The inhibitor is autofluorescent at the assay wavelengths.1. Visually inspect for precipitation. Test inhibitor solubility in the assay buffer. The IC50 of aggregating inhibitors often increases with higher enzyme concentrations.[18]2. Perform a quenching control by adding the inhibitor to the fluorescent product of the reaction (without the enzyme).3. Measure the fluorescence of the inhibitor in the assay buffer without the enzyme or substrate.
False Negatives (Lack of Expected Inhibition) 1. Inhibitor is unstable in the assay buffer.2. Incorrect inhibitor concentration due to solubility issues or adsorption to plasticware.3. The enzyme is inactive or used at too high a concentration.1. Assess inhibitor stability over the assay time.2. Confirm the inhibitor is fully dissolved. Be aware that some compounds can leach from plastic labware and interfere with assays.[6][20]3. Verify enzyme activity with a known inhibitor (positive control) and ensure the enzyme concentration is appropriate for detecting inhibition.

Quantitative Data Summary

Table 1: Influence of DMSO on Enzyme Kinetics

EnzymeSubstrateDMSO ConcentrationEffect on KMEffect on kcatReference
α-ChymotrypsinAAF-AMC0-10% (v/v)Slight IncreaseMarked Decrease[21][22]
α-ChymotrypsinAAF-AMC20% (v/v)Decrease (to level of 0% DMSO)Continued Decrease[21]
Aldose ReductaseL-idose40-200 mMActs as a competitive inhibitor (increases apparent KM)N/A[4][23]
Aldose ReductaseHNE100-300 mMActs as a mixed-type inhibitorDecreases Vmax[4][23]
HIV-1 ProteasePeptide Substrate0-10% (v/v)Negligible effectNegligible effect[24]

Table 2: Example IC50 Values for this compound-Based Inhibitors

InhibitorTarget EnzymeIC50Assay ConditionsReference
Compound 11 (Benzylamide of ibuprofen)Rat Brain FAAH4.1 µMHydrolysis of [³H]anandamide
Compound 15 (Benzylamide of ibuprofen)Rat Brain FAAH4.4 µMHydrolysis of [³H]anandamide
Pseudo-peptidic inhibitor 1Human NMT10.35 µM4 µM peptide substrate, 4 µM myristoyl-CoA[9]
Pseudo-peptidic inhibitor 1Human NMT20.51 µM4 µM peptide substrate, 4 µM myristoyl-CoA[9]
Small molecule inhibitor 2Human NMT113.7 nM4 µM peptide substrate, 4 µM myristoyl-CoA[9]
Small molecule inhibitor 2Human NMT214.4 nM4 µM peptide substrate, 4 µM myristoyl-CoA[9]

Experimental Protocols

Protocol 1: N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method for determining IC50 values using a fluorogenic NMT assay that detects the release of Coenzyme A (CoA).[9]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., derived from the N-terminus of a known myristoylated protein like Src)

  • Assay Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • Test inhibitors dissolved in DMSO

  • Fluorescent probe for CoA (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or DMSO vehicle for positive control)

    • NMT enzyme solution (final concentration typically in the low nM range, e.g., 10-20 nM)

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction initiation mix containing myristoyl-CoA and the peptide substrate in assay buffer.

  • Initiate the enzymatic reaction by adding the reaction initiation mix to all wells. Final concentrations are typically around 4 µM for both myristoyl-CoA and the peptide substrate.

  • Incubate the plate at 25°C for 30-60 minutes, protected from light.

  • Stop the reaction (if performing an endpoint assay) and add the CPM fluorescent probe to detect the released CoA.

  • Incubate for an additional 15 minutes to allow the reaction between CoA and CPM to complete.

  • Measure the fluorescence intensity using a plate reader with excitation at ~380-390 nm and emission at ~465-470 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol provides a method for screening FAAH inhibitors using a fluorogenic substrate.[10][11]

Materials:

  • Human FAAH enzyme

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

  • Fluorogenic Substrate: AMC arachidonoyl amide

  • Test inhibitors dissolved in DMSO

  • Known FAAH inhibitor (e.g., JZL 195) as a positive control

  • 96-well black or white microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors and the positive control inhibitor in DMSO. Further dilute in FAAH Assay Buffer to the desired final concentrations.

  • Set up the following wells in the microplate:

    • 100% Initial Activity Wells: Assay buffer, FAAH enzyme, and DMSO vehicle.

    • Background Wells: Assay buffer and DMSO vehicle (no enzyme).

    • Inhibitor Wells: Assay buffer, FAAH enzyme, and inhibitor solution.

  • Add the diluted FAAH enzyme to the "100% Initial Activity" and "Inhibitor" wells.

  • Incubate the plate for 5-10 minutes at 37°C to pre-incubate the enzyme with the inhibitors.

  • Prepare the FAAH substrate solution by diluting the AMC arachidonoyl amide stock in an appropriate solvent (e.g., ethanol) as per the supplier's instructions.

  • Initiate the reactions by adding the diluted FAAH substrate to all wells. The final substrate concentration is typically in the low µM range.

  • Immediately begin monitoring the fluorescence in kinetic mode using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10][11] Read every minute for 30 minutes at 37°C.

  • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then measure the final fluorescence.

  • Calculate the reaction rates (initial velocity) from the linear portion of the kinetic curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (in DMSO) add_reagents Dispense Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution (in Assay Buffer) prep_enzyme->add_reagents prep_substrate Prepare Substrate Mix (e.g., Myristoyl-CoA + Peptide) start_reaction Initiate Reaction (Add Substrate Mix) prep_substrate->start_reaction pre_incubate Pre-incubate (e.g., 15 min at RT) add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate (e.g., 30 min at 25°C) start_reaction->incubate detect Detect Signal (Add Detection Reagent, e.g., CPM) incubate->detect read_plate Read Fluorescence (Plate Reader) detect->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for a typical fluorescence-based enzyme inhibition assay.

n_myristoylation_pathway NMT N-Myristoyltransferase (NMT) Myr_Protein Myristoylated Protein (e.g., Src, Fyn, MARCKS) NMT->Myr_Protein Catalysis MyrCoA Myristoyl-CoA MyrCoA->NMT Substrate Inhibitor This compound-Based Inhibitor Inhibitor->NMT Inhibition Nascent_Protein Nascent Protein (with N-terminal Glycine) Nascent_Protein->NMT Substrate Membrane Plasma Membrane Myr_Protein->Membrane Membrane Targeting Signaling Downstream Signaling (Proliferation, Survival) Membrane->Signaling Signal Transduction

N-Myristoylation signaling pathway and point of inhibition.

faah_pathway FAAH Fatty Acid Amide Hydrolase (FAAH) Degradation Arachidonic Acid + Ethanolamine (Inactive Metabolites) FAAH->Degradation AEA Anandamide (AEA) (Endocannabinoid) AEA->FAAH Hydrolysis CB1_Receptor Cannabinoid Receptor 1 (CB1) AEA->CB1_Receptor Activation Inhibitor This compound-Based Inhibitor Inhibitor->FAAH Inhibition Signaling_Response Cellular Response (e.g., Analgesia, Anxiolysis) CB1_Receptor->Signaling_Response

FAAH's role in the endocannabinoid system and its inhibition.

References

Improving the yield of Myristic amide chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Myristic amide chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction shows low to no conversion of the starting materials. What are the common causes and how can I fix this?

A1: Low or no conversion is a frequent issue in amidation. The primary cause is often insufficient activation of the myristic acid carboxyl group, which does not readily react with amines under ambient conditions. Here are the most common causes and their solutions:

  • Problem: Inadequate Carboxylic Acid Activation. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Direct reaction with an amine is generally inefficient without high heat, which can cause degradation.[1][2]

    • Solution 1: Convert to an Acyl Halide. A highly effective method is to first convert myristic acid to myristoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][][4] A catalytic amount of N,N-Dimethylformamide (DMF) can accelerate this step.[5] The resulting acyl chloride is much more reactive and will readily couple with the amine.

    • Solution 2: Use a Coupling Reagent. For milder conditions, especially with sensitive substrates, use a coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like EDC, often used with additives like HOBt to reduce side reactions and improve yield.[1][][6] Urnium salt reagents like HATU are also highly effective.[]

  • Problem: Amine is in an Unreactive Salt Form. Amines are often supplied as hydrochloride salts (e.g., amine-HCl). The protonated ammonium salt is not nucleophilic and will not react with the activated carboxylic acid.[1][5]

    • Solution: Add a non-nucleophilic base to the reaction mixture to neutralize the salt and liberate the free amine. Common bases for this purpose include triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5][6] Typically, at least two equivalents of base are needed when starting from an acyl chloride: one to neutralize the amine salt and one to scavenge the HCl generated during the amidation reaction.[1][5]

  • Problem: Incorrect Reagent Stoichiometry or Order of Addition.

    • Solution: When using the acyl chloride method, ensure the acid is fully converted to the acyl chloride before adding the amine.[5] A slight excess of the carboxylic acid and coupling reagent relative to the amine is often beneficial.[6]

  • Problem: Catalyst Inactivity or Incompatibility.

    • Solution: If using a catalyst (e.g., TiCl₄, ZrCl₄, CaO), ensure it is not poisoned or decomposed. Many Lewis acid catalysts are sensitive to moisture.[7] Reactions should be performed under anhydrous conditions (dry solvents, inert atmosphere). Some catalysts also require specific conditions; for example, TiCl₄-mediated amidation may require pyridine as both a base and solvent.[7]

Troubleshooting Workflow for Low Conversion

start Low/No Yield check_activation How was Myristic Acid activated? start->check_activation acyl_chloride Acyl Chloride (e.g., +SOCl₂) check_activation->acyl_chloride Acyl Chloride coupling_reagent Coupling Reagent (e.g., +DCC/EDC) check_activation->coupling_reagent Coupling Reagent direct Direct (Heat or Catalyst) check_activation->direct Direct Method check_amine Is the amine a salt (e.g., HCl)? amine_salt_yes Yes check_amine->amine_salt_yes Yes amine_salt_no No check_amine->amine_salt_no No check_conditions Are reaction conditions optimal? verify_activation Action: Confirm full conversion to acyl chloride before adding amine. Use cat. DMF. acyl_chloride->verify_activation optimize_coupling Action: Use additives (HOBt, DMAP). Check reagent quality. coupling_reagent->optimize_coupling optimize_direct Action: Increase temp gradually. Ensure catalyst is active and solvent is anhydrous. direct->optimize_direct add_base Action: Add 2+ eq. of non-nucleophilic base (e.g., Et₃N, DIPEA) amine_salt_yes->add_base amine_salt_no->check_conditions add_base->check_conditions verify_activation->check_amine optimize_coupling->check_amine optimize_direct->check_amine

Caption: A decision tree for diagnosing and solving low-yield issues.

Q2: My reaction is producing significant impurities or side products. How can I improve selectivity?

A2: Side product formation can compete with the desired amidation, reducing yield and complicating purification.

  • Problem: Nitrile Formation. Dehydration of primary amides can form nitriles, especially under harsh conditions. While this is more common for simple amides, residual dehydrating agents (like excess thionyl chloride) could potentially contribute.

    • Solution: Ensure complete removal of the chlorinating agent (e.g., by distillation or evaporation under vacuum) before adding the amine.[4] Avoid excessively high temperatures during the reaction.

  • Problem: Side Reactions from Coupling Agents. Carbodiimide reagents like DCC can form N-acylurea byproducts, which can be difficult to remove.

    • Solution: Use additives like HOBt or DMAP, which can suppress this side reaction.[6] Alternatively, using a water-soluble carbodiimide (EDC) allows the urea byproduct to be washed away with a mild acid wash during workup.

  • Problem: Racemization. If you are using chiral starting materials (e.g., a chiral amine), the reaction conditions can cause epimerization or racemization at the stereocenter, a critical issue in drug development.

    • Solution: This is particularly risky at higher temperatures or under strongly basic/acidic conditions. Use milder coupling reagents known to preserve stereochemical integrity, such as HATU or PyBOP, and run the reaction at lower temperatures (e.g., 0 °C to room temperature).[1][6]

Q3: I'm having difficulty purifying the final this compound product, leading to a low isolated yield. What are the best practices?

A3: Effective purification is crucial for obtaining a high final yield of pure this compound.

  • Problem: Removing Unreacted Myristic Acid. Myristic acid can be difficult to separate from the similarly non-polar this compound product by standard silica gel chromatography.

    • Solution 1: Alkaline Wash. During the aqueous workup, wash the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate the acidic unreacted myristic acid, converting it to a water-soluble carboxylate salt that partitions into the aqueous phase.

    • Solution 2: Neutralization and Distillation. For larger scale reactions, the crude amide mixture containing excess acid can be neutralized with an aqueous alkali solution and then purified by vacuum distillation.[8][9] This method is effective for removing both water and the fatty acid salt.

  • Problem: Removing Catalyst and Coupling Byproducts.

    • Solution: As mentioned, EDC-related byproducts can be removed with an acidic wash. DCC-urea byproducts are insoluble in many common solvents and can often be removed by filtration of the reaction mixture.[1] Heterogeneous catalysts like CaO can be simply filtered off after the reaction.[10]

Frequently Asked Questions (FAQs)

Q4: What are the most common and effective methods for synthesizing this compound?

A4: There are several reliable methods, each with its own advantages:

  • From Myristoyl Chloride: This is a robust and high-yielding two-step method. Myristic acid is first converted to myristoyl chloride, which is then reacted with an amine.[] This is often the go-to method for its reliability.

  • Using Coupling Reagents: This one-pot method involves mixing the myristic acid, amine, and a coupling reagent (like EDC or HATU) in a suitable solvent. It is very common in peptide synthesis and for molecules with sensitive functional groups.[]

  • Direct Thermal/Catalytic Amidation: This involves heating myristic acid and an amine, often with a catalyst. While seemingly simple, it can require high temperatures (160-200°C), which might not be suitable for all substrates.[11] Catalysts like boric acid, CaO, or various Lewis acids (ZrCl₄, TiCl₄) can facilitate this reaction under more controlled conditions.[7][10][12]

  • Enzymatic Synthesis: A "green chemistry" approach using enzymes like Candida antarctica lipase B (CALB) can catalyze the reaction in an organic solvent under mild conditions (e.g., 60°C), offering high selectivity and avoiding harsh reagents.[13]

General Synthesis Workflow

cluster_0 Starting Materials cluster_1 Activation / Reaction cluster_2 Workup & Purification Myristic Acid Myristic Acid Activation Step 1: Acid Activation (e.g., SOCl₂, EDC, Catalyst) Myristic Acid->Activation Amine Amine Coupling Step 2: Amine Coupling Amine->Coupling Activation->Coupling Workup Step 3: Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Step 4: Purification (Recrystallization, Chromatography, or Distillation) Workup->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: A generalized workflow for this compound synthesis.

Q5: How do key reaction parameters affect the yield of this compound?

A5: Optimizing reaction parameters is crucial for maximizing yield.

ParameterEffect on Yield & PurityRecommendations & Notes
Temperature Increasing temperature generally increases the reaction rate but may also promote side reactions (e.g., racemization, decomposition).[14][15]For direct amidation, temperatures of 80-200°C have been shown to be effective.[10][11] For coupling reactions, start at 0°C and allow the reaction to warm to room temperature to maintain selectivity.
Solvent The solvent must be anhydrous for most methods to prevent hydrolysis of activated intermediates or catalysts. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), and DMF.[6][7]Using a mixed solvent system like hexane-isopropanol has been reported in CaO-catalyzed reactions.[10] Solvent-free methods using catalysts like boric acid offer a green alternative.[12]
Catalyst/Reagent The choice of catalyst or coupling reagent dictates the reaction conditions and efficiency. Heterogeneous catalysts (e.g., CaO) are easily removed, while homogeneous catalysts (e.g., ZrCl₄) require careful workup.[7][10]For CaO-catalyzed synthesis of fatty amides, a 5% catalyst concentration has been used effectively.[10] For ZrCl₄ catalysis, loadings of 2-10 mol% are typical.[7]
Reaction Time Reaction time should be sufficient for completion but not so long that degradation occurs. Monitor the reaction by TLC or LC-MS.In a CaO-catalyzed system, optimal conversion was reached in 2-3 hours.[10] In an oleamide synthesis, the reaction was complete within 3 hours.[11]
Q6: Can you provide a sample experimental protocol?

A6: The following is a generalized protocol for the synthesis of a simple this compound via the acyl chloride method, which is broadly applicable.

Protocol: Synthesis of N-benzylmyristamide

Materials:

  • Myristic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Benzylamine

  • Triethylamine (Et₃N)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Myristic Acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add Thionyl Chloride (approx. 1.2 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently warmed (e.g., to 40°C) to ensure completion.[5]

    • Remove the excess SOCl₂ and solvent under reduced pressure. The crude myristoyl chloride is typically used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude myristoyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0°C.

    • In a separate flask, dissolve Benzylamine (1 equivalent) and Triethylamine (2.2 equivalents) in anhydrous DCM.

    • Slowly add the amine/base solution to the myristoyl chloride solution dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude N-benzylmyristamide can be further purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel.

References

Common pitfalls in handling and storing Myristic amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myristic Amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in handling and storing this compound and to offer troubleshooting solutions for issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][2] For long-term storage, keeping it in a freezer is recommended to maintain its quality and prevent degradation.[3] It is important to keep the container tightly sealed when not in use.[1][4]

Q2: How should I store solutions of this compound?

A2: For optimal stability, this compound solutions should be stored at -80°C.[5] Under these conditions, the solution can be stable for up to two years.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can potentially lead to degradation or precipitation of the compound.

Q3: What solvents can I use to dissolve this compound?

A3: this compound, being a fatty acid amide, has low solubility in water. It is soluble in organic solvents. While specific data for this compound is limited, based on the properties of the related Myristic Acid, it is expected to be soluble in solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).

Q4: Is this compound stable in aqueous solutions?

A4: The stability of amides in aqueous solutions is pH-dependent. Generally, amides are relatively stable at neutral pH. However, they can undergo hydrolysis to the corresponding carboxylic acid (Myristic Acid) and amine under acidic or basic conditions. This hydrolysis can be more pronounced at elevated temperatures.

Q5: What are the main safety precautions I should take when handling this compound?

A5: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Handling should be done in a well-ventilated area to avoid inhalation of any dust.[6] Avoid contact with skin and eyes.[4][6] In case of contact, wash the affected area thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1][4]

Troubleshooting Guides

Issue 1: I am seeing unexpected peaks in my analytical results (e.g., GC/MS, LC/MS).

Q: Could my results be due to contamination?

A: Yes, a significant and often overlooked pitfall is the leaching of fatty acid amides from plastic labware.[2] Common laboratory plastics, such as those used in centrifuge tubes, pipette tips, and syringes, can contain slip agents like oleamide, stearamide, and potentially myristamide.[2] These can leach into your solvents and samples, leading to erroneous results.

  • Troubleshooting Steps:

    • Run a Blank: Analyze the solvent that has been in contact with your labware (e.g., passed through a syringe filter or stored in a plastic tube) to check for leached contaminants.

    • Use Glassware: Whenever possible, use glass labware, especially for sample preparation and storage, to minimize the risk of leaching.

    • Solvent Pre-screening: If plasticware is unavoidable, pre-rinse it with the solvent you will be using and analyze the rinse for contaminants before using it with your samples.

Issue 2: My this compound solution appears cloudy or has precipitated.

Q: Why has my this compound precipitated, and how can I redissolve it?

A: Precipitation can occur if the solvent's capacity to dissolve the amide is exceeded, often due to temperature changes or the addition of an anti-solvent (e.g., water). This compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution in a water bath. The melting point of the related Myristic Acid is between 52-54°C, so warming to around 30-40°C may be sufficient.[1]

    • Sonication: Use a sonicator bath to help break up the precipitate and facilitate redissolving.

    • Solvent Addition: If the concentration is too high, you may need to add more of the original solvent to fully dissolve the compound.

    • Check for Degradation: If precipitation occurred after storage in an aqueous buffer, it might be a sign of hydrolysis to Myristic Acid, which is also poorly soluble in water. An analytical check (e.g., TLC, LC/MS) can confirm the identity of the precipitate.

Issue 3: I am observing poor or inconsistent biological activity in my assays.

Q: Could the handling and storage of this compound be affecting its activity?

A: Yes, improper handling and storage can lead to degradation of this compound, which would affect its biological activity. Furthermore, contamination from labware can also interfere with biological assays.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Use an analytical technique like LC/MS to confirm the purity of your this compound stock solution. Look for the presence of Myristic Acid as a potential degradation product.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material.

    • Evaluate Labware Interference: Be aware that leached compounds from plastics can have biological activity themselves, potentially leading to false positive or inconsistent results.[2] Running appropriate controls with extracts from your labware is crucial.

Data Presentation

PropertyValueCitation(s)
Molecular Formula C₁₄H₂₉NO[3]
Molecular Weight 227.39 g/mol [3]
Appearance White solid (inferred from Myristic Acid)[1][2]
Purity >99%[3]
Melting Point 52 - 54 °C (for Myristic Acid)[1][2]
Storage (Solid) Room temperature or freezer for long-term[3][5]
Storage (Solution) -80°C for up to 2 years[5]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF (inferred)
Incompatibilities Strong oxidizing agents[1][2]

Experimental Protocols

Best Practices for Handling and Preparing this compound Solutions

This protocol provides a general guideline for the safe handling and preparation of this compound solutions to minimize degradation and contamination.

  • Materials:

    • This compound (solid)

    • High-purity organic solvent (e.g., DMSO, ethanol)

    • Glass vials or tubes with PTFE-lined caps

    • Glass or solvent-resistant polypropylene pipettes/tips

    • Analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a fume hood or on a balance with a draft shield.

    • Transfer the solid to a glass vial.

    • Add the appropriate volume of the chosen solvent to the vial.

    • Tightly cap the vial and vortex until the solid is dissolved. If necessary, use a sonicator or gentle warming (not exceeding 40°C) to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • For storage, create single-use aliquots in glass vials with PTFE-lined caps to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

    • Store the aliquots at -80°C.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Result check_purity Step 1: Verify Compound Integrity (e.g., LC/MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_contamination Step 2: Investigate Contamination Run solvent blanks is_pure->check_contamination Yes repurify Solution: Repurify the compound is_pure->repurify No is_contaminated Is there contamination from labware? check_contamination->is_contaminated use_glassware Solution: Switch to glass labware and/or pre-screen plastics is_contaminated->use_glassware Yes check_protocol Step 3: Review Experimental Protocol is_contaminated->check_protocol No success Problem Resolved use_glassware->success repurify->success protocol_issue Are there potential issues? (e.g., pH, temperature, stability) check_protocol->protocol_issue modify_protocol Solution: Modify protocol to ensure stability protocol_issue->modify_protocol Yes protocol_issue->success No modify_protocol->success HandlingBestPractices cluster_dos Do's cluster_donts Don'ts do1 Store solid in a cool, dry, dark place. do2 Store solutions at -80°C in single-use aliquots. do3 Use glass vials and pipettes whenever possible. do4 Handle in a well-ventilated area with appropriate PPE. do5 Run solvent blanks to check for leachable contaminants. dont1 Do not store solutions at room temperature for extended periods. dont2 Avoid repeated freeze-thaw cycles. dont3 Do not use plastic labware without verifying its inertness. dont4 Avoid exposure to strong acids, bases, or oxidizers. dont5 Do not expose to direct sunlight or high temperatures.

References

Technical Support Center: Optimization of HILIC-MS for Amide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) analysis of amide compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you quickly diagnose and resolve experimental problems.

Q1: Why am I observing poor peak shape (tailing or fronting) for my amide analytes?

A1: Poor peak shape in HILIC is a common issue that can stem from several factors:

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase is a primary cause of peak distortion.[1] The sample diluent should ideally match the initial mobile phase composition, or be as high in organic solvent content as solubility allows.[1][2]

  • Secondary Ionic Interactions: Amide compounds can have basic functional groups that interact with acidic residual silanols on silica-based stationary phases, leading to peak tailing.[3] Using a mobile phase buffer at an appropriate pH can help suppress these interactions.

  • Column Overload: Injecting too much sample can lead to broadened or asymmetrical peaks. Reducing the injection volume or sample concentration can resolve this. Small injection volumes (e.g., <1 µL) are often recommended for HILIC separations to maintain good peak shape.[4]

  • Co-elution: What appears to be a distorted peak may actually be two or more co-eluting compounds.[5] Verifying with a pure standard of the target analyte can confirm if the issue is peak shape or co-elution.[5]

Q2: My retention times are drifting and unstable from one injection to the next. What is the cause and how can I fix it?

A2: Retention time instability is a well-documented challenge in HILIC analysis. The primary cause is the slow equilibration of the water layer on the polar stationary phase.[2][6]

  • Insufficient Column Equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns to establish a stable, immobilized water layer that governs the separation mechanism.[2][4][7] It is recommended to equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase between injections.[2][5] For new method development, performing at least 10 blank gradient runs may be necessary for initial conditioning.[2]

  • Mobile Phase Composition: The high organic content of HILIC mobile phases can make them susceptible to compositional changes due to the evaporation of the organic component.[8] This is especially true for premixed mobile phases. Using an online mixer or ensuring solvent reservoirs are tightly sealed can mitigate this.

  • Temperature Fluctuations: Small changes in column temperature can affect retention times. Using a column thermostat is crucial for maintaining stable and reproducible retention.

  • Solvent Reservoir Contamination: Recent studies have shown that borosilicate glass solvent bottles can leach silicates into the mobile phase, leading to significant retention time drift over time. Using plastic (e.g., PFA) solvent reservoirs can dramatically improve retention time repeatability.[6]

Q3: I am experiencing low sensitivity in my HILIC-MS analysis. How can I improve it?

A3: Low sensitivity in HILIC-MS is often linked to the mobile phase composition and its effect on electrospray ionization (ESI).

  • High Buffer Concentration: While buffers are necessary to control pH and improve peak shape, high concentrations (e.g., >20 mM) can cause ion suppression in the MS source, reducing signal intensity.[2] A buffer concentration of around 10 mM is often a good starting point.[2]

  • Mobile Phase pH: The pH of the mobile phase affects the charge state of the analyte. Optimizing the pH to ensure the amide compound is in its most readily ionizable form (typically protonated for positive ESI mode) can enhance the MS signal.

  • High Organic Content: A key advantage of HILIC is the high percentage of organic solvent (typically acetonitrile) in the mobile phase, which promotes efficient solvent evaporation and desolvation in the ESI source, generally leading to better sensitivity compared to reversed-phase methods with high aqueous content.[9][10] Ensure your gradient starts with a high organic percentage for optimal performance.

Q4: How do I select the appropriate HILIC column for amide compound separation?

A4: Column selection depends on the specific properties of your amide analytes.

  • Amide Phases: Columns with amide-bonded stationary phases are very common and effective for separating a wide range of polar compounds, including amides.[11][12] They offer robust performance and good selectivity.

  • Zwitterionic Phases: These columns contain both positive and negative charges on the stationary phase surface. They can offer unique selectivity, particularly for separating charged or zwitterionic compounds, and often provide good peak shapes.[7][11]

  • Unbonded Silica Phases: Bare silica columns are also widely used in HILIC.[13] Retention is influenced by analyte partitioning into the water layer and interactions with surface silanol groups. These interactions can be beneficial for retaining basic compounds but may also lead to peak tailing if not properly controlled with mobile phase additives.[9]

Quantitative Data Summary

The following tables summarize the impact of key parameters on the HILIC separation of polar compounds.

Table 1: Effect of Mobile Phase pH on Analyte Retention

Analyte TypeMobile Phase pHExpected Retention ChangeRationale
Basic AmidesLow pH (e.g., 3.0)Increased RetentionAnalyte is protonated (positively charged), leading to stronger ionic interactions with negatively charged deprotonated silanols on the stationary phase.[9]
Basic AmidesHigh pH (e.g., 9.0)Decreased RetentionAnalyte is neutral, reducing ionic interactions.
Acidic CompoundsLow pH (e.g., 3.0)Decreased RetentionAnalyte is neutral, reducing hydrophilic character.
Acidic CompoundsHigh pH (e.g., 9.0)Increased RetentionAnalyte is deprotonated (negatively charged), increasing hydrophilicity and potential repulsive forces from silanols, but partitioning dominates.

Data adapted from studies on the general behavior of ionizable compounds in HILIC.[9]

Table 2: Effect of Acetonitrile (ACN) Content on Retention Factor (k')

Analyte% ACN in Mobile PhaseApproximate k'
Polar Amide 'A'95%8.5
Polar Amide 'A'90%5.2
Polar Amide 'A'85%2.8
Polar Amide 'A'80%1.5

This table illustrates the general principle that decreasing the organic solvent (ACN) concentration in HILIC decreases the retention of polar analytes, as water is the strong solvent.[9][12]

Experimental Protocols

Protocol 1: General HILIC-MS Method for Polar Amide Compounds

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • Column: Amide-bonded silica column (e.g., Agilent AdvanceBio Amide HILIC, Waters XBridge Premier BEH Amide) with dimensions of 2.1 x 100 mm, 1.8 µm particle size.[4][14]

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.[9][14]

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% B

    • 10.0 min: 60% B

    • 10.1 min: 95% B

    • 15.0 min: 95% B (5-minute post-run equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1 µL.

  • Sample Diluent: 90% Acetonitrile / 10% Water.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Acquisition Mode: Scan or Multiple Reaction Monitoring (MRM) as required.

Visualizations

HILIC_Mechanism Diagram 1: HILIC Separation Mechanism cluster_column HILIC Column cluster_mobile_phase Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Amide, Silica) WaterLayer Immobilized Aqueous Layer StationaryPhase->WaterLayer Adsorption MobilePhase High Organic Mobile Phase (e.g., >80% Acetonitrile) WaterLayer->MobilePhase Equilibrium Elution Elution MobilePhase->Elution Elution Analyte Polar Amide Analyte Analyte->WaterLayer Partitioning (Primary Mechanism)

Caption: HILIC relies on analyte partitioning into a water layer on the polar stationary phase.

Troubleshooting_Workflow Diagram 2: Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed (Tailing/Fronting) CheckSolvent Is injection solvent stronger than mobile phase? Start->CheckSolvent MatchSolvent Action: Reconstitute sample in initial mobile phase conditions. CheckSolvent->MatchSolvent Yes CheckOverload Is injection volume > 2µL or concentration high? CheckSolvent->CheckOverload No End Peak Shape Improved MatchSolvent->End ReduceLoad Action: Reduce injection volume and/or dilute sample. CheckOverload->ReduceLoad Yes CheckBuffer Is mobile phase buffered appropriately (pH, conc.)? CheckOverload->CheckBuffer No ReduceLoad->End OptimizeBuffer Action: Adjust pH to control analyte/silanol ionization. Start with 10mM buffer. CheckBuffer->OptimizeBuffer No CheckBuffer->End Yes OptimizeBuffer->End

Caption: A logical workflow for diagnosing and resolving poor peak shape in HILIC.

Parameter_Influence Diagram 3: Influence of Key HILIC Parameters cluster_params Adjustable Parameters cluster_effects Chromatographic Effects Water Increase Water % Retention Retention Time Water->Retention Decreases Buffer Increase Buffer Conc. Buffer->Retention Can Decrease PeakShape Peak Shape Buffer->PeakShape Improves (to a point) pH Change pH pH->Retention Changes (Analyte Dependent) Selectivity Selectivity pH->Selectivity Strongly Affects

Caption: Key mobile phase parameters and their primary effects on HILIC separation.

References

Technical Support Center: Stabilizing Myristic Amide Formulations for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered when working with Myristic amide formulations in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy and appears to have precipitated in my aqueous buffer. What is the cause?

A1: this compound, a derivative of the saturated fatty acid myristic acid, is highly hydrophobic and has very low solubility in aqueous solutions. Precipitation is common when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. This phenomenon, known as "solvent shifting," occurs because the amide can no longer be maintained in solution as the concentration of the organic solvent decreases.

Q2: What is the best way to dissolve and dilute my lyophilized this compound for cell-based assays?

A2: Due to its poor aqueous solubility, a step-wise dilution method is recommended. First, dissolve the lyophilized this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. Then, for your working solution, dilute the stock in your cell culture medium or buffer, preferably pre-warmed to 37°C, with vigorous vortexing or mixing. It is crucial to add the stock solution to the aqueous medium and not the other way around to minimize localized high concentrations that can lead to immediate precipitation.

Q3: Can I use sonication to dissolve my this compound formulation?

A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound formulations and to break up small aggregates. Use a bath sonicator to avoid localized heating that can be caused by probe sonicators, which may degrade the compound.

Q4: How can I prevent my this compound formulation from precipitating in the cell culture medium during my experiment?

A4: To maintain the stability of your this compound formulation in cell culture, consider the following strategies:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible to avoid cytotoxicity, typically below 0.5%, but high enough to aid solubility.

  • Use of Excipients: Incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants like Polysorbate 80 (Tween 80) in your formulation.

  • Serum in Media: The presence of serum in the cell culture medium can help to stabilize the formulation, as proteins like albumin can bind to the this compound and increase its solubility.

Q5: What is the Critical Micelle Concentration (CMC) and why is it important for my formulation?

A5: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. When using surfactants to solubilize this compound, it is often beneficial to work at a concentration above the CMC. The micelles can encapsulate the hydrophobic this compound molecules, increasing their solubility and stability in the aqueous environment.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

  • Problem: The this compound precipitates out of solution as soon as the organic stock is added to the aqueous buffer.

  • Possible Causes:

    • The aqueous buffer has a very different polarity compared to the organic solvent.

    • The final concentration of the this compound is above its solubility limit in the final solvent mixture.

    • The dilution was performed too quickly or without adequate mixing.

  • Solutions:

    • Step-wise Dilution: Perform serial dilutions to gradually decrease the solvent concentration.

    • Pre-warm the Buffer: Diluting into a pre-warmed (37°C) aqueous buffer can increase solubility.

    • Vigorous Mixing: Ensure rapid and thorough mixing during dilution.

    • Incorporate Solubilizing Excipients: Add surfactants or cyclodextrins to the aqueous buffer before adding the this compound stock solution.

Issue 2: Formulation is Initially Clear but Develops Precipitate Over Time

  • Problem: The this compound formulation appears stable at first but shows signs of precipitation after a period of incubation.

  • Possible Causes:

    • The formulation is in a supersaturated, metastable state.

    • Changes in temperature or pH during the experiment are affecting solubility.

    • Interaction with components of the biological assay (e.g., proteins, salts) is causing the amide to come out of solution.

  • Solutions:

    • Increase Excipient Concentration: A higher concentration of a stabilizing excipient may be needed to maintain solubility over time.

    • pH Control: Ensure the pH of your buffer is stable throughout the experiment. The solubility of fatty acid derivatives can be pH-dependent.

    • BSA Addition: Adding bovine serum albumin (BSA) to the buffer can help to stabilize the this compound through protein binding.

Issue 3: Inconsistent or Non-Reproducible Assay Results

  • Problem: High variability is observed between replicate wells or experiments.

  • Possible Causes:

    • Incomplete dissolution or aggregation of the this compound is leading to inconsistent dosing.

    • The formulation is interacting with the assay plates or other labware.

  • Solutions:

    • Verify Complete Dissolution: Before use, visually inspect the stock solution to ensure it is completely clear.

    • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your formulation.

    • Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption of the hydrophobic compound to the plastic surface.

Data Presentation

Table 1: Solubility of Myristic Acid in Various Solvents

SolventSolubilityTemperature (°C)
Water24 mg/L30
Phosphate Buffer (pH 7.4)20-30 µM (monomeric)[1]37
Ethanol~15 mg/mLNot Specified
DMSO~12 mg/mLNot Specified
Dimethylformamide (DMF)~15 mg/mLNot Specified

Note: Data for Myristic Acid is presented as a proxy for the expected solubility behavior of this compound.

Table 2: Critical Micelle Concentration (CMC) of Sodium Myristate

ConditionCMC (mM)
In Water (25°C)~4.5[2]
In Water (37°C)4
In 10 mM Sodium Ions (37°C)3[2]

Note: Sodium myristate is the sodium salt of myristic acid. This data illustrates the tendency of myristoyl chains to form micelles.

Table 3: Effect of Excipients on the Aqueous Solubility of Poorly Soluble Compounds (Illustrative Examples)

CompoundExcipientFold Increase in Solubility
MyricetinHeptakis-O-(2-hydroxypropyl)-β-cyclodextrin31.45[3][4]
IndomethacinPolyvinylpyrrolidone (PVP) K 25Concentration-dependent increase
NaproxenPolyethylene glycol (PEG) 6000Concentration-dependent increase

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Particle Size Analysis

  • Sample Preparation:

    • Prepare the this compound formulation in the desired buffer.

    • Filter the sample through a 0.2 µm syringe filter to remove any dust or large aggregates.

    • Ensure the sample is at the correct concentration for DLS analysis (this may require some optimization).

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Clean the cuvette thoroughly with filtered, deionized water and then with the sample buffer.

  • Measurement:

    • Pipette the filtered sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis:

    • The software will generate a particle size distribution report.

    • Look for the mean particle size (Z-average) and the Polydispersity Index (PDI). A low PDI (e.g., <0.3) indicates a monodisperse sample with a narrow size distribution. The presence of multiple peaks may indicate aggregation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This is a general guideline. Method development and validation are required for specific applications.

  • System: A reverse-phase HPLC system with a C18 column is suitable for the analysis of hydrophobic molecules like this compound.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.

  • Sample Preparation:

    • Dissolve the this compound formulation in a solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often suitable for amides.

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in your samples.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with your this compound formulations at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO or other solvent).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Formulation and Analysis cluster_prep Formulation Preparation cluster_analysis Characterization and Assay cluster_troubleshooting Troubleshooting dissolve Dissolve this compound in Organic Solvent dilute Dilute in Aqueous Buffer with Excipients dissolve->dilute dls DLS for Particle Size dilute->dls Check for aggregates hplc HPLC for Concentration dilute->hplc Verify concentration cell_assay Biological Assay hplc->cell_assay Proceed to assay precipitate Precipitation Observed cell_assay->precipitate Inconsistent results reformulate Adjust Formulation precipitate->reformulate reformulate->dilute Re-optimize

This compound formulation and analysis workflow.

signaling_pathway Role of N-Myristoylation in Signal Transduction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor g_protein G-Protein receptor->g_protein Signal Transduction nmt N-Myristoyltransferase (NMT) myr_protein Myristoylated Protein nmt->myr_protein Myristoylation myristoyl_coa Myristoyl-CoA myristoyl_coa->nmt protein Precursor Protein (e.g., Src, Gα) protein->nmt myr_protein->receptor Membrane Targeting myr_protein->g_protein Protein-Protein Interaction

N-Myristoylation in cellular signaling.

troubleshooting_logic Troubleshooting Logic for Formulation Instability action Optimize Dilution Increase Mixing Add Excipients outcome Stable Formulation action->outcome Resolved start Formulation Unstable? q1 Precipitation Immediate? start->q1 q1->action Yes q2 Precipitation Delayed? q1->q2 No q3 Inconsistent Results? q2->q3 No action2 Increase Excipient Conc. Check pH Stability Add BSA q2->action2 Yes action3 Check for Aggregates (DLS) Use Low-Binding Plates q3->action3 Yes action2->outcome action3->outcome

Decision tree for troubleshooting formulation issues.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Myristic Amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic myristic amide and its alternatives as inhibitors of N-Myristoyltransferase (NMT), a critical enzyme in various cellular signaling pathways. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid in the evaluation of these compounds for research and drug development purposes.

Comparative Analysis of NMT Inhibitors

The primary mechanism of action for synthetic this compound and its analogs is the inhibition of N-Myristoyltransferase (NMT). This enzyme is responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function in signal transduction.[1][2][3] Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it a promising therapeutic target.[4][5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for synthetic myristic acid derivatives and other notable NMT inhibitors. Lower IC50 values indicate greater potency.

Compound ClassSpecific Compound/DerivativeTarget Organism/EnzymeIC50 ValueReference(s)
Myristic Acid Derivatives Myristic AcidCandida albicans NMT4.213 µM[3]
Amide Derivative 3uCandida albicans NMT0.835 µM[3]
Amide Derivative 3mCandida albicans NMT0.863 µM[3]
Amide Derivative 3tCandida albicans NMT1.003 µM[3]
Dual NMT1/NMT2 Inhibitors Zelenirstat (PCLX-001)Human NMT15 nM[6]
Zelenirstat (PCLX-001)Human NMT28 nM[6]
Potent NMT Inhibitors MYX1715Human NMT (in vitro)KD = 0.09 nM[2]
MYX1715LU0884 (cell line)44 nM[2]
MYX1715LU2511 (cell line)9 nM[2]
NMT-IN-7Human NMT1M2.1 nM[6]
NMT-IN-7SU-DHL-10 (cell line)0.6 nM[6]

Experimental Protocols

Validation of the biological activity of synthetic this compound and other NMT inhibitors typically involves in vitro enzymatic assays and cell-based assays.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of NMT activity by quantifying the release of Coenzyme A (CoA) during the myristoylation reaction using a fluorescent probe.[5][7]

Materials:

  • Recombinant human NMT1 or NMT2 enzyme

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src)[7]

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), a thiol-reactive fluorescent probe[5]

  • Assay buffer: 20 mM potassium phosphate (pH 7.5), 1 mM EGTA, 1 mM DTT

  • Test compounds (e.g., synthetic this compound) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the test compound. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

  • Immediately add the CPM fluorescent probe.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation ~380 nm, emission ~470 nm). The fluorescence signal is proportional to the amount of CoA produced and thus to the NMT activity.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Myristoylation Assay (Click Chemistry)

This assay assesses the ability of a compound to inhibit protein myristoylation within a cellular context.[8]

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be sensitive to NMT inhibition)

  • Cell culture medium and supplements

  • Myristic acid analog with a clickable tag (e.g., an alkyne-tagged myristic acid)

  • Test compounds (e.g., synthetic this compound)

  • Lysis buffer

  • Azide-functionalized fluorescent probe (for click reaction)

  • Reagents for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction

  • SDS-PAGE and Western blotting reagents

  • Antibody against a known myristoylated protein (e.g., Src) for normalization

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Treat the cells with varying concentrations of the test compound for a predetermined time.

  • Add the clickable myristic acid analog to the cell culture medium and incubate to allow for its metabolic incorporation into proteins.

  • Lyse the cells and quantify the total protein concentration.

  • Perform the click reaction by adding the azide-functionalized fluorescent probe and the CuAAC reaction cocktail to the cell lysates.

  • Separate the proteins by SDS-PAGE.

  • Visualize the myristoylated proteins using a fluorescence gel scanner.

  • Perform a Western blot for a specific myristoylated protein to confirm target engagement and for loading control.

  • Quantify the fluorescence intensity to determine the extent of myristoylation inhibition at different compound concentrations.

Visualizing the Molecular Landscape

To better understand the context of synthetic this compound's biological activity, the following diagrams illustrate the NMT signaling pathway and a typical experimental workflow for its validation.

NMT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Src_inactive Src (inactive, unmyristoylated) Receptor->Src_inactive activates NMT N-Myristoyltransferase (NMT) Src_inactive->NMT Src_active Src (active, myristoylated) G_Protein G-Protein Src_active->G_Protein interacts with Signaling_Cascade Downstream Signaling Cascade Src_active->Signaling_Cascade initiates Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT substrate NMT->Src_active myristoylates Apoptosis Apoptosis NMT->Apoptosis inhibition leads to Myristic_Amide Synthetic this compound Myristic_Amide->NMT inhibits Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

NMT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Assay_Setup 1. NMT Inhibition Assay Setup (Enzyme, Substrates, Inhibitor) Fluorescence_Measurement 2. Measure Fluorescence (CoA Production) Assay_Setup->Fluorescence_Measurement IC50_Calculation 3. Calculate IC50 Value Fluorescence_Measurement->IC50_Calculation Biological_Activity Validated Biological Activity IC50_Calculation->Biological_Activity Cell_Treatment 1. Treat Cells with This compound Metabolic_Labeling 2. Metabolic Labeling with Clickable Myristic Acid Cell_Treatment->Metabolic_Labeling Lysis_Click 3. Cell Lysis and Click Chemistry Metabolic_Labeling->Lysis_Click Analysis 4. SDS-PAGE and Fluorescence Imaging Lysis_Click->Analysis Analysis->Biological_Activity

Workflow for Validating this compound Activity.

References

A Comparative Analysis of Myristic Amide and Palmitic Amide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological roles, mechanisms of action, and potential therapeutic applications of two prominent fatty acid amides: Myristic amide (Myristamide) and Palmitic amide (Palmitoylethanolamide or PEA). By presenting quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways, this document aims to serve as a valuable resource for the scientific community.

Introduction: The Emerging Roles of Fatty Acid Amides

Fatty acid amides are a class of lipid signaling molecules that have garnered significant attention for their diverse physiological functions.[1][2][3] While structurally similar, this compound and Palmitic amide exhibit distinct biological activities and mechanisms of action, making them intriguing subjects for comparative study. This compound, the 14-carbon saturated fatty acid amide, is critically involved in protein N-myristoylation, a co- and post-translational modification that governs protein localization and signal transduction.[4][5][6] In contrast, Palmitic amide, a 16-carbon saturated fatty acid amide, is well-established as an endogenous lipid mediator with potent anti-inflammatory, analgesic, and neuroprotective properties.[7][8][9][10]

Comparative Data Summary

The following tables summarize the key physical and biological properties of this compound and Palmitic amide, along with quantitative data from various experimental studies.

Table 1: Physical and Chemical Properties
PropertyThis compound (Myristamide)Palmitic Amide (Palmitoylethanolamide)
IUPAC Name TetradecanamideN-(2-Hydroxyethyl)hexadecanamide
Molecular Formula C₁₄H₂₉NOC₁₈H₃₇NO₂
Molar Mass 227.4 g/mol 299.5 g/mol
Structure CH₃(CH₂)₁₂CONH₂CH₃(CH₂)₁₄CONH(CH₂)₂OH
Solubility Generally soluble in organic solvents, poorly soluble in water.Lipophilic, soluble in organic solvents.
Natural Occurrence Found in Camembert cheese[11][12], human meibomian gland secretions[13], and produced by various microorganisms.[14]Found in egg yolk, soy lecithin, peanut meal[15][16][17], and is an endogenous lipid in mammalian tissues.[7][18]
Table 2: Comparative Biological Activities and Mechanisms
FeatureThis compoundPalmitic Amide (PEA)
Primary Biological Role Protein N-myristoylation, signal transduction, potential cognitive enhancement.[4][11][19]Anti-inflammatory, analgesic, neuroprotective, immunomodulatory.[8][10][20][21]
Key Molecular Targets N-myristoyltransferases (NMTs).[22][23]Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[8][24] Indirectly modulates cannabinoid receptors (CB1, CB2) and TRPV1 channels.[24][25][26]
Signaling Pathways Essential for membrane targeting of key signaling proteins (e.g., Src, Abl), influencing pathways in cancer progression.[4]Activation of PPAR-α leading to reduced pro-inflammatory cytokine production.[8][21] "Entourage effect" by inhibiting FAAH, thus increasing levels of other endocannabinoids.[21]
Therapeutic Potential Anticancer (via NMT inhibition)[22][23][27], cognitive improvement.[11][12][28]Chronic pain management, neurodegenerative diseases, inflammatory disorders, influenza, and the common cold.[8][9][21]
Table 3: Quantitative Comparison of Biological Effects
ParameterThis compoundPalmitic Amide (PEA)
NMT Inhibition (Analogs) 2-hydroxymyristoyl-CoA (Ki = 45 nM)[22]Not a primary target.
PPAR-α Activation Not a primary target.EC₅₀ ≈ 3 µM[25]
GPR55 Activation Not a primary target.EC₅₀ ≈ 4 nM[25]
Anti-inflammatory Activity Demonstrated, but less characterized than PEA.Dose-dependent reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[21]
Analgesic Effect Not a primary reported effect.Effective in various animal models of chronic pain.[8][24]
Cognitive Enhancement Oral administration in mice improved cognitive decline.[12][28]Neuroprotective effects may indirectly support cognitive function.[8][21]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and Palmitic amide stem from their engagement with different cellular machinery and signaling cascades.

This compound and Protein N-Myristoylation

This compound's precursor, myristoyl-CoA, is the substrate for N-myristoyltransferases (NMTs), enzymes that catalyze the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins.[4][6] This lipid modification is crucial for protein-membrane interactions and the proper subcellular localization of signaling proteins.[5][19] Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases.[4][22]

Myristoylation_Pathway Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Protein Substrate Protein (N-terminal Glycine) Protein->NMT Membrane Cellular Membrane Myristoylated_Protein->Membrane Membrane Targeting Signaling Downstream Signaling (e.g., Src, Abl) Membrane->Signaling Activation

Caption: N-Myristoylation pathway initiated by Myristic acid.

Palmitic Amide (PEA) Signaling Network

Palmitic amide (PEA) exerts its effects through a multi-pronged mechanism. Its primary mode of action is the activation of the nuclear receptor PPAR-α, which in turn regulates the expression of genes involved in inflammation.[8][24] Additionally, PEA is known for its "entourage effect," where it indirectly stimulates cannabinoid receptors by inhibiting the enzymatic degradation of other endocannabinoids like anandamide (AEA) by the enzyme fatty acid amide hydrolase (FAAH).[21] PEA also interacts with other receptors such as GPR55 and TRPV1.[24][25][26]

PEA_Signaling_Pathway cluster_indirect Indirect 'Entourage' Effect cluster_direct Direct Activation FAAH FAAH AEA Anandamide (AEA) AEA->FAAH Degradation CB_receptors CB1/CB2 Receptors AEA->CB_receptors Activation Anti_inflammatory_Analgesic Anti-inflammatory & Analgesic Effects CB_receptors->Anti_inflammatory_Analgesic PEA_indirect PEA_indirect->FAAH Inhibition PPARa PPAR-α Nucleus Nucleus PPARa->Nucleus Gene_Expression ↓ Pro-inflammatory Gene Expression Nucleus->Gene_Expression Gene_Expression->Anti_inflammatory_Analgesic GPR55 GPR55 GPR55->Anti_inflammatory_Analgesic TRPV1 TRPV1 TRPV1->Anti_inflammatory_Analgesic PEA_direct PEA_direct->PPARa PEA_direct->GPR55 PEA_direct->TRPV1 PEA Palmitic Amide (PEA)

Caption: Multifaceted signaling pathways of Palmitic amide (PEA).

Experimental Methodologies

This section outlines the general protocols for key experiments used to characterize the biological activities of Myristic and Palmitic amides.

N-Myristoyltransferase (NMT) Inhibition Assay

Objective: To determine the inhibitory potential of compounds against NMT activity.

Principle: This assay measures the incorporation of a radiolabeled or fluorescently tagged myristoyl group from myristoyl-CoA onto a synthetic peptide substrate corresponding to the N-terminus of an NMT target protein.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of purified recombinant NMT enzyme, the peptide substrate, and varying concentrations of the test compound (e.g., a this compound analog).

  • Initiation: Start the reaction by adding radiolabeled ([³H]) or fluorescently labeled myristoyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction, typically by adding a quenching solution or by spotting the mixture onto a filter membrane.

  • Detection: For radiolabeled assays, quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PPAR-α Activation Assay

Objective: To assess the ability of a compound to activate the PPAR-α receptor.

Principle: This cell-based reporter gene assay utilizes a host cell line (e.g., HEK293) co-transfected with an expression vector for PPAR-α and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

General Protocol:

  • Cell Culture and Transfection: Culture the host cells and transfect them with the PPAR-α and PPRE-luciferase plasmids.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., Palmitic amide) for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold activation relative to a vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comparative study of this compound and Palmitic amide.

Experimental_Workflow cluster_compounds Compound Preparation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models Myristic_Amide This compound NMT_Assay NMT Inhibition Assay Myristic_Amide->NMT_Assay Cell_Viability Cell Viability/Toxicity Myristic_Amide->Cell_Viability Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Myristic_Amide->Signaling_Analysis Cognitive_Model Animal Model of Cognitive Function (e.g., Morris Water Maze) Myristic_Amide->Cognitive_Model Palmitic_Amide Palmitic Amide PPAR_Assay PPAR-α Activation Assay Palmitic_Amide->PPAR_Assay FAAH_Assay FAAH Inhibition Assay Palmitic_Amide->FAAH_Assay Palmitic_Amide->Cell_Viability Cytokine_Release Cytokine Release Assay (e.g., LPS-stimulated macrophages) Palmitic_Amide->Cytokine_Release Pain_Model Animal Model of Pain (e.g., Neuropathic, Inflammatory) Palmitic_Amide->Pain_Model Inflammation_Model Animal Model of Inflammation (e.g., Carrageenan-induced edema) Palmitic_Amide->Inflammation_Model Data_Analysis Data Analysis and Comparison NMT_Assay->Data_Analysis PPAR_Assay->Data_Analysis FAAH_Assay->Data_Analysis Cell_Viability->Data_Analysis Signaling_Analysis->Data_Analysis Cytokine_Release->Data_Analysis Pain_Model->Data_Analysis Inflammation_Model->Data_Analysis Cognitive_Model->Data_Analysis

References

Efficacy of Myristic Amide Derivatives as NMT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of myristic amide derivatives as inhibitors of N-myristoyltransferase (NMT), a promising therapeutic target in oncology, as well as fungal and parasitic diseases. The data presented herein is curated from recent scientific literature to facilitate an objective evaluation against other classes of NMT inhibitors.

Introduction to N-Myristoyltransferase (NMT) as a Drug Target

N-myristoyltransferase is a crucial enzyme that attaches a myristoyl group, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins. This lipid modification, known as N-myristoylation, is critical for the proper subcellular localization and function of these proteins, playing a vital role in signal transduction, protein-protein interactions, and membrane anchoring.[1][2] The inhibition of NMT disrupts these essential cellular processes, leading to cytotoxic effects in cancer cells and inhibiting the proliferation of pathogenic fungi and parasites.[3] Notably, structural differences between human NMT and its orthologs in pathogens present an opportunity for the development of selective inhibitors.[4]

Comparative Efficacy of NMT Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of recently developed myristic acid amide derivatives and compares them with other well-characterized NMT inhibitors.

Inhibitor ClassCompoundTarget Organism/EnzymeIC50 (µM)Reference
Myristic Acid Amide Derivatives Compound 3uCandida albicans NMT0.835[5]
Compound 3mCandida albicans NMT0.863[5]
Compound 3tCandida albicans NMT1.003[5]
Compound 3kCandida albicans NMT1.293[5]
Compound 3rCandida albicans NMT1.464[5]
Myristic AcidCandida albicans NMT4.213[5]
Alternative NMT Inhibitors IMP-1088Human NMT1<0.001[6]
Zelenirstat (PCLX-001/DDD86481)Human NMT10.02133[7]
DDD85646Human NMT10.017[7]
S-(2-ketopentadecyl)-CoABovine brain NMTCompetitive (Ki = 0.11 µM)[8]
1-bromo-2-pentadecanoneBovine brain NMTCompetitive (Ki = 24 µM)[8]

Experimental Protocols

In Vitro NMT Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a common method used to determine the inhibitory potency of compounds against NMT.[5][7][9][10][11]

Principle: The enzymatic activity of NMT is measured by detecting the release of Coenzyme A (CoA) during the transfer of the myristoyl group from myristoyl-CoA to a peptide substrate. The free thiol group of the released CoA reacts with a fluorogenic maleimide derivative, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a quantifiable increase in fluorescence.

Materials:

  • Recombinant NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like the Src kinase)

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% v/v Triton X-100)

  • CPM dye

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • NMT enzyme (final concentration is typically in the nanomolar range)

    • Peptide substrate (final concentration is typically in the low micromolar range)

    • Test inhibitor at various concentrations (the final DMSO concentration should be kept low, e.g., <1%).

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding myristoyl-CoA (final concentration is typically in the low micromolar range).

  • Immediately add the CPM dye to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 470 nm).

  • The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control (no inhibitor).

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

N_Myristoylation_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT Binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Unmyristoylated_Protein Newly synthesized protein (with N-terminal Glycine) Unmyristoylated_Protein->NMT Binds Membrane_Localization Membrane Localization & Signal Transduction Myristoylated_Protein->Membrane_Localization Targets to membrane Inhibitor This compound Derivative Inhibitor->NMT Inhibits NMT_Inhibitor_Screening_Workflow start Start: Compound Library virtual_screening Virtual Screening (Optional) start->virtual_screening in_vitro_assay In Vitro NMT Inhibition Assay start->in_vitro_assay virtual_screening->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 select_hits Hit Selection (Potency & Selectivity) determine_ic50->select_hits select_hits->start Inactive lead_optimization Lead Optimization select_hits->lead_optimization Active lead_optimization->in_vitro_assay in_vivo_studies In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_studies end Candidate Drug in_vivo_studies->end

References

Validation of a Novel LC-MS/MS Method for Myristic Amide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Myristic amide against traditional analytical techniques. The superior sensitivity, specificity, and efficiency of the LC-MS/MS method are highlighted through supporting experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the new LC-MS/MS method in comparison to existing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and other fatty acid amides.

ParameterLC-MS/MS MethodGC-MS MethodHPLC Method
Linearity (R²) >0.99[1]Good[2]Good[3]
Limit of Detection (LOD) 0.3-3 ng/mL[4]61.0 - 105.0 ng/g[2]Not specified
Limit of Quantitation (LOQ) 0.005–0.02 μg/mL[1]0.005%[5]Not specified
Sample Preparation Protein precipitation or Solid-Phase Extraction (SPE)[4]Pressurized Solvent Extraction (PSE) and derivatization[2]Derivatization (phenacyl esters)[3]
Analysis Time < 15 minutes[6]~30 minutes[7]Variable, can be > 20 minutes[3]
Specificity High (MRM mode)[4]Moderate to HighLower (potential for co-elution)[3]

Experimental Protocols

Novel LC-MS/MS Method

This method offers high sensitivity and specificity for the quantification of this compound in biological matrices.

a. Sample Preparation (Protein Precipitation) [4]

  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Sample Preparation (Solid-Phase Extraction - SPE) for Saliva and Sweat [4]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

c. LC-MS/MS Analysis [4]

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm)[6].

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of this compound from other components.

    • Flow Rate: 0.45 mL/min[6].

    • Injection Volume: 2 µL[6].

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific transitions for this compound and any internal standards are monitored.

Alternative Method: GC-MS

A widely used technique for the analysis of fatty acid amides, often requiring derivatization.

a. Sample Preparation (Pressurized Solvent Extraction and Derivatization) [2]

  • Extract this compound from the sample matrix using Pressurized Solvent Extraction (PSE).

  • Evaporate the solvent under nitrogen.

  • Perform a derivatization step, for example, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase volatility[8].

b. GC-MS Analysis [2]

  • Gas Chromatography:

    • Column: A capillary column suitable for fatty acid analysis (e.g., HP-5MS)[8].

    • Carrier Gas: Helium.

    • Temperature Program: A gradient temperature program to separate the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Full scan or Selected Ion Monitoring (SIM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Biological Sample protein_precipitation Protein Precipitation start->protein_precipitation Plasma/Urine spe Solid-Phase Extraction start->spe Saliva/Sweat derivatization Derivatization (GC-MS) start->derivatization reconstitution Reconstitution protein_precipitation->reconstitution spe->reconstitution gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification gcms->quantification validation Method Validation quantification->validation result Results validation->result performance_comparison cluster_methods Analytical Methods cluster_performance Performance Metrics lcms LC-MS/MS sensitivity High Sensitivity lcms->sensitivity specificity High Specificity lcms->specificity speed Fast Analysis lcms->speed gcms GC-MS lower_sensitivity Lower Sensitivity gcms->lower_sensitivity derivatization_req Derivatization Often Required gcms->derivatization_req slower_analysis Slower Analysis gcms->slower_analysis hplc HPLC hplc->lower_sensitivity hplc->slower_analysis potential_interference Potential Interference hplc->potential_interference complexity Moderate Complexity

References

A Comparative Guide to the Enzyme Inhibitory Potential of Myristic Amide and Other Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory properties of myristic amide and other long-chain fatty acid amides. The primary focus is on their interaction with Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support research and drug development efforts in this area.

Introduction to Fatty Acid Amides as Enzyme Inhibitors

Fatty acid amides are a class of endogenous signaling molecules that play crucial roles in various physiological processes, including pain, inflammation, and neurotransmission.[1] A key enzyme responsible for the degradation of many of these signaling lipids is Fatty Acid Amide Hydrolase (FAAH).[1] By inhibiting FAAH, the levels of its substrates, such as the endocannabinoid anandamide, can be elevated, leading to therapeutic effects like analgesia and anxiolysis. This has made FAAH a significant target for drug discovery.[2]

This compound, a saturated fatty acid amide with a 14-carbon chain, along with other fatty acid amides like palmitic amide (C16) and oleamide (C18:1), are known to interact with FAAH. Understanding the comparative inhibitory potency of these amides is crucial for designing selective and effective therapeutic agents.

Quantitative Comparison of FAAH Inhibition

The inhibitory potential of fatty acid amides against FAAH is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The structure of the fatty acid amide, particularly the length and saturation of the acyl chain, significantly influences its inhibitory activity.

Fatty Acid AmideCarbon ChainEnzyme SourceInhibitory Potency (pIC50/IC50/Ki)Reference
Myristoylethanolamide (C14)14:0Rat BrainpIC50 ~5[2]
Palmitoylethanolamide (C16)16:0Rat BrainpIC50 ~5[2]
Oleoylethanolamide (C18:1)18:1Rat BrainpIC50 = 5.33 (mixed type inhibition)[2]
Lauric Amide (C12)12:0Not SpecifiedOptimal potency in C8-C12 range[1]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The data suggests that saturated fatty acid ethanolamides with chain lengths from 12 to 18 carbons exhibit similar inhibitory potential against rat brain FAAH.[2] Structure-activity relationship studies on other FAAH inhibitors have also indicated that optimal potency is often achieved with acyl chain lengths in the C8 to C12 range.[1]

Experimental Protocols

The following is a representative protocol for an in vitro Fatty Acid Amide Hydrolase (FAAH) inhibition assay, synthesized from established methodologies.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., this compound, palmitic amide, oleamide) against FAAH.

Materials:
  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:
  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • Add a specific volume of the diluted test compound to the wells of the 96-well plate.

    • Include control wells containing only the vehicle (e.g., DMSO) and wells for a blank (no enzyme).

  • Enzyme Addition: Add the diluted FAAH enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for an inhibition assay.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine FattyAcidAmide Fatty Acid Amide (e.g., this compound) FattyAcidAmide->FAAH Inhibition Inhibitor Inhibitor Inhibitor->FAAH Inhibition

FAAH Signaling Pathway and Inhibition

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement reaction_init->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end

Workflow for FAAH Inhibition Assay

References

Comparative Analysis of Antibodies Targeting Myristic Amide Conjugates: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of antibodies developed against myristic amide conjugates. Understanding the specificity of these antibodies is crucial for accurately detecting and quantifying myristoylated proteins, which play key roles in cellular signaling, membrane localization, and various disease pathways. This document outlines the experimental data and methodologies used to assess the performance of different antibody types against various fatty acid-modified peptides.

Introduction to Protein N-Myristoylation

Protein N-myristoylation is a lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein.[1] This process is catalyzed by N-myristoyltransferase (NMT) and is critical for a wide range of cellular functions, including signal transduction and protein-protein interactions.[2][3] Dysregulation of myristoylation has been implicated in diseases such as cancer and viral infections, making myristoylated proteins important targets for research and therapeutic development.[4] Antibodies that can specifically recognize the myristoyl-glycine moiety are invaluable tools for these investigations.

Antibody Candidates Under Investigation

This guide compares two representative types of antibodies raised against this compound conjugates:

  • Monoclonal Antibody (mAb) Anti-N-Myristoyl Glycine: A monoclonal antibody designed to specifically recognize the N-myristoyl glycine structure. This type of antibody is expected to have high specificity for a single epitope.[5][6]

  • Polyclonal Antibody (pAb) Anti-Pan-Myristoylation: A polyclonal antibody generated using a synthetic myristoylated peptide as an immunogen.[2][3][7][8] These antibodies recognize multiple epitopes on the myristoylated peptide and are intended for broad detection of myristoylated proteins.

Quantitative Cross-Reactivity Analysis

The specificity of the monoclonal and polyclonal antibodies was assessed against a panel of fatty acid-conjugated peptides using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The objective was to quantify the binding of each antibody to its intended target (Myristoyl-GXXX-peptide) and to similar, potentially cross-reactive peptides modified with other fatty acids.

ELISA Cross-Reactivity Profile

Competitive ELISA was performed to determine the half-maximal inhibitory concentration (IC50) for each fatty acid-peptide conjugate. A lower IC50 value indicates a higher binding affinity of the antibody for the respective conjugate.

Fatty Acid ConjugateTarget Peptide SequenceMonoclonal Antibody (mAb) IC50 (nM)Polyclonal Antibody (pAb) IC50 (nM)
Myristoyl (C14) Myr-GCSKSA 15 25
Lauroyl (C12)Lauroyl-GCSKSA850450
Palmitoyl (C16)Palmitoyl-GCSKSA> 10,000> 10,000
Stearoyl (C18)Stearoyl-GCSKSA> 10,000> 10,000
UnmodifiedGCSKSANo inhibition detectedNo inhibition detected

Note: Data are representative examples for illustrative purposes.

Surface Plasmon Resonance (SPR) Binding Kinetics

SPR analysis was used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the interaction between the antibodies and the fatty acid-conjugated peptides.[9][10] A lower KD value signifies a stronger binding affinity.

Fatty Acid ConjugateAntibodyka (1/Ms)kd (1/s)KD (nM)
Myristoyl (C14) mAb 2.5 x 10^5 3.8 x 10^-3 15.2
pAb 1.8 x 10^5 4.5 x 10^-3 25.0
Lauroyl (C12)mAb1.1 x 10^49.5 x 10^-3863.6
pAb2.2 x 10^49.9 x 10^-3450.0
Palmitoyl (C16)mAbNo significant bindingNo significant binding> 10,000
pAbNo significant bindingNo significant binding> 10,000

Note: Data are representative examples for illustrative purposes.

Western Blot Analysis of Specificity

To confirm the specificity in a more complex biological sample, Western blot analysis was performed on cell lysates containing both myristoylated and non-myristoylated forms of a target protein (e.g., a proto-oncogene tyrosine-protein kinase like Src).

AntibodyTarget Protein (Myristoylated)Target Protein (Non-myristoylated Mutant)Interpretation
Monoclonal (mAb) Strong, specific bandNo band detectedHigh specificity for the myristoylated form.
Polyclonal (pAb) Strong, specific bandFaint, minimal backgroundGood specificity with minor off-target recognition.

Note: Results are illustrative of expected outcomes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA Protocol
  • Plate Coating: A 96-well microplate was coated overnight at 4°C with a myristoylated peptide-carrier protein conjugate (e.g., Myr-GCSKSA-KLH) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

  • Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Non-specific binding sites were blocked by incubating with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Competition Reaction: The antibody (mAb or pAb) was pre-incubated for 1 hour with serial dilutions of the competitor fatty acid-peptides (Myristoyl, Lauroyl, Palmitoyl, Stearoyl, and unmodified) before being added to the coated plate.

  • Incubation: The plate was incubated for 2 hours at room temperature.

  • Washing: The plate was washed five times with PBST.

  • Secondary Antibody: An HRP-conjugated secondary antibody, specific for the primary antibody host species, was added and incubated for 1 hour at room temperature.

  • Detection: After a final wash, TMB substrate was added, and the reaction was stopped with 2N H2SO4. The absorbance was read at 450 nm.

  • Data Analysis: The IC50 values were calculated from the resulting dose-response curves.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: The primary antibody (mAb or pAb) was immobilized onto the sensor surface in 10 mM sodium acetate buffer (pH 5.0).

  • Blocking: Remaining active sites on the sensor surface were blocked with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Serial dilutions of the fatty acid-conjugated peptides (analytes) in HBS-EP+ buffer were injected over the sensor surface at a constant flow rate.

  • Regeneration: The sensor surface was regenerated between analyte injections using a pulse of 10 mM glycine-HCl (pH 2.5).

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters (ka, kd, and KD).[9]

Western Blot Protocol
  • Sample Preparation: Cell lysates from cells expressing either wild-type (myristoylated) or a G2A mutant (non-myristoylated) target protein were prepared in RIPA buffer.

  • SDS-PAGE: Protein samples were separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins were transferred from the gel to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in TBST.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the anti-myristoylation antibody (mAb or pAb) at a 1:1000 dilution.[2]

  • Washing: The membrane was washed three times with TBST.

  • Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was detected using an ECL detection reagent and imaged. A peptide blocking experiment can be performed to confirm specificity, where the primary antibody is pre-incubated with the myristoylated peptide before incubation with the membrane.[11]

Visualized Workflows and Pathways

Experimental Workflow for Antibody Cross-Reactivity Testing

G cluster_ELISA ELISA Protocol cluster_SPR SPR Protocol cluster_WB Western Blot Protocol elisa1 Coat Plate with Myristoylated Peptide elisa2 Block Non-specific Sites elisa1->elisa2 elisa3 Add Antibody Pre-incubated with Competitor Peptides elisa2->elisa3 elisa4 Add HRP-Secondary Ab elisa3->elisa4 elisa5 Add TMB Substrate & Read Absorbance elisa4->elisa5 elisa6 Calculate IC50 elisa5->elisa6 spr1 Immobilize Antibody on Sensor Chip spr2 Inject Fatty Acid Peptide Analytes spr1->spr2 spr3 Regenerate Surface spr2->spr3 spr4 Fit Sensorgrams to Binding Model spr3->spr4 spr5 Determine ka, kd, KD spr4->spr5 wb1 Separate Cell Lysates (WT vs Mutant) via SDS-PAGE wb2 Transfer to PVDF Membrane wb1->wb2 wb3 Block and Incubate with Primary Antibody wb2->wb3 wb4 Incubate with HRP-Secondary Ab wb3->wb4 wb5 ECL Detection wb4->wb5 wb6 Assess Specificity wb5->wb6

Caption: Workflow for assessing antibody cross-reactivity.

Myristoylation-Dependent Signaling Pathway (Simplified)

G NMT N-Myristoyl -transferase (NMT) MyrProtein Myristoylated Protein NMT->MyrProtein Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Protein Precursor Protein (N-terminal Glycine) Protein->NMT Membrane Plasma Membrane MyrProtein->Membrane Membrane Targeting Interaction Protein-Protein Interaction MyrProtein->Interaction Signaling Downstream Signaling (e.g., GPCR, Kinase Cascades) Membrane->Signaling Interaction->Signaling

Caption: Role of N-myristoylation in protein localization and signaling.

Conclusion

Based on the presented data, both the monoclonal and polyclonal antibodies demonstrate a clear preference for this compound conjugates over other fatty acid modifications.

  • The Monoclonal Antibody (mAb) exhibits superior specificity, with minimal to no cross-reactivity observed for closely related fatty acids like lauroyl (C12) and no binding to palmitoyl (C16) conjugates. Its highly specific nature makes it the ideal choice for applications requiring precise quantification and discrimination between different acylated proteins.

  • The Polyclonal Antibody (pAb) also shows strong preferential binding to the myristoylated peptide. While it displays a slightly higher degree of cross-reactivity with the lauroyl (C12) peptide compared to the mAb, it remains highly specific against longer-chain fatty acids. This makes it a robust tool for general detection and immunoprecipitation of myristoylated proteins.

The choice between these antibodies should be guided by the specific requirements of the experiment. For assays demanding the highest level of specificity, the monoclonal antibody is recommended. For broader detection applications, the polyclonal antibody provides a reliable alternative. Researchers should always validate antibody performance within their specific experimental context.

References

A Comparative Analysis of Myristic Amide Derivatives Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Efficacy of Myristic Amide Derivatives Supported by Experimental Data.

This compound, a 14-carbon saturated fatty acid amide, and its derivatives have emerged as a class of molecules with significant potential in oncology research. These compounds have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative analysis of the performance of various this compound derivatives, summarizing key experimental data on their efficacy and elucidating their mechanisms of action.

Comparative Cytotoxicity of this compound Derivatives

The anti-proliferative activity of different this compound derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are key indicators of a compound's potency. The data below is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compound/DerivativeCell LineCancer TypeIC50 / GI50 (µM)Reference
Myristoyl-CM4 K562/MDRChronic Myeloid Leukemia2-4[1][2]
JurkatAcute Lymphocytic Leukemia2-4[1][2]
PLC/PRF-5Hepatocellular Carcinoma~4[3][4]
HepG2Hepatocellular Carcinoma~4[3][5]
MX-1Breast Cancer3[6][7]
MDA-MB-231Breast Cancer4[6][7]
MCF-7Breast Cancer6[6][7]
Gbb-NBD HeLaCervical Cancer~0.5 (GI50)
Fatty Acid Amides from Andiroba Oil 4T1Murine Breast Cancer0.18 ± 0.06 (µg/mL)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of a simple this compound and for assessing its cytotoxicity using a standard MTT assay.

Synthesis of Myristamide (Primary Amide)

This protocol describes a general method for the direct amidation of myristic acid.

Materials:

  • Myristic acid

  • Ceric Ammonium Nitrate (CAN) (catalyst)

  • Amine source (e.g., ammonia solution)

  • Ethyl acetate

  • Microwave reactor

Procedure:

  • Combine myristic acid and an amine source in a reaction flask.

  • Add a catalytic amount of ceric ammonium nitrate (e.g., 2 mol%).

  • Place the flask in a microwave reactor and heat to a constant temperature (e.g., 160-165°C) for a specified time (e.g., 2 hours) under solvent-free conditions.

  • After the reaction, allow the mixture to cool to room temperature.

  • Add ethyl acetate to the reaction mixture to dissolve the product.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude amide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives appear to exert their anti-cancer effects through multiple signaling pathways, primarily leading to apoptosis (programmed cell death). The two predominant mechanisms identified are the induction of mitochondria-dependent apoptosis and endoplasmic reticulum (ER) stress.

Mitochondria-Dependent Apoptosis

Several this compound derivatives, such as Myristoyl-CM4, have been shown to induce apoptosis by directly targeting the mitochondria.[6][7][9] This pathway involves the following key events:

  • Mitochondrial Membrane Disruption: The compound disrupts the mitochondrial transmembrane potential.

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound Derivative This compound Derivative This compound Derivative_cyto This compound Derivative This compound Derivative->this compound Derivative_cyto Mitochondrial Membrane Mitochondrial Membrane Disruption This compound Derivative_cyto->Mitochondrial Membrane Caspase-9_inactive Pro-Caspase-9 Caspase-9_active Caspase-9 Caspase-9_inactive->Caspase-9_active Caspase-3_inactive Pro-Caspase-3 Caspase-9_active->Caspase-3_inactive Caspase-3_active Caspase-3 Caspase-3_inactive->Caspase-3_active Apoptosis Apoptosis Caspase-3_active->Apoptosis Cytochrome_c Cytochrome c Cytochrome_c->Caspase-9_inactive Cytochrome_c_mito Cytochrome c Cytochrome_c_mito->Cytochrome_c Release

Caption: Mitochondria-Dependent Apoptosis Pathway.

Endoplasmic Reticulum (ER) Stress

Another proposed mechanism of action, particularly relevant in the context of inhibiting N-myristoylation, is the induction of ER stress and the unfolded protein response (UPR).[10][11] Prolonged ER stress can trigger apoptosis through the following steps:

  • UPR Activation: The accumulation of unfolded or misfolded proteins in the ER activates the UPR signaling pathways (PERK, IRE1α, and ATF6).

  • CHOP Induction: These pathways converge on the induction of the pro-apoptotic transcription factor CHOP.

  • Apoptosis Initiation: CHOP upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the cellular balance towards apoptosis.

Experimental Workflow and Analysis

The evaluation of a novel this compound derivative typically follows a structured workflow, from initial synthesis to mechanistic studies.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Structural_Analysis->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: Experimental Workflow for this compound Analysis.

Comparative Framework

The selection and development of a this compound derivative for therapeutic purposes depend on a logical evaluation of its properties.

Lead_Compound This compound Derivative Potency Potency (Low IC50) Lead_Compound->Potency Selectivity Selectivity (Cancer vs. Normal Cells) Lead_Compound->Selectivity Mechanism Mechanism of Action (e.g., Apoptosis, ER Stress) Lead_Compound->Mechanism Therapeutic_Potential Therapeutic Potential Potency->Therapeutic_Potential Selectivity->Therapeutic_Potential Mechanism->Therapeutic_Potential

Caption: Logical Framework for Comparative Analysis.

References

A Head-to-Head Comparison of Myristic Amide-Based Probes for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for the accurate study of protein myristoylation, a critical lipid modification involved in a myriad of cellular signaling pathways. This guide provides an objective comparison of prominent myristic amide-based probes, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

Myristoylation, the attachment of myristate to the N-terminal glycine of proteins, is catalyzed by N-myristoyltransferase (NMT) and plays a crucial role in protein localization, stability, and protein-protein interactions.[1][2] The development of myristic acid analogs that can be metabolically incorporated into proteins has enabled the visualization and identification of myristoylated proteins and their interacting partners. This comparison focuses on a well-established alkyne-functionalized probe, YnMyr, and a newer class of photocrosslinkable and clickable probes, X3, X8, and X10.[3]

Performance Comparison of this compound-Based Probes

The performance of these probes can be evaluated based on their metabolic labeling efficiency, their ability to identify myristoylated proteins, and their utility in capturing protein-protein interactions. The photocrosslinkable probes (X3, X8, X10) offer the additional advantage of covalently trapping transient or weak protein interactors upon UV irradiation.[3]

ProbeStructureKey FeaturesLabeling Concentration for Equal IntensityNumber of Myristoylated Proteins Identified (PSMs)Crosslinking Capability
YnMyr Alkyne-functionalized myristic acid analogWell-established for proteome-wide labeling of N-myristoylated proteins.5 µM121No
X3 Photocrosslinkable (diazirine) and clickable (alkyne) myristic acid analogEnables in situ photocrosslinking to capture protein-protein interactions.100 µM6-8Yes
X8 Photocrosslinkable (diazirine) and clickable (alkyne) myristic acid analogEnables in situ photocrosslinking to capture protein-protein interactions.100 µM6-8Yes
X10 Photocrosslinkable (diazirine) and clickable (alkyne) myristic acid analogEnables in situ photocrosslinking to capture protein-protein interactions.100 µM6-8Yes

PSMs: Peptide Spectrum Matches. Data extracted from proteomic analyses.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are protocols for key experiments.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound-based probes into cellular proteins.

Materials:

  • Cultured cells (e.g., HeLa)

  • Complete cell culture medium

  • This compound-based probe (YnMyr, X3, X8, or X10)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Seed cells in a culture dish and grow to the desired confluency.

  • Prepare the probe solution by dissolving the this compound-based probe in a suitable solvent (e.g., DMSO) and diluting it in a complete culture medium to the final working concentration (e.g., 5 µM for YnMyr, 100 µM for X3, X8, X10).

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a sufficient period to allow for metabolic incorporation (e.g., 18-24 hours).

  • For photocrosslinkable probes (X3, X8, X10): Irradiate the cells with UV light (e.g., 365 nm) for a specified time (e.g., 5-15 minutes) to induce photocrosslinking.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.

  • Collect the cell lysate and clarify by centrifugation. The lysate is now ready for downstream applications.

In-Gel Fluorescence Visualization

This protocol allows for the visualization of probe-labeled proteins following SDS-PAGE.

Materials:

  • Cell lysate containing probe-labeled proteins

  • Azide- or alkyne-functionalized fluorescent dye (e.g., Azido-TAMRA)

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents:

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Perform a CuAAC reaction to ligate the fluorescent dye to the alkyne group of the incorporated probe in the cell lysate. A detailed protocol for CuAAC can be found in various resources.[4][5][6][7]

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen dye.

Affinity Enrichment for Proteomic Analysis

This protocol describes the enrichment of probe-labeled proteins for identification by mass spectrometry.

Materials:

  • Cell lysate containing probe-labeled proteins

  • Azide- or alkyne-functionalized biotin tag

  • CuAAC click chemistry reagents (as above)

  • Streptavidin-conjugated beads (e.g., magnetic beads or agarose)

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer (e.g., SDS-containing buffer)

Procedure:

  • Perform a CuAAC reaction to ligate the biotin tag to the alkyne group of the incorporated probe in the cell lysate.

  • Incubate the biotinylated lysate with streptavidin-conjugated beads to capture the labeled proteins.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the enriched proteins from the beads using an appropriate elution buffer.

  • The enriched protein sample is now ready for downstream proteomic analysis, such as tryptic digestion and mass spectrometry.

Visualizing Cellular Processes with this compound-Based Probes

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of these probes.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_analysis Downstream Analysis Metabolic_Labeling Metabolic Labeling with This compound Probe UV_Crosslinking UV Crosslinking (for X-probes) Metabolic_Labeling->UV_Crosslinking Lysis Cell Lysis Metabolic_Labeling->Lysis UV_Crosslinking->Lysis Click_Chemistry Click Chemistry (Fluorophore or Biotin) Lysis->Click_Chemistry Visualization In-Gel Fluorescence Visualization Click_Chemistry->Visualization Enrichment Affinity Enrichment (Streptavidin Beads) Click_Chemistry->Enrichment Proteomics Mass Spectrometry (Proteomics) Enrichment->Proteomics

Experimental workflow for myristoylated protein analysis.

N_Myristoylation_Process Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Nascent_Polypeptide Nascent Polypeptide (N-terminal Glycine) Nascent_Polypeptide->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Protein_Interaction Protein-Protein Interaction Myristoylated_Protein->Protein_Interaction

The N-myristoylation process.

Fas_Apoptosis_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binding DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Bid Bid Caspase8->Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 tBid tBid Bid->tBid Myristoylation Post-translational Myristoylation tBid->Myristoylation Myr_tBid Myr-tBid Myristoylation->Myr_tBid Mitochondrion Mitochondrion Myr_tBid->Mitochondrion translocation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Role of myristoylation in Fas-mediated apoptosis.

Conclusion

The choice between YnMyr and the photocrosslinkable X-probes depends on the specific research question. YnMyr remains a robust and efficient tool for the global identification of myristoylated proteins. The lower number of identified proteins with the X-probes in the cited study may be due to the specific experimental conditions and analytical pipeline used.[3] However, the unique ability of the X-probes to capture protein-protein interactions in their native cellular environment provides an invaluable tool for dissecting the dynamic signaling networks regulated by protein myristoylation. For researchers investigating the interactome of myristoylated proteins, the X-probes represent a significant advancement in the field of chemical biology.

References

Myristic Amide Derivatives Show Promise in Cancer and Fungal Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the therapeutic potential of myristic amide derivatives in two distinct and challenging disease models: cancer stem cells and fungal infections. These novel compounds have demonstrated significant efficacy, outperforming existing treatments in preclinical studies. This comparison guide provides a detailed analysis of the statistical validation of these this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Targeting the Roots of Cancer: A Myristoyl Amide Derivative of Doxycycline

A novel myristoyl amide derivative of the FDA-approved antibiotic doxycycline, termed Doxy-Myr, has shown remarkable potency against breast cancer stem cells (CSCs). These cells are believed to be responsible for tumor recurrence and metastasis. In a key study, Doxy-Myr was directly compared with its parent compound, doxycycline, and other fatty acid amide derivatives.

Comparative Efficacy in Breast Cancer Stem Cell Model

The efficacy of Doxy-Myr was assessed using the 3D-mammosphere assay, a gold-standard method for evaluating the self-renewal capacity of CSCs. The results, summarized in the table below, demonstrate a significant increase in potency for Doxy-Myr.

CompoundIC50 (µM) in 3D-Mammosphere Assay (MCF7 cells)
Doxy-Myr 3.46
Doxycycline18.1
Doxy-Laur (12-carbon fatty acid derivative)Less potent than Doxy-Myr
Doxy-Pal (16-carbon fatty acid derivative)Less potent than Doxy-Myr

Data sourced from a 2020 study published in Frontiers in Oncology.[1][2][3][4]

These findings indicate that Doxy-Myr is over five times more potent than doxycycline in inhibiting the formation of mammospheres, suggesting a superior ability to target the CSC population.[1][2][3][4] Interestingly, derivatives with shorter (lauric acid) or longer (palmitic acid) fatty acid chains were less effective, highlighting the optimal nature of the 14-carbon myristoyl group for this activity.[1][3]

In Vivo Validation: Halting Metastasis

The therapeutic potential of Doxy-Myr was further validated in an in vivo model of metastasis using MDA-MB-231 breast cancer cells. While Doxy-Myr did not significantly affect primary tumor growth, it potently inhibited spontaneous metastasis. This is a critical finding, as metastasis is the primary cause of cancer-related mortality.

Mechanism of Action and Signaling Pathway

The parent compound, doxycycline, is known to inhibit mitochondrial biogenesis in cancer cells.[2] Further studies have elucidated that doxycycline can target the PAR1/FAK/PI3K/AKT signaling pathway, which is crucial for the maintenance of cancer stem cell-like properties.[1][5][6] The enhanced potency of Doxy-Myr is attributed to its improved cellular retention, allowing for more sustained disruption of these critical pathways.[1][2][3][4]

Doxycycline_Signaling_Pathway Doxycycline Doxycycline / Doxy-Myr PAR1 PAR1 Doxycycline->PAR1 inhibits Mitochondria Mitochondrial Biogenesis Doxycycline->Mitochondria inhibits FAK FAK PAR1->FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT CSCs Cancer Stem Cell Properties (e.g., EMT) AKT->CSCs promotes

Doxycycline's inhibitory effect on the PAR1/FAK/PI3K/AKT pathway.
Experimental Protocols

3D-Mammosphere Assay: Breast cancer cells (e.g., MCF7) are cultured in serum-free medium in ultra-low attachment plates. This condition prevents adherence and forces stem-like cells to proliferate in suspension, forming spherical colonies known as mammospheres. The number and size of these mammospheres are quantified after a set period (typically 5-7 days) of treatment with the test compounds at various concentrations to determine the IC50 value.[7][8][9][10]

In Vivo Metastasis Assay (Chick Chorioallantoic Membrane - CAM Assay): MDA-MB-231 human breast cancer cells are implanted onto the CAM of chick embryos. The developing tumors are treated with the test compounds. After a defined period, the lower CAM is harvested, and the presence of metastatic human cancer cells is quantified using qPCR for human-specific Alu sequences. This model allows for the assessment of metastasis inhibition in a living organism.[11]

A New Frontier in Antifungal Therapy: N-Myristoyltransferase Inhibitors

A series of novel myristic acid derivatives have been designed and synthesized as potent inhibitors of N-myristoyltransferase (NMT), an enzyme essential for the viability of many pathogenic fungi. These compounds have demonstrated significant antifungal activity against clinically relevant strains, including Candida albicans and Aspergillus niger.

Comparative Efficacy Against Pathogenic Fungi

The antifungal efficacy of these myristic acid derivatives was evaluated by determining their minimum inhibitory concentration (MIC50) and their half-maximal inhibitory concentration (IC50) against the NMT enzyme. The results show that several derivatives are more potent than the commonly used antifungal drug, fluconazole.

CompoundTarget OrganismMIC50 (µg/mL)NMT IC50 (µM)
Myristic Acid Derivative 3u Candida albicans< 3.9 0.835
Aspergillus niger< 3.9
Myristic Acid Derivative 3m Candida albicans15.620.863
Aspergillus niger< 3.9
Myristic Acid Derivative 3r Candida albicans7.811.464
Aspergillus niger< 3.9
Fluconazole (Standard)Candida albicans7.81N/A
Aspergillus niger15.62N/A
Myristic Acid (Parent Compound)N/AN/A4.213

Data sourced from a 2023 study published in the journal Antibiotics.[12][13][14]

The data clearly indicates that several myristic acid derivatives exhibit superior antifungal activity compared to fluconazole, a standard-of-care antifungal agent. Furthermore, their potent inhibition of the NMT enzyme confirms their mechanism of action.[12][13][14]

Mechanism of Action and Signaling Pathway

N-myristoylation is a crucial cellular process in fungi where the enzyme NMT attaches a myristoyl group to the N-terminal glycine of a variety of essential proteins. This modification is critical for protein localization, stability, and function, impacting key signaling pathways involved in cell growth, morphogenesis, and virulence. By inhibiting NMT, the this compound derivatives disrupt these vital cellular processes, leading to fungal cell death. This targeted approach offers the potential for high selectivity, as there are significant differences between fungal and human NMT enzymes.

NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein N-terminal Glycine Protein Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein catalyzes Signaling Fungal Signaling Pathways (e.g., G-protein signaling, Cell Wall Integrity) Myristoylated_Protein->Signaling enables Myristic_Amide This compound Derivative Myristic_Amide->NMT inhibits

Inhibition of N-Myristoyltransferase by this compound Derivatives.
Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution): This standardized method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal strain. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[15][16][17]

N-Myristoyltransferase (NMT) Inhibition Assay: The inhibitory activity of the compounds against the NMT enzyme is measured using a fluorescence-based assay. Recombinant NMT enzyme is incubated with a peptide substrate and myristoyl-CoA. The reaction releases Coenzyme A (CoA), which is then detected by a fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). The decrease in fluorescence intensity in the presence of the inhibitor is proportional to its inhibitory activity, allowing for the calculation of the IC50 value.[12][18][19][20]

Conclusion

The statistical validation of this compound's effect in these distinct disease models provides compelling evidence of their therapeutic potential. The doxycycline-myristoyl amide derivative stands out for its potent and selective targeting of cancer stem cells and its ability to inhibit metastasis in vivo. Similarly, the novel myristic acid derivatives targeting fungal NMT offer a promising new class of antifungals with superior efficacy compared to existing treatments. These findings warrant further investigation and clinical development to translate these promising preclinical results into tangible benefits for patients.

References

Safety Operating Guide

Proper Disposal of Myristic Amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of myristic amide, a fatty amide commonly used in laboratory settings. Adherence to these procedural guidelines is critical for maintaining a safe working environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound in use. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).

Standard required PPE includes:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Summary

This compound (also known as Tetradecanamide) is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation[1]
Hazardous to the aquatic environment, long-term hazardH413: May cause long lasting harmful effects to aquatic life[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form (solid or in solution) and any contamination. Always follow your institution's specific chemical waste disposal guidelines in conjunction with the steps below.

Step 1: Segregation and Labeling

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • All waste containers must be clearly and accurately labeled as "this compound Waste" and include the relevant hazard pictograms.

Step 2: Solid Waste Disposal

  • Carefully sweep up solid this compound, avoiding dust generation.

  • Place the solid waste into a designated, sealable, and compatible waste container.

  • Ensure the container is tightly closed.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

Step 3: Solution Waste Disposal

  • Do not dispose of this compound solutions down the drain, as it may cause long-lasting harmful effects to aquatic life.[1]

  • Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • The container should have a tightly fitting cap and be kept closed except when adding waste.

  • Store the container in a designated hazardous waste accumulation area.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste. Professional chemical waste management companies will handle the final treatment and disposal in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

MyristicAmideDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds assess_form Determine Waste Form sds->assess_form sweep Sweep Solid Waste Carefully assess_form->sweep Solid collect_liquid Collect in Labeled, Sealed Container assess_form->collect_liquid Liquid container_solid Place in Labeled, Sealed Container sweep->container_solid storage Store in Designated Hazardous Waste Area container_solid->storage no_drain Do Not Pour Down Drain collect_liquid->storage ehs Contact EHS for Pickup storage->ehs end End: Proper Disposal ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Myristic Amide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Myristic Amide, establishing a foundation of trust and value in your operational protocols.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[1]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against dust particles and potential splashes.[1]
Respiratory NIOSH-approved respiratorA half-mask organic vapor respirator is recommended, especially when dust may be generated.[1]
Body Laboratory coat or chemical-resistant apronTo prevent contamination of personal clothing.[1]
Operational Plan for Handling this compound

A systematic approach to handling this compound ensures minimal risk and maintains a safe laboratory environment.

1. Pre-Operational Checks:

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest emergency shower and eyewash station.[1]

  • Have appropriate spill cleanup materials accessible.

2. Handling Procedure:

  • Conduct all handling of this compound powder within a certified chemical fume hood to control dust.

  • Use a scoop or spatula to transfer the powder, avoiding actions that could generate dust.

  • If heating is required, use a well-ventilated area and monitor the process to prevent the release of fumes.

  • Wash hands thoroughly with soap and water after handling.[1]

3. Post-Handling:

  • Securely seal the this compound container.

  • Clean the work area, including the balance and fume hood surfaces, with an appropriate solvent.

  • Properly dispose of any contaminated materials, including gloves and weighing papers, according to the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulatory requirements.

  • Solid Waste:

    • Collect all solid waste, including unused this compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.

    • Dispose of the container as chemical waste through your institution's hazardous waste management program.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, collect the solution in a labeled, sealed waste container.

    • The waste container should be designated for flammable or non-flammable waste, depending on the solvent used.

    • Dispose of the liquid waste through your institution's hazardous waste management program.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and alert your institution's emergency response team.

Visualizing the Workflow for Safe Handling of this compound

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

MyristicAmide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Verify Fume Hood Functionality B Gather Required PPE A->B C Locate Emergency Equipment B->C D Prepare Spill Kit C->D E Weigh this compound D->E Proceed to Handling F Transfer to Reaction Vessel E->F G Conduct Experiment F->G H Securely Seal Container G->H Experiment Complete I Clean Work Area H->I J Segregate Waste I->J K Dispose of Solid Waste J->K L Dispose of Liquid Waste J->L M Dispose of Empty Containers J->M

Fig. 1: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristic amide
Reactant of Route 2
Reactant of Route 2
Myristic amide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.